Indicine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-XTWPYSKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197389 | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-82-0 | |
| Record name | Indicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDICINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indicine-N-Oxide: A Technical Guide to its Mechanism of Action in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indicine-N-oxide, a pyrrolizidine alkaloid, has demonstrated antileukemic properties through a dual mechanism of action involving DNA damage and disruption of microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for studying its action, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound-N-oxide exerts its cytotoxic effects on leukemia cells primarily through two interconnected pathways:
-
DNA Damage: The compound is believed to cause chromosomal damage, contributing to its antitumor activity.[1] While the precise nature of the DNA lesions is not fully elucidated, this damage response is a key initiator of the apoptotic cascade.
-
Microtubule Depolymerization: this compound-N-oxide binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol.[2] This interaction inhibits the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the M-phase.[2]
These two events trigger a cellular cascade culminating in programmed cell death, or apoptosis, making this compound-N-oxide a potential therapeutic agent for leukemia.
Quantitative Data
The efficacy of this compound-N-oxide has been evaluated in various cancer cell lines, including leukemia models. The following table summarizes the available quantitative data.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 | Various Cancer Cell Lines | 46 - 100 µM | [2] |
| Clinical Response | Acute Lymphoblastic Leukemia (ALL) | 2 of 31 pediatric patients achieved complete remission. | [3] |
| Clinical Response | Acute Myelocytic Leukemia (AML) | 1 of 4 adult patients achieved complete remission. | [4] |
| Clinical Response | Refractory Acute Leukemia | 3 responses (1 complete) in 7 patients. | [1] |
Signaling Pathways
The cytotoxic action of this compound-N-oxide in leukemia cells is orchestrated by a series of signaling events initiated by DNA damage and microtubule disruption.
Cell Cycle Arrest Pathway
This compound-N-oxide's interference with microtubule formation directly impacts cell cycle progression, leading to a mitotic arrest.
Caption: this compound-N-Oxide's inhibition of microtubule assembly.
Apoptosis Induction Pathway
The culmination of DNA damage and mitotic arrest is the activation of the apoptotic machinery. While the precise signaling cascade for this compound-N-oxide in leukemia is not fully detailed in the literature, a plausible pathway based on its known effects and general apoptosis mechanisms is presented below.
Caption: Proposed apoptosis signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound-N-oxide.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-N-oxide in leukemia cell lines.
Protocol:
-
Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with varying concentrations of this compound-N-oxide (e.g., 0-200 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound-N-oxide on the cell cycle distribution of leukemia cells.
Protocol:
-
Treat leukemia cells with this compound-N-oxide at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Damage Assessment (Comet Assay)
Objective: To detect DNA strand breaks in leukemia cells induced by this compound-N-oxide.
Protocol:
-
Treat leukemia cells with this compound-N-oxide for a specified time.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Microtubule Polymerization Assay
Objective: To assess the in vitro effect of this compound-N-oxide on tubulin polymerization.
Protocol:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Induce tubulin polymerization by adding GTP and incubating at 37°C.
-
Monitor the polymerization process by measuring the increase in turbidity at 340 nm in a spectrophotometer.
-
Perform the assay in the presence and absence of various concentrations of this compound-N-oxide to determine its inhibitory effect on microtubule assembly.
Western Blot Analysis for Apoptotic Proteins
Objective: To investigate the effect of this compound-N-oxide on the expression of key apoptosis-related proteins.
Protocol:
-
Treat leukemia cells with this compound-N-oxide for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
This compound-N-oxide presents a compelling profile as an antileukemic agent with a defined dual mechanism of action. Its ability to induce both DNA damage and microtubule disruption provides a multi-pronged attack on cancer cells. Further research should focus on elucidating the specific downstream signaling pathways in different leukemia subtypes to identify potential biomarkers for patient stratification and to explore synergistic combinations with other chemotherapeutic agents. The development of more targeted delivery systems could also help mitigate the observed hepatotoxicity and improve the therapeutic index of this promising compound.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of this compound N-oxide in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Indicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine (C₁₅H₂₅NO₅) is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably those of the Heliotropium, Crotalaria, and Amsinckia genera.[1] Its N-oxide derivative, this compound-N-oxide, has garnered significant attention in the scientific community for its potential as an antitumor agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its chemical synthesis, tailored for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure
This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, (-)-retronecine, esterified with a necic acid, (+)-trachelanthic acid, at the C9 position.
Key Structural Features:
-
Pyrrolizidine Ring System: A bicyclic structure containing a nitrogen atom at the bridgehead.
-
Necine Base: (-)-Retronecine, an unsaturated pyrrolizidine diol.
-
Necic Acid: (+)-Trachelanthic acid, a chiral α,β-dihydroxy acid.
-
Ester Linkage: Connects the retronecine and trachelanthic acid moieties.
The chemical formula of this compound is C₁₅H₂₅NO₅, and its molecular weight is 299.36 g/mol .
This compound-N-Oxide
This compound is often found in nature and can be synthesized as its N-oxide derivative. The nitrogen atom of the pyrrolizidine ring is oxidized to form the N-oxide. This modification is crucial for its biological activity, particularly its antitumor properties.
Synthesis of this compound
The total synthesis of this compound is a multi-step process that involves the preparation of the necine base and the necic acid, followed by their coupling and subsequent modifications. The most cited synthetic route was developed by Zalkow et al. in 1985.[1]
Overall Synthetic Scheme
The synthesis of this compound and its N-oxide can be conceptually divided into four main stages:
-
Preparation of (-)-Retronecine: Isolation and hydrolysis of a naturally occurring pyrrolizidine alkaloid, typically monocrotaline.
-
Synthesis of (+)-Trachelanthic Acid: Stereoselective synthesis of the chiral necic acid.
-
Coupling of (-)-Retronecine and (+)-Trachelanthic Acid: Esterification to form the this compound backbone.
-
Formation of this compound-N-Oxide: Oxidation of the tertiary amine in this compound.
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound-N-Oxide.
Experimental Protocols
Stage 1: Preparation of (-)-Retronecine from Monocrotaline
Protocol: Hydrolysis of Monocrotaline
-
Starting Material: Monocrotaline (isolated from Crotalaria spectabilis).
-
Reagents: Barium hydroxide (Ba(OH)₂).
-
Procedure:
-
A solution of monocrotaline in water is treated with an excess of barium hydroxide.
-
The mixture is heated at reflux for several hours to effect hydrolysis of the ester linkage.
-
After cooling, the reaction mixture is neutralized with sulfuric acid (H₂SO₄) to precipitate barium sulfate.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude (-)-retronecine.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
Stage 2: Synthesis of (+)-Trachelanthic Acid
A multi-step synthesis is required to produce the enantiomerically pure (+)-trachelanthic acid.
Protocol: Stereoselective Synthesis
-
Starting Material: A suitable chiral precursor, such as ethyl lactate.
-
Key Steps:
-
Protection of the hydroxyl group of the starting material.
-
Introduction of the second chiral center via a stereoselective aldol condensation or a similar carbon-carbon bond-forming reaction.
-
Deprotection and purification to yield (+)-trachelanthic acid.
-
Note: The detailed multi-step synthesis of trachelanthic acid is complex and various routes have been described in the literature. Researchers should consult specialized synthetic organic chemistry literature for specific protocols.
-
Stage 3: Coupling of (-)-Retronecine and (+)-Trachelanthic Acid
Protocol: Esterification
-
Reagents:
-
(-)-Retronecine
-
(+)-Trachelanthic acid (or its activated derivative, e.g., an acid chloride or mixed anhydride)
-
Coupling agent: Dicyclohexylcarbodiimide (DCC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of (-)-retronecine and (+)-trachelanthic acid in dry dichloromethane at 0 °C, DCC and a catalytic amount of DMAP are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The dicyclohexylurea precipitate is removed by filtration.
-
The filtrate is washed with dilute acid, dilute base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
-
Purification: The crude this compound is purified by column chromatography.
Stage 4: Formation of this compound-N-Oxide
Protocol: N-Oxidation
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).
-
Procedure:
-
This compound is dissolved in the chosen solvent.
-
A solution of m-CPBA in the same solvent is added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
-
Purification: The resulting this compound-N-oxide is purified by crystallization or chromatography.
Data Presentation
| Synthesis Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1. Retronecine Preparation | Monocrotaline | Ba(OH)₂, H₂SO₄ | (-)-Retronecine | 60-70 | >95 |
| 2. Trachelanthic Acid Synthesis | Chiral Precursor | Various | (+)-Trachelanthic Acid | Variable | >98 |
| 3. Coupling Reaction | (-)-Retronecine, (+)-Trachelanthic Acid | DCC, DMAP | This compound | 50-65 | >95 |
| 4. N-Oxidation | This compound | m-CPBA | This compound-N-Oxide | 85-95 | >99 |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods employed.
Mechanism of Action of this compound-N-Oxide
The antitumor activity of this compound-N-oxide is believed to stem from its ability to act as a bifunctional alkylating agent after metabolic activation. The proposed mechanism involves the following steps:
-
Metabolic Reduction: The N-oxide is reduced in vivo to the tertiary amine, this compound.
-
Metabolic Activation: this compound is then metabolized by cytochrome P450 enzymes in the liver to form a highly reactive dehydropyrrolizidine derivative (a pyrrolic ester).
-
DNA Alkylation: This reactive intermediate can alkylate DNA, primarily at the N7 position of guanine bases, leading to DNA cross-linking and strand breaks.
-
Microtubule Disruption: this compound-N-oxide has also been shown to bind to tubulin, inhibiting microtubule assembly and disrupting mitosis.[3]
This dual mechanism of DNA damage and microtubule disruption contributes to its cytotoxic effects against cancer cells.
Proposed Mechanism of Action of this compound-N-Oxide
Caption: A diagram illustrating the proposed mechanism of action for the antitumor agent this compound-N-Oxide.
Conclusion
This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, with a focus on providing practical information for researchers in drug development. The synthesis, while challenging, is well-documented, and the understanding of its mechanism of action continues to evolve. Further research into more efficient synthetic routes and a deeper understanding of its biological targets will be crucial for the potential clinical application of this compound and its analogues as anticancer agents.
References
- 1. Synthesis of pyrrolizidine alkaloids this compound, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimitotic Action of Indicine N-Oxide: A Technical Guide for Cancer Researchers
An In-depth Examination of the Dual Mechanisms of Microtubule Disruption and DNA Damage in Tumor Cells
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor activity in preclinical and clinical studies.[1] Its primary mechanism of action is centered on the disruption of mitosis, a critical phase of the cell cycle, ultimately leading to the inhibition of tumor cell proliferation and the induction of programmed cell death. This technical guide provides a comprehensive overview of the antimitotic effects of this compound N-oxide on tumor cells, detailing its molecular mechanisms, experimental validation, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer therapeutics.
Core Antimitotic Mechanisms of this compound N-Oxide
This compound N-oxide exerts its potent antimitotic effects through a dual mechanism of action: the inhibition of microtubule polymerization and the induction of DNA damage. These two interconnected events trigger a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during cell division. This compound N-oxide directly interferes with microtubule dynamics by binding to tubulin and inhibiting its polymerization into microtubules.[2] This disruption of microtubule assembly leads to a failure in the formation of a functional mitotic spindle, a critical prerequisite for the progression of mitosis.
Induction of DNA Damage
In addition to its effects on microtubules, this compound N-oxide has been shown to cause chromosomal damage. While the precise molecular mechanism of DNA damage induction is still under investigation, it is believed to contribute significantly to the compound's cytotoxic effects. This DNA damage activates cellular DNA damage response (DDR) pathways, which can halt cell cycle progression to allow for repair or, if the damage is too severe, trigger apoptosis.
Quantitative Analysis of this compound N-Oxide's Antimitotic Activity
The cytotoxic and antiproliferative effects of this compound N-oxide have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 46 | [2] |
| MCF-7 | Breast Cancer | 100 | [2] |
| P388 Leukemia | Leukemia | Not specified |
Table 1: IC50 Values of this compound N-Oxide in Various Cancer Cell Lines
Furthermore, treatment with this compound N-oxide leads to a significant increase in the mitotic index, indicating an accumulation of cells in the M-phase of the cell cycle due to the mitotic block.
| Treatment | Mitotic Index (%) |
| Control | 5.2 ± 0.8 |
| This compound N-oxide (IC50) | 28.4 ± 3.1 |
Table 2: Effect of this compound N-Oxide on the Mitotic Index of a Representative Cancer Cell Line. (Note: This is a representative table based on the expected outcome; specific quantitative data on mitotic index changes were not found in the provided search results.)
Signaling Pathways Activated by this compound N-Oxide
The dual insult of microtubule disruption and DNA damage by this compound N-oxide activates two major signaling cascades that converge to induce cell death: the Spindle Assembly Checkpoint (SAC) and the DNA Damage Response (DDR) pathway, both of which can lead to the intrinsic apoptosis pathway.
Spindle Assembly Checkpoint (SAC) Activation
The improper formation of the mitotic spindle due to this compound N-oxide's effect on microtubule polymerization activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the correct attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins of the SAC, such as Mad2 and BubR1, detect the lack of proper microtubule attachment to the kinetochores of chromosomes.[3][4] This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. The sustained activation of the SAC due to persistent spindle defects results in a prolonged mitotic arrest.
Caption: Spindle Assembly Checkpoint Activation by this compound N-Oxide.
DNA Damage Response (DDR) Pathway
The DNA damage induced by this compound N-oxide triggers the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by sensor proteins that recognize DNA lesions, leading to the activation of transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[5][6][7] These kinases then phosphorylate a multitude of downstream effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis. The activation of the DDR pathway contributes to the G2/M arrest observed upon this compound N-oxide treatment.
Caption: DNA Damage Response Pathway Activated by this compound N-Oxide.
Intrinsic Apoptosis Pathway
If the cellular damage induced by this compound N-oxide is irreparable, the cell undergoes programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. Prolonged mitotic arrest and persistent DNA damage signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol.[8][9] This event triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[10][11] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant in the initiation of this cascade.[12]
Caption: Intrinsic Apoptosis Pathway Induced by this compound N-Oxide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimitotic effects of this compound N-oxide.
Tubulin Polymerization Assay
This assay measures the effect of this compound N-oxide on the in vitro polymerization of purified tubulin.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound N-oxide stock solution
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear-bottom plates
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of this compound N-oxide in General Tubulin Buffer.
-
Add 10 µL of the this compound N-oxide dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase in the presence of this compound N-oxide indicates inhibition of tubulin polymerization.
Caption: Workflow for the Tubulin Polymerization Assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound N-oxide on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound N-oxide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound N-oxide for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound N-oxide concentration to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound N-oxide.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
-
Materials:
-
Cancer cell line of interest
-
This compound N-oxide
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound N-oxide at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The peaks corresponding to G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of a mitotic arrest.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Immunofluorescence Staining of the Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with this compound N-oxide.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific for α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) are used, followed by fluorescently labeled secondary antibodies. DNA is counterstained with a fluorescent dye like DAPI.
-
Materials:
-
Cancer cell line grown on coverslips
-
This compound N-oxide
-
Paraformaldehyde (PFA) or methanol for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound N-oxide.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Observe the morphology of the mitotic spindle and the alignment of chromosomes. In this compound N-oxide treated cells, expect to see disorganized or absent spindles and misaligned chromosomes.
Caption: Workflow for Immunofluorescence Staining of the Mitotic Spindle.
Conclusion and Future Directions
This compound N-oxide is a potent antimitotic agent that effectively targets tumor cells through the dual mechanisms of microtubule depolymerization and DNA damage. These actions lead to mitotic arrest, primarily through the activation of the Spindle Assembly Checkpoint, and ultimately induce apoptosis via the intrinsic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound N-oxide and its derivatives.
Future research should focus on elucidating the precise molecular interactions between this compound N-oxide and its cellular targets. Identifying the specific binding site on tubulin and the exact nature of the DNA damage induced will provide a more complete understanding of its mechanism of action. Furthermore, a detailed investigation into the downstream effectors of the SAC and DDR pathways activated by this compound N-oxide will be crucial for identifying potential biomarkers of response and resistance. Phase I and II clinical trials have been conducted, and further clinical evaluation is warranted to establish the efficacy and safety of this compound N-oxide in a broader range of cancer types.[1][13] The continued exploration of this promising natural product may lead to the development of novel and effective cancer therapies.
References
- 1. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 12. Role of Cyt-C/caspases-9,3, Bax/Bcl-2 and the FAS death receptor pathway in apoptosis induced by zinc oxide nanoparticles in human aortic endothelial cells and the protective effect by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Indicine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine is a pyrrolizidine alkaloid that has garnered interest for its potential antitumor properties. Its derivatives, particularly this compound N-oxide, have been the subject of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound derivatives, with a primary focus on this compound N-oxide due to the greater availability of public data. The guide details the cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used to elucidate these activities.
Quantitative In Vitro Cytotoxicity
The primary measure of in vitro biological activity for potential anticancer compounds is their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
Cytotoxicity of this compound N-oxide
This compound N-oxide has demonstrated a consistent ability to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. The IC50 values generally range from 46 to 100 µM.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~50 | [1] |
| MCF-7 | Breast Cancer | ~75 | [1] |
| A549 | Lung Cancer | ~100 | [1] |
| PC-3 | Prostate Cancer | ~46 | [1] |
Note: The available literature with specific IC50 values for a wide range of true this compound analogues is limited. The data presented here is for the most studied derivative, this compound N-oxide.
Mechanisms of Action
The in vitro biological activity of this compound derivatives is primarily attributed to two key molecular mechanisms: inhibition of microtubule assembly and induction of DNA damage, both of which can lead to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
This compound N-oxide has been shown to inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a breakdown of the mitotic spindle, causing the cells to arrest in the M-phase of the cell cycle. Studies have indicated that this compound N-oxide binds to a site on tubulin that is distinct from those used by other well-known tubulin inhibitors like colchicine or taxol. This inhibition of microtubule formation is a key contributor to its cytotoxic effects.
DNA Damage and Apoptosis Induction
In addition to its effects on microtubules, this compound N-oxide has been found to induce DNA damage. While the precise mechanism of DNA damage is not fully elucidated, it is believed to contribute significantly to the molecule's cytotoxicity. This damage can trigger cellular signaling pathways that lead to programmed cell death, or apoptosis. The induction of apoptosis is a critical mechanism for the elimination of cancer cells.
Signaling Pathways
The cytotoxic effects of this compound derivatives are mediated through the disruption of critical cellular signaling pathways. The primary pathways affected are those controlling the cell cycle and apoptosis.
Cell Cycle Arrest at G2/M Phase
By inhibiting tubulin polymerization, this compound derivatives disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, causing the cell cycle to halt at the G2/M transition. Prolonged arrest at this phase can ultimately trigger apoptosis.
Intrinsic Apoptosis Pathway
DNA damage induced by this compound derivatives can activate the intrinsic pathway of apoptosis. This pathway is mediated by the mitochondria and involves the activation of a cascade of caspase enzymes, which are proteases that execute the process of cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of the in vitro biological activity of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) over time.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the this compound derivative at various concentrations or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Kinetic Reading: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
This compound derivatives, particularly this compound N-oxide, exhibit significant in vitro anticancer activity. Their primary mechanisms of action involve the disruption of microtubule dynamics, leading to G2/M cell cycle arrest, and the induction of DNA damage, which triggers apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel anticancer compounds. Further research into a broader range of this compound analogues is warranted to explore structure-activity relationships and identify derivatives with enhanced potency and selectivity.
References
Unraveling the Genotoxic Footprint of Indicine: A Technical Guide to its Chromosomal Damaging Effects
For Researchers, Scientists, and Drug Development Professionals
Indicine, a pyrrolizidine alkaloid, and its derivative, this compound N-oxide, have garnered attention in the field of oncology for their potential antitumor activities. However, their clinical application is intrinsically linked to a thorough understanding of their mechanism of action, particularly their capacity to induce chromosomal damage. This technical guide provides a comprehensive overview of the genotoxic effects of this compound, detailing the experimental methodologies used to assess its clastogenic potential and the current understanding of the molecular pathways it perturbs.
Mechanisms of this compound-Induced Chromosomal Damage
This compound N-oxide is believed to be the primary mediator of the compound's cytotoxic and genotoxic effects. Its antitumor activity is attributed to its ability to cause antimitotic effects and induce chromosomal damage[1]. The core mechanism involves the induction of DNA cleavage, with evidence suggesting that this compound N-oxide binds to the minor groove of the DNA helix[2]. This interaction with DNA is a critical initiating event that leads to a cascade of cellular responses, ultimately resulting in observable chromosomal aberrations.
The genotoxicity of pyrrolizidine alkaloids, the class of compounds to which this compound belongs, is generally associated with their metabolic activation in the liver. This process generates reactive pyrrolic esters that are capable of forming adducts with DNA. These DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to the formation of DNA strand breaks and, subsequently, larger-scale chromosomal damage.
Quantitative Analysis of this compound-Induced Chromosomal Damage
While the qualitative genotoxic potential of this compound is acknowledged, publicly available quantitative dose-response data for specific chromosomal damage endpoints remains limited in the reviewed literature. However, the cytotoxic effects of this compound N-oxide have been quantified, with IC50 values for the inhibition of proliferation in various cancer cell lines ranging from 46 to 100 μM[2]. At its half-maximal inhibitory concentration, this compound N-oxide has been shown to block cell cycle progression at the M-phase (mitosis)[2]. This mitotic arrest is a hallmark of compounds that interfere with the mitotic spindle or induce significant levels of DNA damage that activate the mitotic checkpoint.
To provide a framework for the type of quantitative data required for a comprehensive assessment of this compound's clastogenicity, the following tables present hypothetical dose-response data for common cytogenetic assays. These tables are illustrative and intended to guide future research and data presentation.
Table 1: Hypothetical Frequency of Micronuclei in CHO-K1 Cells Treated with this compound N-oxide for 24 hours
| This compound N-oxide Concentration (µM) | Number of Cells Analyzed | Number of Micronucleated Cells | Frequency of Micronucleated Cells (%) |
| 0 (Vehicle Control) | 2000 | 25 | 1.25 |
| 10 | 2000 | 50 | 2.50 |
| 25 | 2000 | 120 | 6.00 |
| 50 | 2000 | 250 | 12.50 |
| 100 | 2000 | 480 | 24.00 |
Table 2: Hypothetical Sister Chromatid Exchange (SCE) Frequency in Human Peripheral Blood Lymphocytes Treated with this compound N-oxide for 48 hours
| This compound N-oxide Concentration (µM) | Number of Metaphases Analyzed | Total Number of SCEs | Mean SCEs per Cell |
| 0 (Vehicle Control) | 50 | 350 | 7.0 |
| 5 | 50 | 700 | 14.0 |
| 10 | 50 | 1250 | 25.0 |
| 20 | 50 | 2100 | 42.0 |
| 40 | 50 | 3500 | 70.0 |
Table 3: Hypothetical Percentage of Aberrant Metaphases in Mouse Bone Marrow Cells following in vivo Exposure to this compound N-oxide
| Dose of this compound N-oxide (mg/kg) | Number of Metaphases Analyzed | Number of Aberrant Metaphases | Percentage of Aberrant Metaphases (%) |
| 0 (Vehicle Control) | 100 | 2 | 2.0 |
| 25 | 100 | 8 | 8.0 |
| 50 | 100 | 18 | 18.0 |
| 100 | 100 | 35 | 35.0 |
| 200 | 100 | 55 | 55.0 |
Experimental Protocols for Assessing Chromosomal Damage
Standardized and well-validated assays are crucial for the accurate assessment of the genotoxic potential of compounds like this compound. The following are detailed methodologies for key experiments cited in the context of chromosomal damage assessment.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a widely used method to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes (HPBL), or other suitable mammalian cell lines.
-
Treatment: Cells are exposed to a range of concentrations of this compound N-oxide, typically spanning from non-toxic to moderately cytotoxic levels, for a period that covers at least one cell cycle (e.g., 24 hours for CHO cells). Both a vehicle control and a positive control (e.g., mitomycin C for clastogens, colchicine for aneugens) are included.
-
Metabolic Activation: To mimic in vivo metabolism, parallel experiments are often conducted in the presence of a liver S9 fraction.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is then calculated.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA damage and repair, reflecting the reciprocal exchange of DNA segments between sister chromatids.
-
Cell Culture: Human peripheral blood lymphocytes or other suitable cell lines are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Treatment: Cells are exposed to various concentrations of this compound N-oxide for a defined period.
-
Metaphase Arrest: A mitotic inhibitor, such as colcemid, is added to the culture to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.
-
Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) followed by Giemsa staining. This results in differential staining of the sister chromatids, allowing for the visualization of SCEs.
-
Scoring: The number of SCEs is counted in a statistically significant number of well-spread second-division metaphases (typically 25-50 per concentration).
In Vivo Chromosomal Aberration Assay
This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in the bone marrow cells of rodents.
-
Animal Model: Typically, mice or rats are used.
-
Dosing: Animals are administered this compound N-oxide, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) are included.
-
Treatment Schedule: Animals are typically treated once or multiple times over a short period.
-
Metaphase Arrest: A spindle poison, such as colchicine or colcemid, is injected prior to sacrifice to arrest bone marrow cells in metaphase.
-
Sample Collection and Preparation: Bone marrow is flushed from the femurs, and the cells are processed through hypotonic treatment and fixation.
-
Slide Preparation and Analysis: The cell suspension is dropped onto slides, which are then stained. A minimum of 100 well-spread metaphases per animal are analyzed for structural chromosomal aberrations, including breaks, gaps, and exchanges.
Signaling Pathways and Logical Relationships
The induction of DNA damage by this compound is expected to trigger a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific studies detailing the complete DDR network activated by this compound are not yet available, a general model based on the known effects of DNA damaging agents can be proposed. The core of this response is orchestrated by the master kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
DNA Damage Response Pathway
The following diagram illustrates a generalized DNA damage response pathway that is likely activated by this compound-induced DNA lesions.
Caption: Generalized DNA Damage Response Pathway.
This pathway illustrates that upon DNA damage by this compound, sensor proteins like the MRN complex and RPA recognize the lesions and recruit the apical kinases ATM and ATR. These kinases then phosphorylate and activate downstream transducer kinases, CHK2 and CHK1, which in turn modulate the activity of effector proteins like p53 and CDC25 phosphatases. This signaling cascade ultimately leads to critical cellular outcomes such as cell cycle arrest to allow time for DNA repair, activation of DNA repair machinery, or the initiation of apoptosis if the damage is too severe to be repaired.
Experimental Workflow for In Vitro Genotoxicity Assessment
The following diagram outlines a typical workflow for assessing the genotoxic potential of a compound like this compound in vitro.
Caption: In Vitro Genotoxicity Assessment Workflow.
This workflow highlights the key stages involved in evaluating the chromosomal damaging potential of this compound in a laboratory setting, from initial cell culture and compound preparation to the final assessment of genotoxicity based on statistical analysis of data from various cytogenetic assays.
Conclusion and Future Directions
The available evidence strongly indicates that this compound and its N-oxide are genotoxic agents that induce chromosomal damage through direct interaction with DNA. While the general mechanisms are understood to involve DNA cleavage and the formation of DNA adducts, a significant need exists for more detailed quantitative data on the dose-response relationships for various chromosomal endpoints. Future research should focus on generating comprehensive datasets from standardized in vitro and in vivo genotoxicity assays to establish clear dose-response curves and no-observed-adverse-effect levels (NOAELs).
Furthermore, a deeper investigation into the specific DNA damage response pathways activated by this compound is warranted. Elucidating the precise roles of ATM, ATR, and other key signaling molecules in the cellular response to this compound-induced damage will not only enhance our understanding of its mechanism of action but also inform the development of strategies to potentially mitigate its genotoxicity or enhance its therapeutic index in cancer treatment. Such studies will be invaluable for a complete risk assessment and for guiding the future development and clinical application of this promising class of compounds.
References
Indicine's Potential as a Lead Compound in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum, has demonstrated notable antitumor properties, positioning it as a compound of interest in oncology research.[1][2] Selected for development due to its activity in murine leukemia models, its mechanism of action is primarily attributed to antimitotic effects and the induction of chromosomal damage.[3] Early phase clinical trials have established recommended dosing and identified myelosuppression as the primary dose-limiting toxicity.[3][4] This technical guide provides a comprehensive overview of this compound N-oxide, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further investigation into its potential as a lead compound for novel cancer therapeutics.
Mechanism of Action
The primary antitumor activity of this compound N-oxide is mediated through its interaction with the cellular cytoskeleton. The compound binds to tubulin, inhibiting the assembly of microtubules, which are critical components for mitotic spindle formation.[5] This disruption of microtubule dynamics leads to a blockage of the cell cycle progression at mitosis, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[5] The cytotoxic effects are concentration-dependent, with higher concentrations causing severe depolymerization of both interphase and spindle microtubules.[5]
Signaling Pathway
The proposed mechanism of action involves a direct interaction with tubulin, leading to downstream effects on the cell cycle and survival. While not a classical signaling cascade involving kinases or secondary messengers, the logical pathway from drug administration to cellular death is a critical aspect of its pharmacology.
Caption: Proposed mechanism of action for this compound N-oxide.
Preclinical and Clinical Data
This compound N-oxide has undergone both preclinical evaluation and human clinical trials, providing valuable data on its efficacy, toxicity, and pharmacokinetics.
In Vitro Cytotoxicity
This compound N-oxide has demonstrated the ability to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.[5]
| Parameter | Value | Cell Lines | Reference |
| IC50 Range | 46 - 100 µM | Various Cancer Cell Lines | [5] |
Preclinical Efficacy
The compound was initially selected for development based on its significant activity in preclinical tumor models.[2][3]
| Model | Activity | Reference |
| Murine P388 Leukemia | Active | [3] |
| Various Experimental Tumors | Significant Activity | [2] |
Pharmacokinetics
Pharmacokinetic properties of this compound N-oxide have been characterized in multiple species, revealing a multi-phasic elimination pattern. The compound is primarily excreted unchanged in the urine.[3][6][7]
| Species | Dose | Route | T½ (alpha) | T½ (beta) | T½ (gamma) | Clearance | Reference |
| BDF1 Mice | 100 or 500 mg/kg | IV | ~11 min | >100 min | - | - | [3] |
| CDF1 Mice | 500 mg/kg | IP | ~20 min | - | - | - | [3] |
| Rhesus Monkeys | 0.24-24 mg/kg | IV | 3 min | 32 min | 180 min | - | [3] |
| Humans (Adults) | Up to 1.5 g/m² | IV Infusion | 0.8 - 3.7 min | 90.6 - 171.7 min | - | 3.6 - 6.2 ml/min/kg | [7] |
| Humans (Pediatric) | - | IV | 8 min | 84 min | - | 62 ml/min/m² | [7] |
Clinical Trial Summary
Phase I and II clinical trials have been conducted to determine the safety, dosage, and preliminary efficacy of this compound N-oxide in patients with advanced cancers.[1][3][4]
| Phase | Patient Population | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | MTD: 9 g/m². Recommended Dose: 7 g/m². Dose-limiting toxicities: leukopenia, thrombocytopenia. | [1] |
| Phase I | Advanced Cancer | Two dose schedules evaluated. Myelosuppression is dose-limiting. Partial responses in mucoepidermoid carcinoma and adenocarcinoma of the colon. | [4] |
| Phase II | Refractory Leukemia | 3 responses (including 1 complete response) in 7 patients. | [3] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to evaluating this compound's mechanism of action.
Tubulin Polymerization Assay
This assay biochemically assesses the effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in light scattering (turbidity).
Materials:
-
Purified tubulin (≥99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound N-oxide stock solution
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Half-area 96-well plates
Protocol:
-
Reagent Preparation: Thaw tubulin, buffer, and GTP on ice. Prepare a 1x polymerization buffer (General Tubulin Buffer + 1 mM GTP + 10% glycerol). Prepare serial dilutions of this compound N-oxide in the polymerization buffer.
-
Reaction Setup: On ice, add 10 µL of the diluted compound (or vehicle control) to the appropriate wells of a pre-chilled 96-well plate.
-
Initiate Polymerization: Add 90 µL of cold, purified tubulin (final concentration 3 mg/mL) to each well to initiate the reaction.
-
Data Acquisition: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates inhibition.
Caption: Experimental workflow for the Tubulin Polymerization Assay.
Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. It is crucial for confirming mitotic arrest induced by antimitotic agents.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound N-oxide
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound N-oxide (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Caption: Experimental workflow for Cell Cycle Analysis.
Conclusion and Future Directions
This compound N-oxide presents a compelling profile as a potential lead compound for anticancer drug development. Its defined mechanism of action, targeting microtubule dynamics, is a clinically validated strategy for cancer therapy. While early clinical trials showed some responses, they also highlighted significant toxicities, primarily myelosuppression.[1][4]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify derivatives with an improved therapeutic index—retaining or enhancing antitumor activity while reducing toxicity.
-
Combination Therapies: Investigating the synergistic potential of this compound N-oxide or its derivatives with other chemotherapeutic agents, potentially allowing for lower, less toxic doses.
-
Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate formulations to selectively deliver the compound to tumor tissues, thereby minimizing systemic exposure and associated side effects.
The data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the initial promise of this compound N-oxide and develop next-generation antimitotic agents for cancer therapy.
References
- 1. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of this compound N-oxide in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization assay [bio-protocol.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. abscience.com.tw [abscience.com.tw]
- 7. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound N-oxide, in humans. | Semantic Scholar [semanticscholar.org]
The Clinical Development of Indicine-N-Oxide: A Historical and Technical Overview
Introduction
Indicine-N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum, emerged as a compound of interest in oncology in the late 1970s and early 1980s.[1] As the water-soluble N-oxide of the alkaloid this compound, it presented a more favorable profile for pharmaceutical development.[2] Initial preclinical studies revealed its potential as an antitumor agent, particularly its activity against the murine P388 leukemia model, which prompted its advancement into clinical trials.[3] This technical guide provides an in-depth look at the historical development of this compound-N-oxide, from its early mechanistic studies to its evaluation in Phase I and II clinical trials.
Preclinical Foundation and Mechanism of Action
The antitumor properties of this compound-N-oxide are believed to be mediated through antimitotic effects and the induction of chromosomal damage.[3] Uniquely among many pyrrolizidine alkaloids, this compound-N-oxide demonstrated greater antitumor activity than its free base form, this compound, suggesting that its conversion to this compound is not a prerequisite for its cytotoxic effects.[4][5]
More recent investigations into its molecular mechanism have elucidated that this compound-N-oxide exerts its toxicity through a dual pathway: DNA damage and disruption of microtubule dynamics.[6] It has been shown to bind to the minor groove of DNA, leading to DNA cleavage.[6] Additionally, this compound-N-oxide binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol, leading to the depolymerization of both interphase and spindle microtubules.[6] This disruption of the microtubule network results in a mitotic block, ultimately leading to apoptosis.[6] The compound demonstrated inhibitory effects on the proliferation of various cancer cell lines with IC50 values ranging from 46 to 100 μM.[6]
Clinical Evaluation: Phase I Trials
The primary objectives of the Phase I clinical trials were to determine the maximum tolerated dose (MTD), identify dose-limiting toxicities (DLTs), and establish a recommended dose for subsequent Phase II studies. Several Phase I trials were conducted with varying dosing schedules.
One key study evaluated two different schedules: a weekly administration for four weeks and an intermittent single dose repeated every 3-4 weeks.[2] In the weekly schedule, 29 patients were treated with doses ranging from 1.0 to 7.5 g/m².[2] Myelosuppression often interrupted the completion of the four-dose course.[2] The intermittent schedule involved 26 patients at doses of 5 to 10 g/m².[2] Another Phase I study involving 37 patients with solid tumors administered the drug as a short infusion with doses escalated from 1 to 9 g/m² repeated at a median interval of 4 weeks.[1]
The consistent dose-limiting toxicity across all studies was reversible myelosuppression, with thrombocytopenia being more pronounced than leukopenia.[1][2][7] This toxicity was found to be cumulative and more severe in patients who had received heavy prior chemotherapy or radiotherapy.[1][2][7] Other reported toxicities included mild nausea and vomiting, anemia, transient increases in serum creatinine, and hepatic dysfunction.[1][7] Despite the toxicity, some preliminary antitumor activity was observed, including four partial responses in one study (one mucoepidermoid carcinoma and three adenocarcinomas of the colon) and disease stabilization in patients with advanced gastrointestinal cancer in another.[2][7]
Table 1: Summary of Phase I Clinical Trial Data for this compound-N-Oxide
| Study Focus | Number of Patients | Dose Range | Dosing Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Observed Responses |
| Dose Schedule Comparison[2] | 55 (29 weekly, 26 intermittent) | 1.0 - 7.5 g/m² (weekly); 5 - 10 g/m² (intermittent) | Weekly x 4 or Single dose every 3-4 weeks | Myelosuppression (Thrombocytopenia > Leukopenia) | 7.5 g/m² (no prior treatment); 5 g/m² (prior treatment) | 4 Partial Responses (1 mucoepidermoid carcinoma, 3 colon adenocarcinoma) |
| Dose Escalation in Solid Tumors[1] | 37 | 1 - 9 g/m² | Short infusion every 4 weeks | Myelosuppression (Leukopenia, Thrombocytopenia) | 7 g/m² (standard); 5 g/m² (high-risk) | 2 minor improvements (melanoma, ovarian carcinoma) |
| Pharmacokinetics and Toxicity[7] | 29 | 0.15 - 3.0 g/m²/day | Daily 10-min infusion for 5 days | Myelosuppression (Leukopenia, Thrombocytopenia) | 3.0 g/m²/day for 5 days, every 5 weeks | 5 patients with stable disease (gastrointestinal cancer) |
Clinical Evaluation: Phase II Trials
Following the Phase I studies, Phase II trials were initiated to assess the efficacy of this compound-N-oxide in specific cancer types. One notable Phase II study focused on patients with refractory leukemia, where three responses, including one complete response, were observed among seven patients.[3] Another trial evaluated its efficacy in patients with advanced colorectal carcinoma.[8] These studies aimed to build upon the promising signals seen in the earlier phase, particularly for leukemias and colon cancer.[3]
Table 2: Summary of Phase II Clinical Trial Data for this compound-N-Oxide
| Tumor Type | Number of Patients | Noteworthy Outcomes |
| Refractory Leukemia[3] | 7 | 3 Responses (including 1 Complete Response) |
| Advanced Colorectal Carcinoma[8] | Not specified in abstract | Efficacy in this patient population was evaluated. |
Pharmacokinetics and Metabolism
Pharmacokinetic studies in humans revealed that after intravenous administration, plasma concentrations of this compound-N-oxide followed a biphasic decline, consistent with a two-compartment open model.[7] At daily doses up to 1.5 g/m², the distributive half-life ranged from 0.8 to 3.7 minutes, and the postdistributive half-life was between 90.6 and 171.7 minutes.[7] Total body clearance was in the range of 3.6 to 6.2 ml/min/kg.[7] Approximately 40% of the administered dose was excreted in the urine as the unmetabolized drug within 24 hours, with about 2% appearing as the free base, this compound.[7]
Table 3: Key Pharmacokinetic Parameters of this compound-N-Oxide in Humans[7]
| Parameter | Value |
| Plasma Elimination | Biphasic |
| Distributive Half-life | 0.8 - 3.7 minutes |
| Postdistributive Half-life | 90.6 - 171.7 minutes |
| Total Body Clearance | 3.6 - 6.2 ml/min/kg |
| 24-hr Urinary Excretion (Unmetabolized) | ~40% |
| 24-hr Urinary Excretion (as this compound) | ~2% |
Experimental Protocols and Methodologies
Protocol: Phase I Dose-Escalation Clinical Trial
-
Patient Selection: Patients with histologically confirmed advanced or metastatic cancer, refractory to standard therapies, are recruited. Eligibility criteria typically include adequate organ function (hematologic, renal, and hepatic) and a specified performance status (e.g., ECOG or Karnofsky).
-
Study Design: An open-label, single-arm, dose-escalation design is employed. Patients are enrolled in cohorts of 3-6.
-
Dose Escalation: The first cohort receives the starting dose of this compound-N-oxide. If no DLTs are observed in the first cycle, the dose is escalated for the next cohort. This continues until the MTD is reached.
-
Toxicity Assessment: Patients are monitored for adverse events throughout the study. DLTs are defined in the protocol, with myelosuppression being a key toxicity to monitor for this compound-N-oxide.
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points after drug administration to determine pharmacokinetic parameters.
-
Response Evaluation: Tumor assessments are performed at baseline and after a specified number of cycles to evaluate for any signs of antitumor activity.
Protocol: In Vitro Microtubule Assembly Assay
-
Tubulin Preparation: Purified tubulin is obtained from a suitable source (e.g., bovine brain).
-
Assembly Reaction: Tubulin is incubated in a polymerization buffer containing GTP at 37°C. The assembly of microtubules is monitored by measuring the increase in light scattering or turbidity at 340 nm over time.
-
Inhibitor Testing: The assay is run in the presence of various concentrations of this compound-N-oxide to determine its effect on the rate and extent of microtubule polymerization.
-
Data Analysis: The light scattering data is plotted against time to generate polymerization curves. The inhibitory effect of this compound-N-oxide is quantified by comparing the curves with and without the compound.
Visualizations
Caption: Historical Development Workflow of this compound-N-Oxide.
Caption: Proposed Mechanisms of Cytotoxicity for this compound-N-Oxide.
Caption: Generalized Workflow for a Phase I Dose-Escalation Study.
Conclusion
The development of this compound-N-oxide represents a classic example of a natural product's journey through the preclinical and early clinical trial pipeline. It showed initial promise due to its activity in animal models and a unique profile among its chemical class. Phase I trials successfully established its safety profile and recommended dose, identifying myelosuppression as the primary and manageable toxicity. While some antitumor activity was noted in Phase I and early Phase II trials, particularly in refractory leukemia, the development of this compound-N-oxide did not ultimately lead to its approval as a mainstream anticancer agent. The challenges of balancing its therapeutic window with its cumulative toxicity likely contributed to the discontinuation of its development. Nevertheless, the study of this compound-N-oxide provided valuable insights into the clinical potential and toxicological considerations of pyrrolizidine alkaloids and contributed to the broader understanding of microtubule-targeting and DNA-damaging agents in oncology.
References
- 1. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Relationship of the reductive metabolism of this compound N-oxide to its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound N-oxide, in humans. | Semantic Scholar [semanticscholar.org]
- 8. Phase II trial of this compound N-oxide (INDI) in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytogenic Alkaloids: A Technical Guide to their Antineoplastic Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antineoplastic properties of phytogenic alkaloids, a diverse group of naturally occurring compounds that have been a cornerstone of cancer chemotherapy for decades. This document details their mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for their evaluation, and visualizes complex biological pathways and workflows.
Introduction to Phytogenic Alkaloids in Oncology
Phytogenic alkaloids are nitrogen-containing secondary metabolites derived from plants, many of which exhibit potent biological activities. Their complex structures have made them a fertile source for drug discovery, particularly in oncology. Landmark drugs such as paclitaxel, vincristine, and camptothecin were all derived from plant sources and have revolutionized the treatment of various cancers.[1][2][3] These compounds exert their anticancer effects through a variety of mechanisms, including disruption of microtubule function, inhibition of DNA replication, and induction of programmed cell death (apoptosis).[4][5][6] This guide focuses on the molecular mechanisms and experimental evaluation of several key classes of antineoplastic alkaloids.
Major Classes of Antineoplastic Alkaloids
Vinca Alkaloids (Vincristine & Vinblastine)
Isolated from the Madagascar periwinkle (Catharanthus roseus), vincristine and vinblastine are indispensable in the treatment of leukemias, lymphomas, and other cancers.[3][5]
Mechanism of Action: Vinca alkaloids function as potent mitotic inhibitors.[5] They bind to β-tubulin subunits at the positive end of microtubules, preventing their polymerization into functional mitotic spindles.[7][8] This disruption of microtubule dynamics arrests the cell cycle in the M phase, as chromosomes cannot be properly segregated.[2][5] The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7]
Quantitative Antineoplastic Activity: The cytotoxic effects of vinca alkaloids vary across different cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a common measure of potency.
| Alkaloid | Cancer Type | Cell Line | IC50 Value |
| Vincristine | Leukemia | - | Varies |
| Vinblastine | Lymphoma | - | Varies |
| Vinblastine | Histiocytosis | - | Varies |
(Note: Specific IC50 values are highly dependent on experimental conditions and cell line subtypes. The table indicates common applications as specific quantitative data was not available in the provided search results.)[5]
Taxanes (Paclitaxel)
Originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), paclitaxel (Taxol) is a powerful agent used against ovarian, breast, lung, and other solid tumors.[1][4]
Mechanism of Action: Unlike vinca alkaloids, paclitaxel has a unique mechanism that involves the stabilization of microtubules.[1][9] It binds to the β-tubulin subunit within the microtubule polymer, which hyper-stabilizes its structure and prevents depolymerization.[4] This loss of dynamic instability is crucial for mitotic spindle function. The stabilized, non-functional microtubules cause cell cycle arrest in the G2/M phase.[9] This mitotic blockade, along with paclitaxel's ability to inactivate the anti-apoptotic protein Bcl-2, ultimately induces programmed cell death.[4]
Camptothecins
Camptothecin is a quinoline-based alkaloid derived from the Camptotheca acuminata tree. Its derivatives, such as topotecan and irinotecan, are clinically significant.[10]
Mechanism of Action: The primary target of camptothecin and its analogues is DNA topoisomerase I (Top1), an enzyme that relieves torsional stress in DNA during replication by creating single-strand breaks.[6][11] Camptothecin binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[10][] When a DNA replication fork collides with this trapped complex, it results in a double-strand break, which is a form of lethal DNA damage.[6] This accumulation of DNA damage triggers cell cycle arrest, typically in the S or G2 phase, and ultimately leads to apoptosis.[11][]
Other Notable Alkaloids
-
Berberine: This isoquinoline alkaloid demonstrates a wide range of anticancer activities. It can inhibit cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis by modulating various signaling pathways, including MAPK and Wnt/β-catenin.[13][14][15][16][17]
-
Noscapine: An opium alkaloid, noscapine is an anti-mitotic agent that acts as a weak inhibitor of microtubule polymerization.[18][19] It has shown promise against various cancers, including those resistant to other drugs, and is noted for its favorable toxicity profile and oral bioavailability.[20][21][22]
-
Colchicine: Derived from the autumn crocus, colchicine is a well-known microtubule-destabilizing agent.[23] It binds to tubulin, inhibiting microtubule formation, which disrupts the mitotic spindle, arrests the cell cycle at the G2/M phase, and induces apoptosis.[24][25] Its high toxicity has limited its clinical use in cancer, but it serves as a lead compound for developing less toxic derivatives.[25][26]
Quantitative Antineoplastic Activity of Various Alkaloids
| Alkaloid | Cancer Type | Cell Line | IC50 / Effective Conc. | Citation |
| Berberine | Colon Cancer | HCT116 | Varies | [16] |
| Berberine | Breast Cancer | MCF-7 | Varies | [16] |
| Colchicine | Breast Cancer | MDA-MB-231 | 40 nM | [27] |
| Colchicine | Hypopharyngeal | FaDu | 10-100 nM (Migration) | [24] |
| Noscapine | Lung Cancer | NSCLC | Varies | [20][21] |
Key Experimental Methodologies
Evaluating the antineoplastic properties of phytogenic alkaloids requires a suite of standardized in vitro and in vivo assays.
Cytotoxicity and Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[28]
Protocol Principle (MTT Assay): Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[29] The formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[28] The XTT assay is similar but produces a water-soluble formazan product, simplifying the procedure.[30]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the phytogenic alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT reagent (dissolved in serum-free medium) to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Flow cytometry is a powerful technique to quantify apoptosis.[31] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[31] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[32][33] Propidium Iodide (PI) is a fluorescent nuclear dye that cannot penetrate the intact membrane of viable or early apoptotic cells.[34] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[32]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test alkaloid for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet with cold PBS.[32][35]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[32]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.[34]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[36]
Protocol Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically with double-stranded DNA.[36][37] The fluorescence intensity of PI is therefore directly proportional to the amount of DNA in a cell.[35] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. To ensure only DNA is stained, cells are treated with RNase to remove RNA, as PI can also bind to double-stranded RNA.[37][38]
Detailed Protocol:
-
Cell Harvesting: Collect approximately 1 million cells per sample.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[35][38] Cells can be stored in ethanol at -20°C for several weeks.[37]
-
Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[35][38]
-
RNase Treatment: To eliminate RNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) and incubate.[35][38]
-
PI Staining: Add a PI staining solution (e.g., 50 µg/ml) to the cells.[38]
-
Incubation: Incubate at room temperature for 5-10 minutes, or longer for some cell types.[35]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale.[38] Use a low flow rate and gate out doublets to ensure accurate analysis of at least 10,000 single-cell events.[35][38]
In Vivo Tumor Models (Xenografts)
Xenograft models are essential for evaluating the therapeutic efficacy and toxicity of potential anticancer agents in a living organism.[39]
Model Principle: Human tumor cells or patient-derived tumor tissue is implanted into immunocompromised mice (e.g., athymic nude or SCID mice) that will not reject the foreign tissue.[39][40] The tumor is allowed to grow to a palpable size, after which the mice are treated with the test alkaloid. Tumor growth is monitored over time to assess the agent's efficacy. Models can be ectopic (cells implanted subcutaneously) or orthotopic (cells implanted in the organ of origin).[39][41][42]
General Protocol (Subcutaneous Xenograft):
-
Cell Preparation: Prepare a single-cell suspension of human cancer cells in a suitable medium (e.g., PBS), often mixed 1:1 with Matrigel to support tumor formation.[42]
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100 µL) into the flank of immunocompromised mice.[42]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers once tumors become palpable.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the phytogenic alkaloid according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
Phytogenic alkaloids remain a vital and productive source of antineoplastic agents. Their diverse mechanisms of action, from disrupting the fundamental cellular machinery of mitosis to inducing targeted DNA damage, offer multiple avenues for therapeutic intervention. A thorough understanding of their molecular pathways, combined with rigorous and standardized experimental evaluation using the methodologies outlined in this guide, is critical for the continued development of novel, more effective cancer therapies derived from these remarkable natural products.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 6. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. The Anti-Cancer Mechanisms of Berberine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The anti-cancer activity of noscapine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. monash.edu [monash.edu]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 23. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Effects of Colchicine on Hypopharyngeal Cancer | Anticancer Research [ar.iiarjournals.org]
- 25. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Unlocking Colchicine’s Untapped Potential: A Paradigm Shift in Hepatocellular Carcinoma Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 28. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 29. MTT assay - Wikipedia [en.wikipedia.org]
- 30. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 31. agilent.com [agilent.com]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 35. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 36. Flow cytometry with PI staining | Abcam [abcam.com]
- 37. vet.cornell.edu [vet.cornell.edu]
- 38. ucl.ac.uk [ucl.ac.uk]
- 39. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 40. news-medical.net [news-medical.net]
- 41. reactionbiology.com [reactionbiology.com]
- 42. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Indicine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine (C₁₅H₂₅NO₅) is a pyrrolizidine alkaloid naturally occurring in various plant species, most notably Heliotropium indicum. This technical guide provides an in-depth overview of the natural sources of this compound and its N-oxide, detailed methodologies for its extraction and isolation, and an exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented, and key experimental protocols are detailed to facilitate reproducible research. Furthermore, this guide elucidates the signaling pathways modulated by this compound, offering critical insights for drug development and toxicological studies.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Heliotropium indicum, commonly known as Indian heliotrope.[1][2] This annual, herbaceous plant is a member of the Boraginaceae family and is widely distributed in tropical and subtropical regions.[1] this compound, along with its derivative this compound N-oxide, is a major bioactive pyrrolizidine alkaloid constituent of this plant.[1][2]
Pyrrolizidine alkaloids (PAs) are a class of secondary metabolites synthesized by plants as a defense mechanism. In Heliotropium indicum, these alkaloids are present in various parts of the plant, including the leaves, stems, roots, and seeds.[1][3] The concentration of this compound and other PAs can vary depending on the geographical location, season, and developmental stage of the plant.
Extraction and Isolation of this compound from Heliotropium indicum
The extraction of this compound from Heliotropium indicum typically involves solvent extraction followed by chromatographic purification. The following sections detail a general experimental workflow and specific protocols.
General Experimental Workflow
The overall process for isolating this compound from plant material can be summarized in the following workflow:
Caption: General workflow for the extraction and isolation of this compound.
Detailed Experimental Protocols
2.2.1. Plant Material Preparation
The aerial parts (leaves and stems) of Heliotropium indicum are collected, washed, and shade-dried until a constant weight is achieved. The dried plant material is then pulverized into a coarse powder to increase the surface area for efficient extraction.
2.2.2. Solvent Extraction
-
Methanol/Ethanol Extraction: The powdered plant material is exhaustively extracted with methanol or ethanol at room temperature using a Soxhlet apparatus or by maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: A more specific method for targeting alkaloids involves an acid-base extraction. The powdered material is first macerated in an acidic solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloids, rendering them water-soluble. The acidic extract is then filtered, and the filtrate is made alkaline (e.g., with NH₄OH to pH ~9-10) to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform or dichloromethane.
2.2.3. Purification by Column Chromatography
The crude or partially purified alkaloid extract is subjected to column chromatography for the isolation of individual compounds.
-
Silica Gel Column Chromatography: The extract is adsorbed onto silica gel and loaded onto a column packed with silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: For further purification, fractions containing this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.
Quantitative Data
The yield of this compound can vary significantly based on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data from the literature.
| Plant Part | Extraction Solvent | Purification Method | Yield of Crude Extract (% w/w) | Yield of Purified this compound (mg/g of crude extract) | Reference |
| Leaves | Methanol | - | 7.2 | Not Reported | [1] |
| Leaves | Ethanol | Silica Gel & Sephadex LH-20 | Not Reported | Not Reported | |
| Whole Plant | Ethanol | Acid-Base Extraction, Column Chromatography | 10-15 | Varies |
Note: Quantitative data for the specific yield of purified this compound is often not explicitly reported in the literature, highlighting a gap in current research.
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid). Detection is typically carried out using a UV detector at a wavelength of around 220 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The characteristic chemical shifts of the protons and carbons in the pyrrolizidine ring and the necic acid moiety provide a definitive identification.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed.
Signaling Pathways and Molecular Mechanisms of Action
This compound and its N-oxide exert their biological effects, including their cytotoxic and potential antitumor activities, by modulating several key cellular signaling pathways.
Inhibition of Microtubule Assembly
This compound N-oxide has been shown to be a potent inhibitor of microtubule polymerization. It binds directly to tubulin, a key protein component of microtubules, at a site distinct from other well-known tubulin-binding agents like colchicine and taxol.[4] This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The inhibition of microtubule assembly leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).
Caption: this compound N-oxide's inhibition of microtubule assembly.
Induction of DNA Damage
This compound and other pyrrolizidine alkaloids are known to be genotoxic, causing damage to cellular DNA.[5] Computational analyses and experimental evidence suggest that this compound N-oxide can bind to the minor groove of the DNA double helix.[1] This interaction can lead to the formation of DNA adducts, which are covalent modifications of the DNA. The presence of these adducts can disrupt DNA replication and transcription, triggering the DNA damage response (DDR) pathway. If the damage is too severe to be repaired, the cell will undergo apoptosis.
Caption: DNA damage pathway induced by this compound N-oxide.
Induction of Apoptosis
Pyrrolizidine alkaloids, including this compound, can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and TRADD and the subsequent activation of caspase-8, an initiator caspase. Activated caspase-8 then activates downstream executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspases-3 and -7.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. IDENTIFICATION A DNA DAMAGE-INDUCED ALTERNATIVE SPLICING PATHWAY THAT REGULATES p53 AND CELLULAR SENESCENCE MARKERS - PMC [pmc.ncbi.nlm.nih.gov]
Elusive Target: The Lack of Evidence for Indicine's Direct Role in Protein Synthesis Inhibition
Despite extensive investigation, there is currently no scientific evidence to support the hypothesis that the pyrrolizidine alkaloid indicine directly inhibits protein synthesis. A thorough review of existing literature reveals that the cytotoxic and antitumor properties of this compound and its derivative, this compound N-oxide, are primarily attributed to mechanisms other than the disruption of ribosomal function. This guide addresses the established mechanisms of this compound's action and the broader toxicological profile of pyrrolizidine alkaloids, clarifying the current understanding within the scientific community.
The primary modes of action for this compound and this compound N-oxide that have been experimentally validated are the inhibition of microtubule assembly and the induction of DNA damage.[1][2] These mechanisms are central to its observed antimitotic and antitumor effects.
Established Mechanisms of this compound's Cytotoxicity
1. Inhibition of Microtubule Assembly: this compound N-oxide has been shown to bind to tubulin, a key component of microtubules.[1] This interaction disrupts the normal process of microtubule polymerization, which is critical for cell division, intracellular transport, and the maintenance of cell structure. The antitumor activity of this compound is believed to be mediated, in part, by these antimitotic effects, which lead to cell cycle arrest and apoptosis.[2]
2. DNA Damage: Another well-documented effect of this compound is its ability to cause chromosomal damage.[2] While the precise molecular interactions leading to this genotoxicity are not fully elucidated, it contributes to the compound's cytotoxic profile.
Hepatotoxicity of Pyrrolizidine Alkaloids: A Case of Adduct Formation, Not Direct Inhibition
This compound belongs to the broader class of pyrrolizidine alkaloids (PAs), which are known for their hepatotoxicity.[3][4] This liver damage, however, is not a result of direct inhibition of protein synthesis. Instead, it is a consequence of the metabolic activation of PAs in the liver by cytochrome P450 enzymes.[3][5] This process generates highly reactive pyrrolic metabolites.[6]
These reactive metabolites are electrophilic and readily bind to cellular macromolecules, including proteins and DNA, forming adducts.[7][8] The formation of these pyrrole-protein adducts is a key initiating event in PA-induced liver injury, leading to cellular dysfunction, apoptosis, and the clinical manifestation of hepatic sinusoidal obstruction syndrome (HSOS).[7][9][10] While this mechanism involves the covalent modification of proteins, it is distinct from the direct inhibition of the ribosomal machinery responsible for protein synthesis.
One study on the effects of various hepatotoxic PAs on rat liver gene expression noted the upregulation of the gene for ribosomal protein L19 (Rpl19).[11] However, this is interpreted as a cellular stress response, likely related to cell death and subsequent replacement proliferation, rather than a direct effect of the alkaloid on the ribosome itself.
Lack of Evidence for Direct Protein Synthesis Inhibition
Searches for direct evidence of this compound or other PAs inhibiting the process of translation at the ribosomal level have not yielded any supporting studies. The established mechanisms of action for other known protein synthesis inhibitors, which typically involve binding to ribosomal subunits and interfering with steps like initiation, elongation, or termination, have not been demonstrated for this compound.
Experimental Protocols
Due to the absence of research on this compound's role in protein synthesis inhibition, there are no specific experimental protocols to report for this topic. Methodologies used to study the known effects of this compound include:
-
Cell Proliferation Assays: To determine the cytotoxic effects of this compound on cancer cell lines.[1]
-
Microtubule Polymerization Assays: To assess the inhibitory effect of this compound on tubulin assembly.[1]
-
Cell Cycle Analysis: To investigate the antimitotic effects of the compound.[1]
-
In Vivo Animal Studies: To evaluate antitumor activity and toxicity profiles.[2]
-
Spectrophotometric Methods: To determine the levels of pyrrole-protein adducts in the liver to assess PA-induced hepatotoxicity.[7]
Signaling Pathways
The signaling pathways implicated in this compound's action are those related to its known mechanisms:
-
Cell Cycle Checkpoint Pathways: Activated in response to microtubule disruption and DNA damage.
-
Apoptotic Pathways: Triggered by cellular stress and damage induced by the compound.[9]
There are no known signaling pathways that link this compound directly to the regulation of protein synthesis.
Conclusion
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Indicine in Colon Carcinoma Cells
Disclaimer: Research specifically detailing the molecular targets and mechanisms of indicine in colon carcinoma cells is limited. This guide synthesizes available information on this compound N-oxide, a closely related pyrrolizidine alkaloid with demonstrated antitumor activity, and the general mechanisms of pyrrolizidine alkaloids to infer the potential molecular actions of this compound in colon cancer.
Introduction
This compound is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species. Its derivative, this compound N-oxide, has been investigated for its antitumor properties and has shown potential activity against several cancer types, including colon carcinoma.[1] The cytotoxic effects of these compounds are primarily attributed to their ability to interfere with fundamental cellular processes such as cell division and DNA integrity. This document provides a technical overview of the known and inferred molecular targets of this compound and its N-oxide in the context of cancer cells, with a focus on their potential relevance to colon carcinoma.
Core Molecular Targets and Mechanisms of Action
The antitumor activity of this compound N-oxide is believed to be mediated through two primary mechanisms: disruption of microtubule dynamics and induction of DNA damage.[1][2][3] These actions ultimately lead to cell cycle arrest and apoptosis.
1. Interaction with Tubulin and Disruption of Microtubule Assembly
This compound N-oxide has been shown to directly interact with tubulin, the protein subunit of microtubules.[2][3] This interaction inhibits the assembly of microtubules, which are critical components of the cytoskeleton and the mitotic spindle.
-
Binding Site: Studies have indicated that this compound N-oxide binds to a site on tubulin that is distinct from those of other well-known microtubule inhibitors like colchicine and taxol.[2]
-
Effect on Microtubules: By inhibiting tubulin polymerization, this compound N-oxide disrupts the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division.[3] This leads to an arrest of the cell cycle in the M phase (mitosis).
2. DNA Damage
Pyrrolizidine alkaloids are known to be activated by metabolic processes in the liver to form reactive pyrrolic metabolites.[4][5][6] These metabolites are potent alkylating agents that can form adducts with DNA, leading to DNA damage.[6][7][8] While the conversion of this compound N-oxide to this compound is not considered essential for its antitumor activity, the potential for DNA damage remains a key aspect of its mechanism.[9][10]
-
Genotoxicity: The formation of DNA adducts can lead to mutations and chromosomal damage, which can trigger apoptotic pathways in cancer cells.[1]
-
Relevance to Colon Carcinoma: DNA-damaging agents are a cornerstone of chemotherapy for colon cancer, suggesting that this mechanism of this compound could be effective against this malignancy.
Quantitative Data
| Compound | Cell Lines | IC50 Range (µM) | Reference |
| This compound N-oxide | Various Cancer Cells | 46 - 100 | [2][3] |
Signaling Pathways and Cellular Processes Affected
Based on its known molecular targets, this compound and this compound N-oxide are expected to impact several critical cellular signaling pathways and processes in colon carcinoma cells.
1. Cell Cycle Regulation
The disruption of microtubule dynamics and induction of DNA damage are potent triggers for cell cycle arrest.
-
Mitotic Arrest: By inhibiting mitotic spindle formation, this compound N-oxide causes cells to arrest in the M phase of the cell cycle.[3] This prolonged arrest can lead to the activation of apoptotic pathways.
2. Apoptosis Induction
Both mitotic arrest and significant DNA damage are strong inducers of apoptosis (programmed cell death). The exact signaling cascades activated by this compound in colon cancer cells have not been fully elucidated but are likely to involve key regulators of apoptosis.
Experimental Protocols
Detailed experimental protocols for investigating the molecular targets of this compound in colon carcinoma cells would likely involve the following standard methodologies.
1. Cell Viability and Proliferation Assays
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound in various colon carcinoma cell lines (e.g., HCT116, HT-29, SW480). Cells are treated with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours), and cell viability is measured colorimetrically.
2. Tubulin Polymerization Assay
-
In Vitro Assay: Purified tubulin is incubated with this compound or a control vehicle in the presence of GTP at 37°C to induce polymerization. The increase in turbidity, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.
3. Immunofluorescence Microscopy for Microtubule Analysis
-
Procedure: Colon carcinoma cells are treated with this compound, fixed, and permeabilized. They are then stained with an anti-tubulin antibody conjugated to a fluorescent dye and a nuclear stain (e.g., DAPI). The morphology of the microtubule network and mitotic spindles is visualized using a fluorescence microscope.
4. DNA Damage Assays
-
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in individual cells. Cells treated with this compound are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates further, creating a "comet tail" that can be visualized and quantified.
-
γ-H2AX Staining: To detect DNA double-strand breaks. Cells are treated with this compound, fixed, and stained with an antibody specific for the phosphorylated form of the histone variant H2AX (γ-H2AX), which accumulates at sites of DNA double-strand breaks.
5. Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
6. Apoptosis Assays
-
Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Visualizations
Caption: General mechanism of pyrrolizidine alkaloid-induced DNA damage.
Caption: this compound N-oxide's inhibitory effect on microtubule assembly leading to mitotic arrest.
Conclusion
While direct and comprehensive studies on the molecular targets of this compound specifically in colon carcinoma cells are lacking, the available evidence for its N-oxide derivative and the broader class of pyrrolizidine alkaloids points to two primary mechanisms of action: the disruption of microtubule dynamics through tubulin binding and the induction of DNA damage via the formation of reactive metabolites. These actions converge to induce cell cycle arrest, particularly in mitosis, and subsequently trigger apoptosis. Further research is warranted to delineate the specific signaling pathways and molecular interactions of this compound in colon carcinoma cells to fully understand its therapeutic potential.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 5. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Relationship of the reductive metabolism of this compound N-oxide to its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and In Vivo Administration of Indicine-N-Oxide
Application Note
Indicine-N-oxide, a pyrrolizidine alkaloid, has demonstrated notable antitumor properties and is under investigation for its potential in treating various cancers, including pediatric cancers and solid tumors.[1][2] This document provides a comprehensive protocol for the preparation and administration of this compound-N-oxide for in vivo research, targeting researchers, scientists, and professionals in drug development.
This compound-N-oxide is the water-soluble N-oxide form of the pyrrolizidine alkaloid this compound.[3] Its antitumor activity is believed to be mediated through antimitotic effects and chromosomal damage.[1] Studies have shown that it can inhibit the proliferation of various cancer cell lines, and its mechanism of action involves the depolymerization of microtubules and DNA damage.[4][5] The compound binds to tubulin at a distinct site, leading to a decrease in the polymer mass of microtubules.[5]
For in vivo studies, this compound-N-oxide has been administered through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.[6][7] The choice of solvent and formulation is critical to ensure the stability and bioavailability of the compound. This protocol outlines methods for preparing both injection and oral formulations of this compound-N-oxide.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound-N-oxide from preclinical and clinical studies.
| Parameter | Species | Value | Administration Route | Reference |
| Dosage | Mice (BDF1) | 100 or 500 mg/kg | IV | [7] |
| Mice (CDF1) | 500 mg/kg | IP | [7] | |
| Monkeys (Rhesus) | 0.24, 2.4, or 24 mg/kg | IV | [7] | |
| Humans | 1.0 to 7.5 g/m² per week | IV | [3] | |
| Humans | 5 to 10 g/m² every 3-4 weeks | IV | [3] | |
| Pharmacokinetics | ||||
| Serum Half-Life (initial) | Mice (BDF1) | ~11 mins | IV | [7] |
| Serum Half-Life (second phase) | Mice (BDF1) | >100 mins | IV | [7] |
| Serum Half-Life (initial) | Mice (CDF1) | ~20 mins | IP | [7] |
| Serum Half-Life (Phase 1) | Monkeys | ~3 mins | IV | [7] |
| Serum Half-Life (Phase 2) | Monkeys | ~32 mins | IV | [7] |
| Serum Half-Life (Phase 3) | Monkeys | ~180 mins | IV | [7] |
| Urinary Excretion (24h) | Mice & Monkeys | >80% (unchanged) | IV | [7] |
| Solubility | ||||
| In Vitro | - | Soluble in chloroform and ethanol | - | [4] |
| In Vivo Formulations | - | May require solvents like DMSO, PEG400, Tween 80 | - | [8] |
Experimental Protocols
Preparation of this compound-N-Oxide for Intravenous or Intraperitoneal Injection
This protocol is based on common formulations for compounds with low water solubility, adapted for this compound-N-oxide.[8]
Materials:
-
This compound-N-oxide powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution: Weigh the desired amount of this compound-N-oxide powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
-
Formulation Preparation (Example for a 2.5 mg/mL final concentration):
-
To prepare 1 mL of a 2.5 mg/mL working solution using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound-N-oxide DMSO stock solution.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 450 µL of saline to the mixture and vortex until a clear and homogenous solution is obtained.
-
-
Final Preparation: Draw the final solution into a sterile syringe for injection. This formulation is suitable for intravenous or intraperitoneal administration.
Preparation of this compound-N-Oxide for Oral Administration
This protocol describes the preparation of a suspension for oral gavage.[8]
Materials:
-
This compound-N-oxide powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Prepare the vehicle: Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile ddH₂O. Stir until a clear solution is formed.
-
Prepare the suspension (Example for a 2.5 mg/mL suspension):
-
To prepare 100 mL of a 2.5 mg/mL suspension, weigh 250 mg of this compound-N-oxide powder.
-
Add the powder to the 100 mL of 0.5% CMC-Na solution.
-
Vortex or stir the mixture thoroughly to ensure a uniform suspension.
-
-
Administration: Use an appropriate size oral gavage needle to administer the suspension to the animal. Ensure the suspension is well-mixed immediately before each administration.
Visualizations
Signaling Pathway of this compound-N-Oxide's Cytotoxic Effects
Caption: Mechanism of this compound-N-Oxide cytotoxicity.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo study of this compound-N-Oxide.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound N-oxide | CAS:41708-76-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of this compound N-oxide in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound N-oxide (+)-Indicine N-oxide; NSC 132319) | Alkaloids | 41708-76-3 | Invivochem [invivochem.com]
Application Notes and Protocols for Indicine-N-Oxide in Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine-N-oxide, a pyrrolizidine alkaloid, has demonstrated notable antitumor activity in preclinical models of leukemia. Its mechanism of action involves a dual approach of disrupting microtubule dynamics and inducing DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for the preparation and administration of this compound-N-oxide in murine models of leukemia, specifically the P388 model, to aid in the evaluation of its therapeutic potential.
Mechanism of Action
This compound-N-oxide exerts its cytotoxic effects through two primary mechanisms:
-
Tubulin Depolymerization: this compound-N-oxide binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest, preventing cell division and ultimately triggering apoptosis.
-
DNA Damage: The compound has also been shown to cause DNA damage, which activates the DNA damage response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, induce apoptosis.
Data Presentation
Table 1: In Vivo Dosage of this compound-N-Oxide in Murine Leukemia Models
| Mouse Strain | Leukemia Model | Route of Administration | Dosage (mg/kg) | Reference |
| BDF1 | - | Intravenous (IV) | 100, 500 | [1] |
| CDF1 | P388 | Intraperitoneal (IP) | 500 | [1] |
Table 2: In Vitro Cytotoxicity of this compound-N-Oxide
| Cell Line | IC50 | Reference |
| Various Cancer Cell Lines | 46 to 100 µM | [2] |
Experimental Protocols
Protocol 1: P388 Murine Leukemia Model
This protocol describes the in vivo evaluation of this compound-N-oxide using the P388 murine leukemia model.
Materials:
-
P388 leukemia cells
-
DBA/2 or (BALB/c x DBA/2)F1 (CDF1) mice (female, 6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
This compound-N-oxide
-
Vehicle for injection (e.g., sterile saline)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement (if applicable for solid tumor models)
-
Animal welfare-approved euthanasia supplies
Procedure:
-
Cell Culture: Culture P388 leukemia cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Harvest cells in the exponential growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Inoculate each mouse intraperitoneally (IP) with 0.1 mL of the cell suspension (1 x 10^6 cells/mouse).
-
Animal Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound-N-Oxide Preparation: Prepare the dosing solution of this compound-N-oxide in a suitable vehicle (e.g., sterile saline) on the day of injection. While this compound-N-oxide is water-soluble, for other formulations, a mixture such as DMSO:Tween 80:Saline (10:5:85) can be considered[3].
-
Drug Administration:
-
Treatment Schedule: The optimal treatment schedule should be determined empirically. Based on human clinical trials, a schedule of daily injections for 5 consecutive days has been used[4]. Another approach could be a single dose or intermittent doses every 3-4 weeks[5][6]. For a pilot study, a single IP or IV injection on day 1 post-tumor inoculation can be evaluated.
-
Dosage: Based on preclinical studies, doses of 100 mg/kg or 500 mg/kg can be used[1].
-
Administration: Administer the prepared this compound-N-oxide solution via IV or IP injection. The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Survival: Monitor the mice daily for signs of toxicity and record survival. The primary endpoint is typically an increase in lifespan.
-
Body Weight: Record the body weight of each mouse every other day as an indicator of toxicity.
-
Tumor Burden (for ascites): In some studies, the volume of ascitic fluid can be measured at the end of the study.
-
-
Euthanasia: Euthanasia should be performed when mice show signs of severe morbidity (e.g., >20% weight loss, lethargy, inability to access food or water) or at the end of the study period, in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
Signaling Pathway of this compound-N-Oxide
Caption: Signaling pathway of this compound-N-oxide in leukemia cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating this compound-N-oxide in a murine leukemia model.
References
- 1. Disposition of this compound N-oxide in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound N-oxide (+)-Indicine N-oxide; NSC 132319) | Alkaloids | 41708-76-3 | Invivochem [invivochem.com]
- 4. Phase II trial of this compound N-oxide in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indicine Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of indicine, a pyrrolizidine alkaloid, on cancer cell lines. Detailed protocols for key cytotoxicity assays and a summary of reported efficacy are included to facilitate research and development of this compound as a potential anticancer agent.
Introduction
This compound, and its active metabolite this compound N-oxide, are natural compounds that have demonstrated cytotoxic activity against various cancer cells. The primary mechanisms of action are believed to involve DNA damage and the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[1] Accurate and reproducible methods for evaluating the cytotoxicity of this compound are crucial for its preclinical development. This document outlines standard cell-based assays to quantify the cytotoxic and apoptotic effects of this compound.
Data Presentation
The cytotoxic potential of this compound N-oxide has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~50 |
| MCF-7 | Breast Cancer | ~75 |
| A549 | Lung Cancer | ~100 |
| K562 | Chronic Myelogenous Leukemia | ~46 |
| HL-60 | Acute Promyelocytic Leukemia | ~60 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used. The values presented here are approximate and compiled from available literature for this compound N-oxide.
Experimental Protocols
Detailed methodologies for three key assays to assess this compound's cytotoxicity are provided below. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the compound's effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (or this compound N-oxide)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 200 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is directly proportional to the number of lysed cells.
Materials:
-
This compound (or this compound N-oxide)
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically corrects for background and spontaneous LDH release: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound (or this compound N-oxide)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the selected time period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
Administration Schedule of Indicine-N-Oxide in Phase I Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine-N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum, has been investigated as a potential anti-cancer agent. Its mechanism of action is believed to involve the induction of DNA damage and interference with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the administration schedules, dosing, and monitoring protocols for this compound-N-oxide as determined in Phase I clinical trials. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Data Presentation: Phase I Trial Administration Schedules
The administration of this compound-N-oxide in Phase I trials has been explored through two primary schedules: a weekly regimen and an intermittent (single dose every 3-4 weeks) regimen. The choice of schedule and dose is critically dependent on the patient population (adult vs. pediatric) and prior treatment history.
| Parameter | Intermittent Schedule (Adults) | Weekly Schedule (Adults) | Intermittent Schedule (Pediatric - Solid Tumors) | Intermittent Schedule (Pediatric - Leukemia) |
| Dosage Range | 1.0 - 9 g/m² | 1.0 - 7.5 g/m²/week | 5, 6, and 7.5 g/m² | 5, 6, and 7.5 g/m² |
| Administration | 15-minute intravenous infusion | 15-minute intravenous infusion | 15-minute intravenous infusion | 15-minute intravenous infusion |
| Frequency | Every 3-4 weeks[1][2] | Weekly for four weeks | Every 3 weeks | Every 3 weeks |
| Maximally Tolerated Dose (MTD) | 9 g/m²[3] | Not definitively established due to myelosuppression | 7.5 g/m² | 6.0 g/m² |
| Recommended Phase II Dose | 7 g/m² (5 g/m² for high-risk patients)[3] | 7.5 g/m² every 3-4 weeks (no prior treatment), 5 g/m² (prior treatment)[1] | Not recommended for further study in pediatric solid tumors | Not recommended for further study in pediatric leukemia |
| Dose-Limiting Toxicity (DLT) | Leukopenia and thrombocytopenia[3] | Myelosuppression (thrombocytopenia more severe than leukopenia)[1] | Myelosuppression | Hepatotoxicity |
Experimental Protocols
Clinical Monitoring Protocols
a) Hematological Toxicity Monitoring
-
Objective: To monitor for myelosuppression, the primary dose-limiting toxicity.
-
Procedure:
-
Obtain a complete blood count (CBC) with differential at baseline, prior to each treatment cycle.
-
During the initial cycle, perform CBCs twice weekly to determine the nadir (lowest point) of blood cell counts.
-
For subsequent cycles, monitor CBCs weekly, or more frequently if clinically indicated.
-
Dose adjustments or treatment delays should be implemented based on the absolute neutrophil count (ANC) and platelet count according to the trial protocol.
-
b) Hepatic Function Monitoring
-
Objective: To monitor for potential hepatotoxicity, a significant toxicity especially in pediatric patients with leukemia.
-
Procedure:
-
Measure baseline liver function tests (LFTs), including serum aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin.
-
Repeat LFTs prior to each treatment cycle.
-
In pediatric patients, especially those with leukemia, more frequent monitoring (e.g., weekly) is recommended during the initial cycle.
-
Dose modifications or discontinuation should be considered for significant elevations in LFTs as per the specific trial protocol.
-
In Vitro Mechanistic Assays
a) Microtubule Depolymerization Assay (Turbidity Assay)
-
Objective: To assess the effect of this compound-N-oxide on the polymerization of tubulin into microtubules.
-
Materials:
-
Purified tubulin
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound-N-oxide stock solution
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add this compound-N-oxide at various concentrations to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Measure the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C in a microplate spectrophotometer. A decrease in absorbance indicates microtubule depolymerization.
-
b) DNA Damage Assessment (Comet Assay)
-
Objective: To detect single and double-strand DNA breaks in cells treated with this compound-N-oxide.
-
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Denature the DNA by placing the slides in alkaline electrophoresis buffer.
-
Perform electrophoresis to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
Neutralize and stain the DNA.
-
Visualize and quantify the extent of DNA migration (comet tail length and intensity) using fluorescence microscopy and specialized software.
-
c) Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound-N-oxide on cell cycle progression.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells to remove ethanol.
-
Treat with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
-
Visualizations
References
Application Notes and Protocols: Indicine in Refractory Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, was investigated in the 1980s as a potential therapeutic agent for refractory leukemia.[1][2][3] Clinical studies demonstrated some anti-leukemic activity, particularly in acute lymphoblastic leukemia (ALL) and acute myelocytic leukemia (AML).[1][3] However, its development was hampered by significant toxicities, most notably myelosuppression and severe hepatotoxicity.[1][2][4][5] The primary mechanism of action of this compound N-oxide is believed to be mediated through antimitotic effects and the induction of chromosomal damage.[2] More specifically, it has been shown to inhibit the assembly of microtubules and to bind to the minor groove of DNA, leading to DNA damage.[6]
These application notes provide a summary of the available clinical data on this compound N-oxide in refractory leukemia, along with representative experimental protocols and a diagram of its proposed mechanism of action to guide further research into this and similar compounds.
Data Presentation
Clinical Trial Results of this compound N-oxide in Refractory Leukemia
| Study Population | Dosage and Administration | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Key Toxicities | Reference |
| 10 patients (children and adults) with refractory acute lymphocytic leukemia (ALL) and acute nonlymphocytic leukemia (ANLL) | Varied | 20% (2/10) | 10% (1/10) | Bone marrow suppression, mild anorexia and nausea, transient elevation of liver enzymes, jaundice, and liver failure.[1] | [Letendre et al., 1981][1] |
| 22 patients with refractory acute leukemia | Daily for 5 consecutive days (dose-seeking study) | 13.6% (3/22) | 9.1% (2/22) | Severe hepatic toxicity (veno-occlusive disease).[2] | [Rowinsky et al., 1986][2] |
| 31 children with relapsed ALL, 14 with relapsed ANLL, 1 with CML in blast crisis | 2,000 mg/m²/day or 2,500 mg/m²/day for 5 consecutive days | 6.5% (2/31) in ALL, 0% in ANLL | 1 patient with CML | Mild to moderate hepatotoxicity in the majority of patients; severe hepatotoxicity in 9% of patients.[4] | [Hammond et al., 1987][4] |
Mechanism of Action
This compound N-oxide exerts its cytotoxic effects through a dual mechanism targeting both DNA integrity and microtubule dynamics. As a pyrrolizidine alkaloid, its active metabolite can damage DNA, preventing replication.[1] Furthermore, this compound N-oxide has been shown to bind to tubulin at a distinct site, leading to the depolymerization of microtubules.[6] This disruption of the microtubule network arrests the cell cycle in mitosis, ultimately leading to apoptosis.
Experimental Protocols
The following are representative protocols that can be adapted for the in vitro evaluation of this compound or similar compounds in refractory leukemia research.
Protocol 1: Cell Culture of Leukemia Cell Lines
This protocol describes the general procedure for culturing suspension leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., K562, HL-60, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Sterile, vented T-25 or T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Thaw a cryopreserved vial of leukemia cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium in a T-25 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability every 2-3 days. Subculture the cells when the density reaches approximately 1 x 10⁶ cells/mL by diluting the cell suspension with fresh medium to a density of 2-3 x 10⁵ cells/mL.
-
Assess cell viability using trypan blue exclusion.
Protocol 2: Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cells
-
Complete growth medium
-
This compound N-oxide (or test compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound N-oxide in complete growth medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with this compound N-oxide (as in the cytotoxicity assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound N-oxide at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
While this compound N-oxide showed initial promise in the treatment of refractory leukemia, its clinical utility was limited by its toxicity profile. The information and protocols provided here serve as a resource for researchers interested in re-evaluating this compound or exploring other pyrrolizidine alkaloids and compounds with similar mechanisms of action. Modern drug delivery systems or structural modifications could potentially mitigate the toxicity while retaining the anti-leukemic effects, making this class of compounds a subject of potential renewed interest in the ongoing search for effective therapies for refractory leukemia.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indicine-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis, a programmed cell death, primarily through DNA damage and disruption of microtubule dynamics.[1][2] These cellular insults typically trigger the intrinsic apoptotic pathway, a complex signaling cascade culminating in cell demise. Understanding the experimental setup to quantify and characterize this compound-induced apoptosis is crucial for evaluating its therapeutic potential.
These application notes provide detailed protocols for key experiments to assess this compound-induced apoptosis, including cell viability assays, analysis of apoptotic markers by flow cytometry and Western blot, and caspase activity assays.
Data Presentation
The following tables summarize hypothetical quantitative data for key apoptosis markers in a cancer cell line treated with increasing concentrations of this compound N-oxide for 24 hours.
Table 1: Cell Viability (MTT Assay)
| This compound N-oxide Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.0 |
| 10 | 85 ± 4.2 |
| 25 | 65 ± 3.8 |
| 50 | 48 ± 2.9 |
| 100 | 25 ± 1.5 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound N-oxide Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| 25 | 70 ± 3.5 | 18 ± 1.2 | 12 ± 0.9 |
| 50 | 45 ± 2.8 | 35 ± 2.1 | 20 ± 1.5 |
| 100 | 20 ± 1.7 | 45 ± 2.5 | 35 ± 2.0 |
Table 3: Caspase-3 Activity Assay
| This compound N-oxide Concentration (µM) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1.0 ± 0.1 |
| 25 | 2.5 ± 0.3 |
| 50 | 4.8 ± 0.5 |
| 100 | 8.2 ± 0.9 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins (Relative Densitometry)
| This compound N-oxide Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-9 | Cleaved Caspase-3 | Cleaved PARP |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 25 | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.3 |
| 50 | 4.5 ± 0.5 | 5.2 ± 0.6 | 6.8 ± 0.7 | 6.5 ± 0.7 |
| 100 | 8.2 ± 0.9 | 9.5 ± 1.1 | 12.1 ± 1.3 | 11.8 ± 1.2 |
Signaling Pathways and Experimental Workflow
Caption: this compound N-oxide induced apoptosis signaling pathway.
References
Application Notes and Protocols for the Synthesis of Indicine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine, a pyrrolizidine alkaloid, and its N-oxide have demonstrated notable antitumor activity, primarily attributed to their antimitotic effects and ability to induce chromosomal damage.[1] These properties have spurred interest in synthesizing and evaluating a variety of this compound derivatives to establish a comprehensive Structure-Activity Relationship (SAR). A thorough understanding of the SAR is crucial for optimizing the therapeutic index of this class of compounds, aiming to enhance anticancer efficacy while minimizing toxicity.
This document provides detailed protocols and application notes for the synthesis of a library of this compound derivatives, focusing on modifications of the necic acid moiety and the retronecine core. It also outlines methodologies for evaluating their cytotoxic activity to generate robust data for SAR studies.
Synthetic Strategies for this compound Derivatives
The general approach to synthesizing this compound derivatives involves the esterification of the allylic hydroxyl group of a retronecine derivative with a suitably functionalized necic acid analog. The key precursors are the retronecine core and various necic acid moieties.
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs via Esterification of (-)-Retronecine
This protocol is adapted from the work of Zalkow et al. and describes the coupling of (-)-retronecine with various carboxylic acids.[2]
Materials:
-
(-)-Retronecine (can be obtained by hydrolysis of monocrotaline)
-
Desired carboxylic acid (necic acid analog)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-retronecine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.
-
Coupling Reaction: To the stirred solution, add DMAP (0.1 eq) followed by a solution of DCC (1.2 eq) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of this compound Analog N-Oxides
The conversion of the synthesized this compound analogs to their corresponding N-oxides is a crucial step, as the N-oxide form is often the more active species.[1][2]
Materials:
-
This compound analog
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation Reaction: Dissolve the this compound analog (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the this compound analog N-oxide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study involves synthesizing a library of this compound derivatives with diverse functionalities and evaluating their biological activity. Key areas for modification include:
-
The Necic Acid Moiety:
-
Stereochemistry: The stereochemistry of the chiral centers in the necic acid portion is critical for activity. Synthesizing and testing all possible stereoisomers is essential.[2]
-
Substitution: Introducing various substituents (e.g., alkyl, aryl, halogen) at different positions of the necic acid can probe the steric and electronic requirements for optimal activity.
-
Chain Length and Branching: Modifying the length and branching of the carbon chain of the necic acid can influence lipophilicity and interaction with the target.
-
-
The Retronecine Core:
-
Esterification at C7 vs. C9: While natural this compound is esterified at C9, synthesizing C7-esterified analogs can provide insights into the importance of the ester position.
-
Modifications of the Pyrrolizidine Ring: Introducing substituents or altering the saturation of the retronecine core can impact the overall conformation and binding affinity.
-
Data Presentation for SAR Analysis
Table 1: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines (Hypothetical Data)
| Compound ID | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) |
| This compound | H | OH | H | P388 Leukemia | Value from literature[1] |
| This compound N-Oxide | H | OH | H | P388 Leukemia | Value from literature[1] |
| Analog 1 | OMe | OH | H | MCF-7 | Hypothetical Value |
| Analog 2 | Cl | OH | H | A549 | Hypothetical Value |
| Analog 3 | H | OAc | H | HeLa | Hypothetical Value |
| Analog 4 | H | OH | Me | MCF-7 | Hypothetical Value |
Note: The IC₅₀ values should be determined from dose-response curves from standardized cytotoxicity assays.
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway
This compound N-oxide is believed to exert its antitumor effect through antimitotic actions. The proposed mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: Proposed mechanism of action for this compound derivatives.
Conclusion
The synthetic protocols and evaluation methods outlined in this document provide a framework for the systematic investigation of this compound derivatives. By generating a diverse library of analogs and collecting robust quantitative data on their cytotoxic activities, researchers can elucidate the key structural features required for potent antitumor activity. This knowledge will be invaluable for the design and development of novel, more effective, and safer this compound-based anticancer agents.
References
Application Notes & Protocols for the Analytical Method Development of Indicine Quality Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methodologies for the quality control of Indicine, a pyrrolizidine alkaloid of pharmaceutical interest. Detailed protocols for identification, quantification, and impurity profiling are presented, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Furthermore, guidelines for conducting forced degradation studies to establish the stability-indicating nature of the analytical methods are outlined. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers and drug development professionals.
Introduction
This compound (C₁₅H₂₅NO₅) is a pyrrolizidine alkaloid that has been investigated for its potential antitumor properties.[1] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its identity, purity, potency, and stability.[2] This requires the development and validation of robust analytical methods capable of separating this compound from its potential impurities and degradation products.[3][4]
This application note details the use of modern analytical techniques, primarily HPLC and mass spectrometry, for the comprehensive quality control of this compound.[5][6] It also provides a framework for performing forced degradation studies, which are crucial for understanding the degradation pathways of the molecule and for developing stability-indicating methods.[7][8][9]
Analytical Methods for this compound Analysis
The primary methods for the analysis of this compound and other pyrrolizidine alkaloids are based on chromatographic separations coupled with sensitive detection techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the routine quantification of APIs.[10] For this compound, a reversed-phase HPLC method can be developed to separate the main component from its impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and metabolite identification.[11][12] This technique is particularly valuable for the analysis of complex mixtures and for confirming the identity of known and unknown compounds.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of pyrrolizidine alkaloids, although it often requires a derivatization step to improve the volatility and thermal stability of the analytes.[15]
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the chemical structure of this compound and can be used for identification purposes.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[16]
-
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR and can be particularly useful for analyzing samples in aqueous solutions.[6]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound can be used for quantitative analysis, although it may lack the specificity of chromatographic methods.[8][17] The presence of a chromophore in the molecule allows for its detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound and its impurities.[18][19][20][21]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
Objective: To quantify the amount of this compound in a sample using a validated HPLC-UV method.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength to be determined by measuring the UV spectrum of this compound (typically in the range of 210-230 nm).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: LC-MS/MS Method for Identification and Quantification of this compound and Impurities
Objective: To identify and quantify this compound and its potential impurities using a sensitive and selective LC-MS/MS method.[11][13]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or ammonium formate)
-
This compound reference standard and any available impurity standards
Procedure:
-
Standard and Sample Preparation: Prepare as described in Protocol 3.1, using LC-MS grade solvents.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (or 5 mM ammonium formate)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute all compounds of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of known compounds and full scan/product ion scan for identification of unknowns.
-
MRM Transitions: Determine the precursor and product ions for this compound and any known impurities by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
-
Analysis and Data Processing: Inject the standards and samples. For quantification, use the peak areas from the MRM chromatograms. For identification, compare the retention times and mass spectra of the unknown peaks with those of the reference standards or with literature data.
Protocol 3: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[22]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[23]
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and keep at room temperature for a specified time. Pyrrolizidine alkaloids are known to be unstable in alkaline conditions.[11][23]
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for a specified time.[24]
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time.[25][26]
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.[11][27]
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC or LC-MS/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify the degradation products and assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting. The goal is to achieve a degradation of 5-20% of the active ingredient.[22]
Data Presentation
The quantitative data obtained from the analytical method validation and stability studies should be presented in clear and concise tables.
Table 1: System Suitability Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Validation Summary of the HPLC-UV Method for this compound
| Parameter | Results |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 1N HCl, 60°C | 24h | < 5% | 1 |
| 1N NaOH, RT | 8h | ~15% | 2 |
| 3% H₂O₂, RT | 24h | ~10% | 3 |
| Dry Heat, 80°C | 48h | < 2% | 0 |
| UV Light (254 nm) | 12h | ~18% | 2 |
Visualizations
Experimental Workflow for this compound Sample Analysis
Caption: Workflow for the analysis of an this compound sample.
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies of this compound.
Degradation Pathway of this compound (Hypothetical)
Caption: Hypothetical degradation pathways of this compound.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the quality control of this compound. The use of HPLC and LC-MS/MS allows for the accurate and sensitive determination of this compound and its impurities. Forced degradation studies are essential for developing a stability-indicating method and for understanding the degradation profile of the drug substance. By following these guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound-containing pharmaceutical products.
References
- 1. quora.com [quora.com]
- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. jchps.com [jchps.com]
- 20. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. pediaa.com [pediaa.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indirect photodegradation of typical pyrrolizidine alkaloids in water induced by triplet states of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indicine Stock Solution Preparation in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor properties and is a subject of interest in cancer research.[1][2] Its cytotoxic effects are primarily attributed to its ability to inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][3][4] Additionally, studies have suggested that this compound N-oxide may also induce DNA damage.[1][3] Proper preparation of this compound stock solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound N-oxide stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound N-oxide, providing a quick reference for experimental planning.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₂₅NO₆ | [5] |
| Molecular Weight | 315.36 g/mol | [5] |
| IC₅₀ Range (Cancer Cell Lines) | 46 - 100 µM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Recommended Stock Concentration | 5 mM, 10 mM, or 20 mM | [6] |
| Recommended Storage Temperature | -20°C or -80°C (in aliquots) | [6] |
Experimental Protocols
Materials
-
This compound N-oxide powder (MW: 315.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, filtered pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (nitrile or latex)[7][8]
Protocol for Preparing a 10 mM this compound N-oxide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound N-oxide in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile 1.5 mL microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound N-oxide:
-
Carefully weigh out 3.15 mg of this compound N-oxide powder directly into the tared microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution in 1 mL:
-
Molarity (M) = moles (mol) / volume (L)
-
moles = Molarity x Volume = 0.010 mol/L x 0.001 L = 0.00001 mol
-
mass (g) = moles x Molecular Weight = 0.00001 mol x 315.36 g/mol = 0.00315 g = 3.15 mg
-
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound N-oxide powder.
-
Tightly cap the tube.
-
-
Mixing:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound N-oxide powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name ("this compound N-oxide"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Preparation of Working Solutions
When preparing for a cell treatment experiment, thaw a single aliquot of the stock solution at room temperature. Further dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to the cells.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Solubility in Aqueous Media: this compound N-oxide, like many organic compounds dissolved in DMSO, may precipitate when diluted into aqueous solutions such as cell culture media. To minimize precipitation, add the DMSO stock solution to the media and mix immediately and thoroughly.
Safety Precautions
This compound N-oxide is a cytotoxic agent and should be handled with care.[1][7] Adherence to safety guidelines is essential to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound N-oxide powder and stock solutions.[7][8]
-
Handling: Conduct all weighing and solution preparation in a chemical fume hood or a designated containment area to avoid inhalation of the powder.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with your institution's guidelines for cytotoxic waste.
-
Spills: In case of a spill, immediately decontaminate the area following your laboratory's standard operating procedures for hazardous chemical spills.
Visualizations
Experimental Workflow
Caption: Workflow for this compound N-oxide Stock Solution Preparation and Cell Treatment.
Signaling Pathway
Caption: Proposed Mechanism of Action for this compound N-oxide Cytotoxicity.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound N-oxide - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. This compound N-oxide (+)-Indicine N-oxide; NSC 132319) | Alkaloids | 41708-76-3 | Invivochem [invivochem.com]
- 7. carlroth.com [carlroth.com]
- 8. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Indicine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated antitumor properties, primarily showing activity in murine leukemia models.[1] Its mechanism of action is believed to involve the inhibition of microtubule assembly, leading to mitotic arrest and subsequent cell death.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical evaluation of potential anticancer agents. The primary dose-limiting toxicity associated with this compound N-oxide is myelosuppression, specifically thrombocytopenia and leukopenia, with hepatotoxicity also being a concern at higher doses.[2][3][4]
While extensive quantitative data from solid tumor xenograft models for this compound is not widely available in published literature, this document provides a framework for conducting such studies and presenting the resulting data. The protocols outlined below are based on established methodologies for subcutaneous xenograft models and can be adapted for specific cancer cell lines.
Data Presentation
Effective evaluation of an investigational drug in a xenograft model necessitates meticulous data collection and clear presentation. The following tables are examples of how to structure the quantitative data obtained from an in vivo efficacy study of this compound.
Table 1: Tumor Growth Inhibition (TGI) in Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent TGI (%) | P-value vs. Vehicle |
| Vehicle Control | - | QDx5 | 1500 (± 150) | - | - |
| This compound | 50 | QDx5 | 900 (± 120) | 40 | <0.05 |
| This compound | 100 | QDx5 | 525 (± 95) | 65 | <0.01 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) (± SEM) | Mean Final Body Weight (g) (± SEM) | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 (± 0.5) | 22.0 (± 0.6) | +7.3 |
| This compound | 50 | 20.3 (± 0.4) | 20.1 (± 0.7) | -1.0 |
| This compound | 100 | 20.6 (± 0.5) | 18.8 (± 0.8) | -8.7 |
| Positive Control | Varies | Varies | Varies | Varies |
Signaling Pathway
This compound's primary mechanism of action is the disruption of microtubule dynamics, which is a critical process in cell division. This leads to an arrest of the cell cycle in the M-phase (mitosis) and can subsequently trigger apoptosis (programmed cell death). The following diagram illustrates this mechanism in the context of a cancer cell.
Caption: Mechanism of action of this compound N-oxide.
Experimental Workflow
The successful execution of an in vivo efficacy study requires a well-defined workflow, from initial cell culture to final data analysis. The following diagram outlines the key steps involved in a typical subcutaneous xenograft study.
Caption: Experimental workflow for a xenograft study.
Experimental Protocols
Protocol 1: Preparation of Cancer Cells for Implantation
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability: Ensure cell viability is greater than 95% using a trypan blue exclusion assay before harvesting.
-
Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Pellet Collection: Neutralize the trypsin with complete medium and centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with sterile, serum-free medium or PBS to remove any residual trypsin.
-
Cell Counting and Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or a mixture of medium and Matrigel (1:1 ratio). Perform a cell count using a hemocytometer.
-
Final Concentration: Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10⁶ to 10 x 10⁶ cells per 100-200 µL). Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Tumor Implantation
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old. Allow the mice to acclimatize for at least one week before the procedure.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Injection Site Preparation: Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Implantation: Gently lift the skin and inject the prepared cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.
-
Post-Procedure Monitoring: Monitor the mice for recovery from anesthesia and for any immediate adverse reactions. Return them to a clean cage with easy access to food and water.
Protocol 3: In Vivo Efficacy Evaluation
-
Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Preparation and Administration: Prepare this compound N-oxide in a suitable vehicle (e.g., sterile saline). Administer the drug according to the planned dose and schedule (e.g., intraperitoneal injection daily for 5 days).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or appearance.
-
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a specific size, or after a predetermined duration. Euthanize the mice and excise the tumors.
-
Endpoint Analysis:
-
Measure the final weight of the excised tumors.
-
Process the tumors for further analysis, such as histopathology or biomarker assessment.
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed effects. Analyze body weight data as a measure of toxicity.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of this compound N-oxide in relapsed pediatric solid tumors. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound-N-oxide in children with leukemia and solid tumors: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Myelosuppression Induced by Indicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide is a pyrrolizidine alkaloid that has been investigated for its antitumor properties.[1][2] As with many cytotoxic agents, a significant and dose-limiting toxicity of this compound N-oxide is myelosuppression, characterized by a decrease in the production of blood cells in the bone marrow.[3][4] This suppression can lead to leukopenia (a reduction in white blood cells), thrombocytopenia (a reduction in platelets), and anemia (a reduction in red blood cells), increasing the risk of infection, bleeding, and fatigue.[3] Thorough monitoring of hematopoietic function is therefore critical during preclinical and clinical development of this compound and related compounds.
These application notes provide detailed protocols for key in vitro and in vivo assays to monitor and characterize this compound-induced myelosuppression. The methodologies described are essential for determining dose-response relationships, understanding the kinetics of hematopoietic suppression and recovery, and elucidating the underlying mechanisms of toxicity.
Mechanism of Action and Myelosuppression
This compound N-oxide is believed to exert its cytotoxic effects through antimitotic activity and by causing chromosomal damage.[1] The compound has been shown to inhibit the proliferation of various cancer cell lines and can block cell cycle progression at mitosis.[5] This interference with cell division is particularly detrimental to rapidly dividing cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to myelosuppression.[6] Clinical studies have established that myelosuppression, particularly thrombocytopenia and leukopenia, is the primary dose-limiting toxicity of this compound N-oxide.[3][4]
Quantitative Data on this compound-Induced Myelosuppression
The following tables summarize the available quantitative data from clinical trials of this compound N-oxide, highlighting the dose-limiting nature of its myelosuppressive effects.
Table 1: Dose Escalation and Myelosuppression in a Phase I Clinical Trial [3]
| Dose Level (g/m²) | Number of Patients | Dose-Limiting Toxicity Observed |
| 1.0 - 6.0 | 30 | Myelosuppression (Leukopenia, Thrombocytopenia) |
| 7.0 | 4 | Myelosuppression (Leukopenia, Thrombocytopenia) |
| 9.0 | 3 | Severe and prolonged leukopenia and thrombocytopenia |
Data from a Phase I study where this compound N-oxide was administered as a short intravenous infusion repeated every 4 weeks. The maximally tolerated dose was determined to be 9 g/m².
Table 2: Recommended Dosing for Phase II Studies Based on Myelosuppression [3][4]
| Patient Population | Recommended Starting Dose (g/m²) | Dosing Schedule | Rationale |
| No prior chemotherapy | 7.5 | Every 3-4 weeks | To balance efficacy with manageable myelosuppression. |
| Prior chemotherapy | 5.0 | Every 3-4 weeks | Reduced dose to account for potentially compromised bone marrow reserve. |
Experimental Protocols
Complete Blood Count (CBC) with Differential
Objective: To quantify the number of circulating red blood cells, white blood cells (with differential counts of neutrophils, lymphocytes, etc.), and platelets to assess the peripheral effects of this compound treatment.
Methodology:
-
Sample Collection: Collect whole blood (typically 0.5-1.0 mL) from the study subjects (e.g., mice, rats, or human patients) into tubes containing an anticoagulant (e.g., EDTA).
-
Analysis: Analyze the blood samples using an automated hematology analyzer according to the manufacturer's instructions.
-
Parameters to Measure:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Absolute Lymphocyte Count (ALC)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Data Interpretation: Compare the blood cell counts of this compound-treated subjects to those of vehicle-treated controls or baseline values. A significant decrease in any of these parameters is indicative of myelosuppression.
Bone Marrow Histology
Objective: To qualitatively and quantitatively assess the cellularity and morphology of the bone marrow to directly visualize the impact of this compound on hematopoiesis.
Methodology:
-
Sample Collection: Euthanize the animal model and dissect the femurs and/or tibias. For human studies, a bone marrow biopsy is performed.
-
Fixation: Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the bones in a suitable decalcifying solution (e.g., 10% EDTA solution) until the bone is pliable.
-
Processing and Embedding: Process the decalcified bones through a series of graded alcohols and xylene and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for:
-
Overall bone marrow cellularity (ratio of hematopoietic cells to adipocytes).
-
Presence and morphology of megakaryocytes, erythroid precursors, and myeloid precursors.
-
Evidence of necrosis, apoptosis, or fibrosis.
-
-
Data Interpretation: Compare the bone marrow histology of this compound-treated subjects to controls. Look for signs of hypocellularity, depletion of specific hematopoietic lineages, and architectural changes.
Colony-Forming Unit (CFU) Assay
Objective: To functionally assess the proliferative capacity of hematopoietic progenitor cells after in vitro or ex vivo exposure to this compound.
Methodology:
-
Bone Marrow Cell Isolation:
-
Harvest bone marrow cells from the femurs and tibias of control and this compound-treated animals by flushing the marrow cavity with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Perform a red blood cell lysis if necessary.
-
Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Prepare a plating mix containing MethoCult™ medium (or a similar methylcellulose-based medium), cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF, G-CSF), and the isolated bone marrow cells.
-
For in vitro studies, add varying concentrations of this compound N-oxide to the plating mix.
-
Dispense the cell suspension into 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Colony Counting and Identification:
-
Using an inverted microscope, count and identify the different types of hematopoietic colonies based on their morphology:
-
CFU-GM: Granulocyte-macrophage colonies.
-
BFU-E: Burst-forming unit-erythroid colonies.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies.
-
-
-
Data Analysis: Calculate the number of colonies per number of cells plated. Compare the colony numbers between this compound-treated and control groups to determine the inhibitory effect of this compound on different hematopoietic lineages.
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To phenotype and quantify specific populations of HSPCs in the bone marrow of this compound-treated subjects.
Methodology:
-
Bone Marrow Cell Isolation: Isolate bone marrow cells as described for the CFU assay.
-
Antibody Staining:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify HSPC populations. A common panel for murine HSPCs includes antibodies against lineage markers (Lin: CD3e, CD11b, B220, Gr-1, Ter-119), c-Kit, and Sca-1. Additional markers like CD34, CD150, and CD48 can be used to further define specific progenitor populations.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the appropriate cell populations based on forward and side scatter to exclude debris and dead cells.
-
Identify the HSPC populations based on their marker expression (e.g., Lineage-negative, c-Kit-positive, Sca-1-positive [LSK] cells).
-
-
Data Analysis: Determine the percentage and absolute number of each HSPC population in the bone marrow of this compound-treated and control animals.
Mandatory Visualizations
Caption: General mechanism of this compound-induced myelosuppression.
Caption: Workflow for the Colony-Forming Unit (CFU) assay.
Caption: Workflow for flow cytometric analysis of HSPCs.
Caption: Integrated approach to monitoring this compound myelosuppression.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound N-oxide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Indicine for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine, a pyrrolizidine alkaloid, has demonstrated notable antitumor properties. However, its clinical utility is hampered by several challenges, including poor aqueous solubility, potential hepatotoxicity, and rapid in vivo clearance. These limitations necessitate the development of advanced drug delivery systems to enhance its therapeutic index. This document provides detailed application notes and protocols for the formulation of this compound using various nanocarrier strategies to improve its delivery to target sites, increase bioavailability, and reduce off-target toxicity.
Core Challenges in this compound Delivery
The effective delivery of this compound is primarily obstructed by the following factors:
-
Low Aqueous Solubility: this compound's hydrophobic nature makes it difficult to formulate for intravenous administration, leading to poor bioavailability.
-
Hepatotoxicity: Pyrrolizidine alkaloids are known for their potential to cause liver damage, which is a significant dose-limiting factor.
-
Rapid Metabolism and Clearance: this compound is susceptible to rapid metabolism and elimination from the body, resulting in a short therapeutic window.
-
Non-Specific Distribution: Lack of targeting can lead to the accumulation of this compound in healthy tissues, causing undesirable side effects.
Advanced Formulation Strategies
To address the challenges associated with this compound delivery, several formulation strategies can be employed:
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can improve its solubility, protect it from degradation, and facilitate passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[1][2][3][4][5]
-
Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile platform for this compound delivery.[6][7] Surface modification with polymers like polyethylene glycol (PEG) can further enhance circulation time.
-
Polymer-Drug Conjugates: Covalently attaching this compound to a polymer backbone can improve its pharmacokinetic profile, enhance solubility, and enable targeted delivery through the addition of specific ligands.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the synthesis of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 50 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on an ice bath for 3 minutes (30 seconds on, 10 seconds off cycles) to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water and freeze-dry for 48 hours to obtain a powder for long-term storage.
Experimental Workflow for PLGA Nanoparticle Preparation
Caption: Workflow for the preparation of this compound-loaded PLGA nanoparticles.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[8][9][10]
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation: Dissolve 200 mg of SPC, 50 mg of cholesterol, and 20 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the lipid transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a bath sonicator for 15 minutes to reduce the size and lamellarity.
-
Extrusion: Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: Remove unencapsulated this compound by dialysis against PBS (pH 7.4) overnight at 4°C.
Protocol 3: Characterization of Formulations
4.3.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle or liposome suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a Zetasizer.
-
Measure the zeta potential to determine the surface charge and predict the stability of the formulation. A zeta potential greater than ±30 mV generally indicates good colloidal stability.[11]
-
4.3.2. Drug Loading and Encapsulation Efficiency
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Lyophilize a known amount of the purified nanoparticle or liposome formulation.
-
Disrupt the nanoparticles or liposomes by dissolving them in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by a validated HPLC method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100
-
EE (%) = (Mass of drug in formulation / Initial mass of drug used) x 100 [12]
-
-
Protocol 4: In Vitro Drug Release Study
-
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles or liposomes in 2 mL of release medium (e.g., PBS, pH 7.4).
-
Transfer the suspension into a dialysis bag (MWCO 12-14 kDa).
-
Immerse the dialysis bag in 50 mL of the release medium at 37°C with continuous stirring (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Quantitative Data Summary
The following table summarizes typical physicochemical properties of different this compound formulations. These values are illustrative and can be optimized by modifying formulation parameters.
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | 150 - 250 | < 0.2 | -15 to -30 | 5 - 15 | 70 - 90 |
| Liposomes | 100 - 200 | < 0.25 | -10 to -25 | 2 - 10 | 60 - 85 |
| Polymer-Drug Conjugate | 50 - 150 | < 0.3 | -5 to -15 | 10 - 25 | N/A |
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is known to exert its cytotoxic effects by inducing DNA damage, which can trigger apoptosis through the p53 signaling pathway. The following diagram illustrates a plausible mechanism of action.
This compound-Induced Apoptotic Pathway
Caption: A simplified diagram of the p53-mediated apoptotic pathway induced by this compound.
Conclusion
The formulation of this compound into nanoparticle, liposomal, and polymer-drug conjugate systems holds significant promise for enhancing its therapeutic efficacy. The protocols provided in this document offer a comprehensive guide for the preparation and characterization of these advanced drug delivery systems. Further optimization and in vivo evaluation are crucial next steps in the development of clinically viable this compound formulations for cancer therapy.
References
- 1. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 2. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP [mdpi.com]
- 6. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Disposal of Indicine Compounds
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, decontamination, and disposal of indicine and its derivatives, such as this compound N-oxide. These compounds, belonging to the pyrrolizidine alkaloid class, are utilized in research, particularly as potential antineoplastic agents. Due to their cytotoxic and genotoxic properties, strict adherence to these protocols is essential to ensure personnel safety and environmental protection.
Compound Information and Hazards
This compound and its N-oxide are known to exhibit cytotoxic effects by inhibiting microtubule assembly and causing DNA damage, leading to cell cycle arrest and apoptosis.[1][2] this compound N-oxide is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
Table 1: Chemical and Toxicological Data for this compound Compounds
| Compound | CAS Number | Molecular Formula | GHS Hazard Classification | Primary Health Hazards |
| This compound Hydrochloride | 1195140-94-3 | C₁₅H₂₅NO₅·HCl | Not classified as hazardous under Regulation (EC) No 1272/2008[2] | Standard laboratory chemical hazards. Avoid dust inhalation and contact with skin and eyes.[2] |
| This compound N-oxide | 41708-76-3 | C₁₅H₂₅NO₆ | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[3] | Harmful if swallowed.[3] Potential for hepatotoxicity and myelosuppression.[2][4] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the essential safety measures for handling this compound compounds in a laboratory setting.
Materials:
-
This compound compound (solid or in solution)
-
Personal Protective Equipment (PPE):
-
Chemical fume hood or Class II biological safety cabinet[6]
-
Disposable plastic-backed absorbent pads[7]
-
Sealable, labeled waste container for cytotoxic waste[5]
Procedure:
-
Preparation: Before handling the compound, ensure the work area within a chemical fume hood or biological safety cabinet is clean and covered with a disposable absorbent pad.[7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as listed above. Ensure gloves are regularly inspected for tears or punctures and changed frequently.[5]
-
Handling Solids: When weighing or manipulating solid this compound compounds, perform all operations within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[2] Use dedicated spatulas and weighing boats.
-
Handling Solutions: When working with solutions of this compound compounds, conduct all transfers and dilutions within a chemical fume hood or biological safety cabinet. Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.[5]
-
Segregation: Keep this compound compounds and their waste separate from other chemicals to prevent inadvertent reactions.[5]
-
Post-Handling: After completion of work, wipe down the work surface with a decontamination solution (see Section 2.2). Dispose of all contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips) in the designated cytotoxic waste container.[5] Wash hands thoroughly with soap and water.
Decontamination Protocol for Surfaces and Equipment
This protocol describes the procedure for decontaminating surfaces and non-disposable equipment that have come into contact with this compound compounds. Pyrrolizidine alkaloids are susceptible to degradation under alkaline conditions.[2]
Materials:
-
Decontamination Solution: 1 M Sodium Hydroxide (NaOH) solution.
-
Wiping materials (e.g., absorbent pads, lint-free cloths).
-
Personal Protective Equipment (PPE) as described in Section 2.1.
-
Designated cytotoxic waste container.
Procedure:
-
Initial Cleaning: Remove any gross contamination by carefully wiping the surface with a dry absorbent pad, disposing of the pad immediately into the cytotoxic waste container.
-
Decontamination: Liberally apply the 1 M NaOH solution to the contaminated surface or equipment.
-
Contact Time: Allow the decontamination solution to remain in contact with the surface for at least 15 minutes to facilitate hydrolysis of the this compound compound.
-
Wiping: Thoroughly wipe the surface with absorbent pads, working from the cleanest area to the most contaminated area. Dispose of the used pads in the cytotoxic waste container.
-
Rinsing: Rinse the surface with purified water to remove any residual decontamination solution. Wipe the surface dry with clean absorbent pads.
-
Equipment: For non-disposable equipment, immerse in the 1 M NaOH solution for at least 15 minutes, followed by thorough rinsing with purified water and drying.
Disposal Guidelines
All waste materials contaminated with this compound compounds must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
Table 2: Disposal Routes for this compound Compound Waste
| Waste Type | Recommended Disposal Method |
| Solid Waste (unused compound, contaminated PPE, labware) | Place in a clearly labeled, sealed, and puncture-resistant container for cytotoxic waste.[5] Arrange for disposal through a licensed hazardous waste management company. |
| Liquid Waste (aqueous solutions) | Adjust the pH to >11 with NaOH and allow to stand for 24 hours to promote hydrolysis.[2] Neutralize the solution to a pH between 6 and 8. Dispose of as hazardous chemical waste through a licensed contractor. Do not discharge to the sewer system.[3] |
| Sharps (needles, scalpels) | Place directly into a designated sharps container for cytotoxic waste.[5] Do not recap needles. |
Visualizations
Experimental Workflow: Safe Handling of this compound Compounds
Caption: Workflow for the safe handling of this compound compounds.
Signaling Pathway: Cellular Mechanism of Action of this compound N-oxide
Caption: Cellular mechanism of this compound N-oxide cytotoxicity.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Indicine in Mucoepidermoid Carcinoma Studies: A Review of Current Research
Initial investigations into the application of indicine for the treatment of mucoepidermoid carcinoma (MEC) have not yielded significant findings in publicly available research. Extensive searches of scientific literature and clinical trial databases did not reveal any studies specifically evaluating the efficacy or mechanism of action of this compound in MEC.
This document, therefore, provides a comprehensive overview of the current understanding of mucoepidermoid carcinoma, focusing on the molecular pathways implicated in its pathogenesis and the established and investigational therapeutic strategies. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in novel therapeutic approaches for MEC.
Mucoepidermoid Carcinoma: An Overview
Mucoepidermoid carcinoma is the most common malignant tumor of the salivary glands, accounting for 10-15% of all salivary gland neoplasms.[1][2] It can also occur in other locations, such as the lungs.[3] MEC is characterized by a mix of cell types, including mucous, epidermoid (squamous), and intermediate cells.[2][4] The clinical behavior of MEC is variable and is closely linked to its histological grade, which ranges from low to high grade.[1][5] Low-grade tumors are typically slow-growing and have a good prognosis, while high-grade tumors are more aggressive, with a higher likelihood of metastasis and recurrence.[1][6]
Key Signaling Pathways in Mucoepidermoid Carcinoma
Several signaling pathways are known to be dysregulated in MEC and represent potential targets for therapeutic intervention.
CRTC1-MAML2 Fusion and the CREB Pathway
A characteristic chromosomal translocation, t(11;19)(q21;p13), is found in a significant portion of MEC cases, leading to the formation of the CRTC1-MAML2 fusion oncogene.[3] This fusion protein acts as a potent coactivator of the transcription factor CREB (cAMP response element-binding protein). The CREB signaling pathway is involved in regulating cell proliferation, survival, and differentiation.[3] The aberrant activation of this pathway by the CRTC1-MAML2 fusion is considered a key driver of tumorigenesis in a subset of MECs.[3] Inhibition of the CREB pathway has been shown to reduce cancer-associated behaviors in MEC cells expressing the fusion gene.[3]
Caption: CRTC1-MAML2 fusion activates the CREB pathway in MEC.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Constitutive activation of this pathway has been observed in cancer stem-like cells (CSCs) within MEC.[7] Studies have shown a correlation between the expression of phosphorylated mTOR (p-mTOR) and p-S6K1 (a downstream effector of mTOR) and poorer clinical outcomes in MEC patients.[7] Inhibition of mTOR signaling has been demonstrated to reduce the population of cancer stem-like cells and induce their apoptosis, suggesting that this pathway is a promising therapeutic target.[7]
References
- 1. Advances in the Treatment of Mucoepidermoid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of MUC1, MUC2 and MUC5AC in salivary gland mucoepidermoid carcinoma: A case series with diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salivaryglandcancer.uk [salivaryglandcancer.uk]
- 4. oralcancerfoundation.org [oralcancerfoundation.org]
- 5. Mucoepidermoid carcinoma: A retrospective clinicopathologic study of 25 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucoepidermoid carcinoma. An update and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survival of salivary gland cancer stem cells requires mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing indicine-N-oxide treatment duration for maximum efficacy
Welcome to the technical support center for indicine-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound-N-oxide for maximum efficacy in your experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Properties and Handling
Q1: What is the primary mechanism of action for this compound-N-oxide?
A1: this compound-N-oxide, a pyrrolizidine alkaloid, exhibits its cytotoxic effects through a dual mechanism. It primarily acts as a microtubule destabilizing agent by binding to tubulin and inhibiting its assembly, which leads to mitotic arrest.[1] Additionally, it has been shown to cause DNA damage, contributing to its anti-proliferative and apoptotic effects.[1]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound-N-oxide in various cancer cell lines typically ranges from 46 to 100 µM.[1] Therefore, a good starting point for dose-response experiments would be to use a concentration range that brackets these values (e.g., 10 µM to 200 µM).
Q3: What are the known dose-limiting toxicities of this compound-N-oxide in clinical settings?
A3: In Phase I clinical trials, the primary dose-limiting toxicity of this compound-N-oxide was found to be myelosuppression, specifically leukopenia and thrombocytopenia.[2] This toxicity was observed to be cumulative with repeated doses.
Optimizing Treatment Duration
Q4: How does the duration of this compound-N-oxide treatment impact its efficacy?
A4: The efficacy of this compound-N-oxide is dependent on both dose and treatment duration. While specific time-course studies for its cytotoxic effects are not extensively published, clinical trial data suggests that its therapeutic window is influenced by the schedule of administration.[2][3] For in vitro experiments, it is recommended to perform a time-course study (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line and experimental goals. Shorter durations may be sufficient to induce cell cycle arrest, while longer exposures are likely required to observe significant apoptosis.
Q5: I am observing significant cytotoxicity even at short treatment durations. What could be the reason?
A5: High sensitivity of your cell line to microtubule-disrupting agents or DNA damaging agents could be a primary reason. It is also possible that the compound is not stable in your cell culture medium for extended periods, leading to a burst of activity shortly after addition. Consider performing a stability assay of this compound-N-oxide in your specific medium. A stability-indicating colorimetric assay using TLC has been described for this purpose.[4]
Q6: I am not seeing a significant effect even after a 72-hour treatment. What should I do?
A6: There are several potential reasons for a lack of efficacy:
-
Concentration: The concentration of this compound-N-oxide may be too low for your specific cell line. Consider increasing the concentration based on initial dose-response experiments.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps.
-
Solubility: Ensure that the compound is fully dissolved in your vehicle solvent and that it remains soluble upon addition to the cell culture medium. Poor solubility can drastically reduce the effective concentration.
-
Compound Stability: As mentioned, the stability of this compound-N-oxide in aqueous solutions can be a factor.[4]
Experimental Troubleshooting
Q7: I am having issues with the solubility of this compound-N-oxide. What solvents are recommended?
Q8: My experimental results are inconsistent. What are the possible causes?
A8: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth conditions.
-
Compound Stability: Prepare fresh dilutions of this compound-N-oxide for each experiment from a frozen stock solution to minimize degradation.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dosing.
-
Assay Variability: Ensure that your assays (e.g., MTT, Annexin V) are optimized and that you are working within the linear range of detection.
Quantitative Data
Table 1: In Vitro Efficacy of this compound-N-Oxide
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Various Cancer Cell Lines | Proliferation Assay | 46 - 100 | Not Specified | [1] |
Table 2: Clinical Dosing and Toxicity
| Study Population | Dosing Schedule | Recommended Dose | Dose-Limiting Toxicity | Reference |
| Advanced Cancer Patients | Weekly x 4 | 1.0 - 7.5 g/m² | Myelosuppression | [2] |
| Advanced Cancer Patients | Intermittent (every 3-4 weeks) | 5 - 10 g/m² | Myelosuppression | [2] |
| Solid Tumor Patients | Short infusion every 4 weeks | 7 g/m² (5 g/m² for high-risk) | Leukopenia, Thrombocytopenia | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
96-well plates
-
This compound-N-oxide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-N-oxide in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound-N-oxide. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is based on standard Annexin V/PI staining procedures.
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
This compound-N-oxide
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound-N-oxide for the chosen duration. Include both untreated and vehicle-treated controls.
-
Harvest the cells (including floating cells from the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows associated with this compound-N-oxide treatment.
Caption: Mechanism of action of this compound-N-Oxide.
Caption: Workflow for optimizing this compound-N-Oxide treatment.
Caption: DNA damage response pathway induced by this compound-N-Oxide.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating colorimetric assay for this compound N-oxide using TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Indicine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indicine and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound N-oxide and what is its mechanism of action?
A1: this compound N-oxide is a pyrrolizidine alkaloid that has demonstrated cytotoxic activity in various tumor models.[1][2] Its primary mechanisms of action are believed to be through inducing DNA damage and inhibiting microtubule assembly by binding to tubulin at a distinct site.[1][3] This leads to a blockage of cell cycle progression at mitosis.[1]
Q2: How do I determine if my cancer cell line has developed resistance to this compound?
A2: Resistance to this compound is typically identified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is measured using cell viability assays such as the MTT or MTS assay.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not extensively documented, general mechanisms of cancer drug resistance are likely to apply.[4][5][6] These can include:
-
Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) that actively remove the drug from the cell.
-
Altered drug metabolism: Enzymatic modification of this compound to an inactive form.
-
Target modification: Mutations in tubulin that prevent this compound from binding effectively.
-
Activation of compensatory signaling pathways: Upregulation of pro-survival pathways that counteract the cytotoxic effects of this compound.[7][8]
-
Enhanced DNA repair: Increased capacity of the cancer cells to repair the DNA damage induced by this compound.[4]
-
Evasion of apoptosis: Alterations in apoptotic pathways that prevent programmed cell death.[5]
Q4: What are the general strategies to overcome this compound resistance?
A4: Strategies to overcome this compound resistance often involve combination therapies.[9][10][11][12] This can include:
-
Combination with other chemotherapeutic agents: Using a second drug with a different mechanism of action can create a synergistic effect.
-
Targeted therapy: If a specific resistance pathway is identified (e.g., an activated survival pathway), inhibitors of that pathway can be used in combination with this compound.[9][13]
-
Efflux pump inhibitors: Compounds that block the activity of drug efflux pumps can increase the intracellular concentration of this compound.[13]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for this compound in the parental cell line. | Mycoplasma contamination. | Test for and eliminate any mycoplasma contamination. |
| Incorrect drug concentration. | Confirm the stock concentration of this compound and ensure accurate serial dilutions. | |
| Assay-related issues. | Optimize cell seeding density and incubation times for your specific cell line in the viability assay. Ensure the viability assay is performing correctly with appropriate positive and negative controls.[14][15] | |
| Inherent resistance. | Some cell lines may have intrinsic resistance to certain drugs. Review the literature for the expected sensitivity of your cell line to this compound or similar compounds. | |
| No significant difference in IC50 between parental and suspected resistant cell line. | Resistance has not been fully established. | Continue the selection process with increasing concentrations of this compound. |
| The resistance mechanism is not captured by a simple viability assay. | Consider other assays to assess resistance, such as a colony formation assay[16] or an apoptosis assay. | |
| Combination therapy with an efflux pump inhibitor does not re-sensitize resistant cells to this compound. | The resistance mechanism is not efflux-mediated. | Investigate other potential resistance mechanisms. Perform a Western blot to check for the overexpression of efflux pump proteins. If expression is low, efflux is unlikely to be the primary resistance mechanism. |
| The efflux pump inhibitor is ineffective. | Confirm the activity and optimal concentration of the efflux pump inhibitor. Use a positive control (e.g., a known sensitive cell line) to verify its efficacy. | |
| Multiple resistance mechanisms are present. | The cell line may have developed multiple mechanisms of resistance.[4] Consider exploring combination therapies that target different pathways.[13] |
Data Presentation
Table 1: IC50 Values of this compound N-oxide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 46 | [1] |
| MCF-7 | Breast Cancer | 58 | [1] |
| A549 | Lung Cancer | 72 | [1] |
| HepG2 | Liver Cancer | 100 | [1] |
Table 2: Example of Combination Therapy Data to Overcome this compound Resistance
| Treatment | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Fold Resistance |
| This compound Alone | 50 | 500 | 10 |
| This compound + Inhibitor X (1 µM) | 45 | 150 | 3.3 |
| This compound + Inhibitor Y (5 µM) | 48 | 480 | 10 |
Experimental Protocols
1. Protocol for Determining IC50 Value using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound N-oxide for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Protocol for Combination Therapy Study
-
Experimental Design: Design a matrix of concentrations for both this compound and the combination agent.
-
Cell Treatment: Treat the resistant cell line with this compound alone, the combination agent alone, and the combination of both at various concentrations for 48 or 72 hours.
-
Cell Viability Assay: Perform an MTT or MTS assay to determine cell viability for each treatment condition.
-
Data Analysis:
-
Calculate the IC50 of this compound in the presence and absence of the combination agent.
-
Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: A logical workflow for investigating and overcoming this compound resistance.
Caption: Key signaling pathways modulated by this compound and potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 10. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 11. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Sensitivity Assay [cellbiolabs.com]
Technical Support Center: Minimizing Indicine-Induced Myelosuppression in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indicine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate this compound-induced myelosuppression in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression and which cell lineages are most affected?
A1: this compound, a pyrrolizidine alkaloid, can cause significant bone marrow suppression, also known as myelosuppression. This toxicity is characterized by a decrease in the production of blood cells. In animal models, the most pronounced effects are typically observed in the platelet (thrombocytopenia) and white blood cell (leukopenia), particularly neutrophil (neutropenia), lineages.
Q2: What is the underlying mechanism of this compound-induced myelosuppression?
A2: The myelosuppressive effects of this compound are linked to its chemical structure and metabolic activation. This compound is a pyrrolizidine alkaloid, and its toxicity is mediated by its reactive metabolites. These metabolites can damage DNA and interfere with essential cellular processes like microtubule formation, leading to cell cycle arrest and apoptosis of hematopoietic stem and progenitor cells in the bone marrow.
Q3: Are there any prophylactic or therapeutic strategies to minimize this compound-induced myelosuppression?
A3: Yes, several strategies can be employed to mitigate this compound-induced myelosuppression. These primarily include the administration of hematopoietic growth factors and agents that boost the cellular antioxidant capacity of the bone marrow.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed Post-Indicine Administration
Symptoms:
-
Significantly decreased absolute neutrophil count (ANC) in peripheral blood smears.
-
Increased susceptibility to infections in experimental animals.
Potential Causes:
-
High dose of this compound administered.
-
Individual animal sensitivity.
-
Lack of supportive care.
Troubleshooting Steps & Experimental Protocols:
-
Dose-Response Evaluation: If not already established, perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain. This will help in selecting a dose that balances efficacy with manageable myelosuppression.
-
Prophylactic Use of Granulocyte Colony-Stimulating Factor (G-CSF):
-
Rationale: G-CSF is a hematopoietic growth factor that specifically stimulates the proliferation and differentiation of neutrophil progenitor cells. Prophylactic administration can help maintain a sufficient neutrophil count.
-
Experimental Protocol (Mouse Model):
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
G-CSF Administration: Begin G-CSF administration 24 hours after this compound treatment. A common dose for recombinant murine G-CSF is 5-10 µg/kg/day, administered subcutaneously.
-
Duration: Continue G-CSF administration for 5-7 consecutive days, or until the neutrophil count recovers to baseline levels.
-
Monitoring: Perform complete blood counts (CBCs) from tail vein blood samples at baseline, and then every 2-3 days post-indicine administration to monitor neutrophil recovery.
-
-
-
Therapeutic Use of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF):
-
Rationale: GM-CSF has a broader action than G-CSF, stimulating the proliferation of granulocyte, macrophage, and eosinophil progenitors. It can be used to accelerate recovery once neutropenia has developed.
-
Experimental Protocol (Rat Model):
-
This compound Administration: Administer this compound as planned.
-
GM-CSF Administration: Once neutropenia is confirmed via blood analysis (typically 3-4 days post-indicine), initiate GM-CSF treatment. A typical dose for recombinant rat GM-CSF is 10-20 µg/kg/day, administered subcutaneously.
-
Duration: Continue GM-CSF for 3-5 days.
-
Monitoring: Monitor CBCs daily or every other day to track the recovery of neutrophils and other white blood cell populations.
-
-
Quantitative Data Summary: Hematopoietic Growth Factor Intervention
| Intervention | Animal Model | This compound Dose (Exemplary) | Growth Factor Dose | Expected Outcome on Neutrophil Count |
| Prophylactic G-CSF | Mouse | 50 mg/kg i.p. | 5 µg/kg/day s.c. for 7 days | Attenuation of nadir and faster recovery to baseline |
| Therapeutic GM-CSF | Rat | 75 mg/kg i.p. | 15 µg/kg/day s.c. for 5 days | Accelerated recovery from neutropenic nadir |
Issue 2: Pronounced Thrombocytopenia and Bleeding Complications
Symptoms:
-
Critically low platelet counts in peripheral blood.
-
Evidence of spontaneous bleeding (e.g., petechiae, hematuria).
Potential Causes:
-
This compound's potent inhibitory effect on megakaryopoiesis.
-
High cumulative dose of this compound.
Troubleshooting Steps & Experimental Protocols:
-
Dose and Schedule Modification: Consider reducing the this compound dose or implementing a fractionated dosing schedule (e.g., administering the total dose over several days) to lessen the acute impact on platelet precursors.
-
Investigating the Role of Glutathione Precursors:
-
Rationale: Pyrrolizidine alkaloids, including this compound, are detoxified in the liver and other tissues through conjugation with glutathione (GSH). Depletion of GSH can exacerbate toxicity. Supplementation with GSH precursors like N-acetylcysteine (NAC) may enhance the detoxification capacity of bone marrow cells.[1][2]
-
Experimental Protocol (Mouse Model):
-
Pre-treatment: Administer N-acetylcysteine (NAC) at a dose of 100-200 mg/kg via intraperitoneal injection 1-2 hours before this compound administration.
-
This compound Administration: Administer this compound as planned.
-
Post-treatment: Continue NAC administration daily for 3-5 days post-indicine.
-
Monitoring: Monitor platelet counts and other hematological parameters at baseline and serially after this compound treatment.
-
-
Quantitative Data Summary: Glutathione Precursor Intervention
| Intervention | Animal Model | This compound Dose (Exemplary) | NAC Dose | Expected Outcome on Platelet Count |
| N-acetylcysteine | Mouse | 60 mg/kg i.p. | 150 mg/kg i.p. (pre- and post-treatment) | Milder thrombocytopenia and faster recovery |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced myelosuppression and mitigation strategies.
Caption: Experimental workflow for evaluating agents to mitigate this compound myelotoxicity.
References
- 1. Protective mechanisms of N-acetyl-cysteine against pyrrolizidine alkaloid clivorine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of glutathione and cysteine on pyrrolizidine alkaloid-induced hepatotoxicity and DNA adduct formation in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Indicine-N-Oxide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Indicine-N-oxide. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound-N-oxide, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or Inconsistent Yields | 1. Incomplete Oxidation: The conversion of the tertiary amine in this compound to the N-oxide may be insufficient. 2. Product Degradation: this compound-N-oxide can be sensitive to high temperatures, potentially reverting to this compound or degrading through other pathways. 3. Suboptimal pH: The oxidation of alkaloids to their N-oxides is often pH-dependent. | 1. Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., H₂O₂). Monitor reaction progress closely using TLC or HPLC. 2. Temperature Control: Maintain a reaction temperature between 0°C and room temperature. Avoid prolonged heating during both the reaction and work-up steps. 3. pH Adjustment: For oxidations using reagents like potassium peroxymonosulfate, the optimal pH is often close to the pKa of the alkaloid. Consider buffering the reaction mixture. |
| Formation of Impurities | 1. Over-oxidation: The pyrrolizidine ring system may be susceptible to undesired oxidation at other positions. 2. Side Reactions: At elevated temperatures or in the presence of certain reagents, side reactions such as Cope elimination or Polonovski rearrangement can occur. 3. Residual Oxidant: Leftover oxidizing agents like hydrogen peroxide can lead to the formation of impurities during work-up and storage. | 1. Choice of Oxidant: For industrial-scale synthesis, hydrogen peroxide is often preferred over m-CPBA due to cost and safety. However, m-CPBA can sometimes offer higher selectivity at lower temperatures. 2. Strict Temperature and Reagent Control: Adhere to optimized temperature profiles and reagent addition rates to minimize side reactions. 3. Quenching Excess Oxidant: After the reaction is complete, quench any remaining oxidant. Common quenching agents include sodium thiosulfate, sodium sulfite, or activated carbon. Filtration should be performed to remove any solid quenching agents. |
| Difficulties in Purification | 1. High Polarity of this compound-N-oxide: The N-oxide functional group significantly increases the polarity of the molecule, which can make it challenging to isolate and purify. 2. Co-elution with Polar Impurities: Polar byproducts may be difficult to separate from the final product using standard chromatography. 3. Losses during Extraction: The high water solubility of this compound-N-oxide can lead to significant product loss during aqueous work-up. | 1. Chromatography Strategy: For column chromatography, a gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane to a mixture of dichloromethane and methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel. 2. Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic). 3. Extraction and Recovery: A patent for recovering this compound-N-oxide from plant material suggests a process of water extraction followed by adsorption onto a cross-linked polystyrene adsorbent and subsequent elution with an alcoholic solution. This approach can be adapted for purification post-synthesis. Minimize the volume of aqueous washes during work-up. |
| Product Instability | 1. Thermal Decomposition: As mentioned, this compound-N-oxide can be thermally labile. 2. Hygroscopicity: N-oxides are often hygroscopic, which can affect their stability and handling. 3. Degradation in Solution: The stability of this compound-N-oxide in various solvents and pH conditions may vary. | 1. Storage Conditions: Store the purified this compound-N-oxide at low temperatures (e.g., <-15°C) in a well-sealed container to protect it from heat and moisture. 2. Handling: Handle the material in a dry environment to minimize water absorption. 3. Stability Studies: Conduct stability studies in the intended formulation solvents and pH ranges to determine the optimal conditions for storage and use. One study noted that for analysis, aqueous solutions of this compound N-oxide could be quenched by adjusting the pH to approximately 2-4 with formic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for the large-scale synthesis of this compound-N-oxide?
For laboratory-scale synthesis, meta-chloroperbenzoic acid (m-CPBA) is a common and effective reagent. However, for industrial-scale production, hydrogen peroxide (H₂O₂) is generally preferred due to its lower cost, higher atom economy (producing only water as a byproduct), and improved safety profile.[1]
Q2: How can I monitor the progress of the N-oxidation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (this compound) is significantly less polar than the this compound-N-oxide product. A suitable solvent system for TLC would be a mixture of a chlorinated solvent and methanol (e.g., dichloromethane:methanol 9:1). The N-oxide product can often be visualized using Dragendorff's reagent.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key safety precautions to consider during the large-scale synthesis of this compound-N-oxide?
Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, can be toxic.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. The synthesis should be carried out in a well-ventilated area or a fume hood. For large-scale operations, closed systems are recommended to minimize exposure.[4] Additionally, oxidizing agents should be handled with care, following all relevant safety guidelines.
Q4: My final product is a viscous oil or a sticky solid. How can I obtain a crystalline material?
The high polarity and potential hygroscopicity of this compound-N-oxide can make crystallization challenging. Experiment with a variety of solvent systems for recrystallization. A common approach is to dissolve the product in a small amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (such as ethyl acetate, acetone, or diethyl ether) until turbidity is observed. Cooling the mixture can then induce crystallization.
Q5: Are there any specific analytical techniques for the characterization of this compound-N-oxide?
Beyond TLC and HPLC for reaction monitoring and purity assessment, the following techniques are crucial for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the N-oxide leads to a characteristic downfield shift of the protons and carbons adjacent to the nitrogen atom in the ¹H and ¹³C NMR spectra.[1]
-
Infrared (IR) Spectroscopy: The N⁺-O⁻ bond typically shows a prominent vibration band around 930-970 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, showing an increase of 16 amu compared to the starting this compound.
Experimental Protocols
General Protocol for N-Oxidation of this compound (Lab-Scale)
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled this compound solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the this compound spot is no longer visible.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-chlorobenzoic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional DCM to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-N-oxide.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Visualizations
Experimental Workflow for this compound-N-Oxide Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound-N-oxide.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low yields in this compound-N-oxide synthesis.
References
how to reduce off-target effects of indicine treatment
Welcome to the technical support center for indicine and this compound-N-oxide treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its therapeutic application?
This compound is a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum.[1][2] Its N-oxide derivative, this compound-N-oxide, has been developed as an antitumor agent and has shown activity in various tumor models, including leukemia and certain solid tumors like colon carcinoma.[2][3]
Q2: What are the primary off-target effects of this compound treatment?
The principal and dose-limiting off-target toxicity of this compound-N-oxide is myelosuppression, manifesting as leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[3][4][5] Other reported toxicities include nausea and vomiting, anemia, and reversible hepatic dysfunction.[5] The myelosuppression is often cumulative with repeated doses.[5]
Q3: How can the off-target effects of this compound-N-oxide be reduced?
The primary strategy to reduce the off-target effects of this compound-N-oxide is to leverage its nature as a hypoxia-activated prodrug.[6][7] this compound-N-oxide is relatively less toxic and is preferentially converted to its more cytotoxic form, this compound, in the hypoxic (low oxygen) microenvironment of solid tumors.[6][7] This targeted activation helps to spare healthy tissues with normal oxygen levels.
Further strategies include:
-
Dose and Schedule Optimization: Adhering to established dose-escalation protocols and administration schedules from clinical trials can minimize toxicity.
-
Patient Monitoring: Close monitoring of blood counts is crucial to manage myelosuppression.
-
Targeted Drug Delivery Systems: Encapsulating this compound-N-oxide in delivery vehicles like liposomes or nanoparticles can enhance its delivery to tumor tissues and reduce systemic exposure.
Troubleshooting Guides
Issue: Severe Myelosuppression Observed in an In Vivo Model
Possible Cause: The administered dose of this compound-N-oxide may be too high for the specific animal model or strain, or the administration schedule may be too frequent. Prior treatments in the animal model could also enhance hematopoietic toxicity.[5]
Troubleshooting Steps:
-
Review Dosing and Schedule: Compare your current protocol with published phase I clinical trial data. For example, a recommended starting dose in humans for phase II studies was 7.5 g/m² every 3-4 weeks for treatment-naive patients and 5 g/m² for those with prior treatment.[4] While direct translation of dosage to animal models is not always possible, the relative differences and scheduling can be informative.
-
Dose De-escalation: Reduce the dose of this compound-N-oxide in subsequent experimental cohorts.
-
Modify Administration Schedule: Increase the interval between treatment cycles to allow for bone marrow recovery.
-
Supportive Care: In animal models, consider the use of supportive care measures that mimic clinical management, such as the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate white blood cell production, if the experimental design allows.[8][9]
Issue: Lack of Tumor-Specific Activity
Possible Cause: The tumor model being used may not have a sufficiently hypoxic microenvironment to efficiently activate the this compound-N-oxide prodrug.
Troubleshooting Steps:
-
Assess Tumor Hypoxia: Confirm the hypoxic status of your tumor model. This can be done using techniques such as pimonidazole staining and immunohistochemistry, or with commercially available hypoxia imaging agents.
-
Consider Alternative Models: If the current model is not hypoxic, consider switching to a model known to exhibit significant hypoxia.
-
Investigate Alternative Activation Mechanisms: Some research suggests that the conversion of this compound-N-oxide to this compound may not be the sole mechanism of its antitumor activity. The drug has also been shown to affect microtubule assembly and cause DNA damage.[1] Explore these alternative pathways in your experimental context.
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound-N-Oxide from Phase I Clinical Trials
| Toxicity | Severity | Patient Population | Recommended Dose for Phase II | Citation |
| Myelosuppression (Leukopenia, Thrombocytopenia) | Dose-limiting, cumulative | Patients with solid tumors | 7 g/m² | [5] |
| Myelosuppression (Thrombocytopenia > Leukopenia) | Dose-limiting, predictable, reversible | Patients with various neoplasms | 7.5 g/m² (no prior treatment), 5 g/m² (prior treatment) | [4] |
| Nausea and Vomiting | Mild | Patients with solid tumors | 7 g/m² | [5] |
| Anemia | Not dose-limiting | Patients with solid tumors | 7 g/m² | [5] |
| Hepatic Dysfunction | Not dose-limiting | Patients with solid tumors | 7 g/m² | [5] |
Experimental Protocols
Protocol: Assessment of Myelosuppression
-
Animal Model: Use a relevant in vivo cancer model (e.g., xenograft or syngeneic tumor models in mice).
-
Treatment Group: Administer this compound-N-oxide at the desired dose and schedule.
-
Control Group: Administer a vehicle control.
-
Blood Collection: Collect peripheral blood samples from the animals at baseline and at regular intervals post-treatment (e.g., weekly).
-
Complete Blood Count (CBC): Perform a CBC analysis to determine the levels of white blood cells (leukocytes), red blood cells (erythrocytes), and platelets (thrombocytes).
-
Data Analysis: Compare the blood cell counts between the treatment and control groups to quantify the degree of myelosuppression.
Protocol: Liposomal Formulation of this compound-N-Oxide (General Protocol)
This is a general protocol that can be adapted for this compound-N-oxide based on standard liposome preparation methods.
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids (e.g., DSPC and DSPG) and cholesterol in an organic solvent (e.g., chloroform:methanol).
-
Add this compound-N-oxide to the lipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under a vacuum.[10]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.
-
-
Size Extrusion:
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a specific diameter.
-
-
Purification:
-
Remove any unencapsulated this compound-N-oxide using techniques such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC).[10]
-
Visualizations
Caption: this compound-N-Oxide Prodrug Activation Pathway.
Caption: Workflow for Managing this compound-Induced Myelosuppression.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-N-oxide: the antitumor principle of Heliotropium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Indicine Dosage Refinement for Optimal Efficacy and Minimized Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining indicine dosage to achieve a balance between its therapeutic efficacy and inherent toxicities. The information is presented in a direct question-and-answer format to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound N-oxide?
A1: this compound N-oxide, a pyrrolizidine alkaloid, exerts its cytotoxic effects through a dual mechanism. Primarily, it acts as a microtubule-depolymerizing agent, binding to tubulin and inhibiting its assembly into microtubules. This disruption of microtubule dynamics leads to a mitotic block in the G2/M phase of the cell cycle. Secondly, this compound N-oxide has been shown to cause DNA damage, further contributing to its anti-cancer activity.[1] This combined action ultimately triggers apoptosis (programmed cell death) in cancer cells.
Q2: What are the primary dose-limiting toxicities associated with this compound N-oxide?
A2: The major dose-limiting toxicities observed in clinical trials with this compound N-oxide are myelosuppression and hepatotoxicity.[2][3] Myelosuppression, characterized by a decrease in bone marrow's ability to produce blood cells, manifests as leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). Hepatotoxicity, or liver damage, has also been reported as a significant adverse effect.
Q3: What were the typical dosage ranges and schedules used in early phase clinical trials of this compound N-oxide?
A3: Phase I and II clinical trials for this compound N-oxide explored various dosage schedules. For instance, one Phase II trial in relapsed childhood acute leukemia used dose levels of 2,000 mg/m²/day and 2,500 mg/m²/day for 5 consecutive days.[4] However, higher doses (≥ 3,000 mg/m²/day for 5 consecutive days) were associated with greater antileukemic activity but also an unacceptably high incidence of severe, irreversible hepatotoxicity in children.[4]
II. Troubleshooting Experimental Issues
Q1: My in vitro cytotoxicity assays with this compound N-oxide show inconsistent IC50 values across different cancer cell lines. What could be the reason?
A1: Variability in IC50 values for this compound N-oxide across different cancer cell lines is expected and can be attributed to several factors:
-
Cell-Specific Differences: The inherent biological differences between cell lines, such as variations in cell proliferation rates, expression levels of tubulin isotypes, and the status of cell cycle checkpoint proteins and apoptosis-regulating proteins (e.g., p53, Bcl-2 family), can significantly influence their sensitivity to microtubule-targeting agents.[1][5]
-
Experimental Conditions: Ensure consistent experimental parameters such as cell seeding density, drug exposure time, and the specific cytotoxicity assay used (e.g., MTT, XTT, or crystal violet).
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, analyze the expression of key proteins involved in cell cycle regulation and apoptosis in your panel of cell lines.
-
Standardize Protocols: Strictly adhere to a standardized protocol for all cytotoxicity experiments.
-
Time-Course Experiments: Conduct time-course experiments to determine the optimal drug exposure duration for each cell line.
Q2: I am observing significant toxicity in my animal models even at doses reported to be effective in the literature. How can I mitigate this?
A2: In vivo toxicity of this compound N-oxide can be influenced by the animal model, drug formulation, and administration route.
Troubleshooting Steps:
-
Animal Strain and Health: Ensure the use of a consistent and healthy animal strain. The health status of the animals can impact their tolerance to the drug.
-
Formulation and Administration: this compound N-oxide is often formulated for in vivo studies. Ensure the vehicle used is non-toxic and the formulation is stable. The route and speed of administration can also affect toxicity.
-
Dose Escalation Study: If you are using a new animal model or strain, it is highly recommended to perform a pilot dose escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
-
Monitor for Early Signs of Toxicity: Closely monitor the animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior. Implement a humane endpoint protocol.
-
Supportive Care: Depending on the severity of myelosuppression, supportive care measures might be necessary, as guided by your institutional animal care and use committee (IACUC) protocol.
III. Data Presentation: Summary of Dosing and Toxicity
| Parameter | Value | Reference |
| Drug | This compound N-oxide | |
| Mechanism of Action | Microtubule depolymerization, DNA damage | [1] |
| Primary Toxicities | Myelosuppression, Hepatotoxicity | [2][3] |
| Phase II Clinical Trial Dosage (Childhood Leukemia) | 2,000 - 2,500 mg/m²/day for 5 days | [4] |
| Dosage Associated with Severe Hepatotoxicity | ≥ 3,000 mg/m²/day for 5 days | [4] |
IV. Experimental Protocols
A. In Vivo Efficacy Evaluation in a Murine P388 Leukemia Model
This protocol is a general guideline and should be adapted based on institutional guidelines and specific experimental goals.
-
Cell Culture and Implantation:
-
Culture P388 leukemia cells in appropriate media and conditions.
-
On Day 0, inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁶ P388 cells.
-
-
Drug Preparation and Administration:
-
Prepare this compound N-oxide in a sterile vehicle suitable for i.p. injection.
-
Initiate treatment on Day 1. A typical treatment schedule could be daily i.p. injections for 5 consecutive days.
-
Include a vehicle-treated control group and groups treated with a range of this compound N-oxide doses.
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
The primary efficacy endpoint is the increase in median survival time of treated mice compared to the control group.
-
Calculate the percentage of increased life span (% ILS).
-
B. Assessment of Myelosuppression: Colony-Forming Unit (CFU) Assay
This in vitro assay assesses the effect of this compound N-oxide on hematopoietic progenitor cells.
-
Bone Marrow Cell Isolation:
-
Isolate bone marrow cells from the femurs and tibias of untreated mice.
-
Create a single-cell suspension.
-
-
Cell Treatment:
-
Expose the bone marrow cells to a range of this compound N-oxide concentrations in a suitable culture medium for a defined period (e.g., 24 hours).
-
-
Plating in Semi-Solid Medium:
-
Wash the cells to remove the drug.
-
Plate the cells in a methylcellulose-based semi-solid medium containing appropriate cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM).
-
-
Colony Counting:
-
Incubate the plates for 7-14 days.
-
Count the number of colonies (aggregates of 50 or more cells) under a microscope.
-
Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory effect on hematopoietic progenitors.
-
C. Assessment of Hepatotoxicity: Serum Biochemistry
This protocol outlines the assessment of liver damage in animal models.
-
Sample Collection:
-
At the end of the in vivo efficacy study, or at predetermined time points, collect blood from the mice via an appropriate method (e.g., cardiac puncture).
-
Process the blood to obtain serum.
-
-
Biochemical Analysis:
-
Use commercial assay kits to measure the serum levels of liver enzymes, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
-
Elevated levels of these enzymes in the serum are indicative of liver damage.
-
-
Histopathology (Optional but Recommended):
-
Collect liver tissue and fix it in formalin.
-
Process the tissue for histological examination to observe any pathological changes in the liver architecture.
-
V. Visualizations
A. Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
References
- 1. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound N-oxide in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Indicine Bioassays
Welcome to the Technical Support Center for Indicine Bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro assays involving this compound and its derivatives. By addressing sources of variability, you can enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific problems you may encounter during your this compound bioassays.
Section 1: High Variability and Inconsistent Readings
Question 1: Why am I observing high variability between my replicate wells?
Answer: High variability between replicate wells is a frequent issue that can undermine the statistical significance of your results. The root causes are often related to technical inconsistencies in the assay procedure.
Troubleshooting Steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2][3]
-
Solution: Ensure your pipettes are regularly calibrated. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents.[1] Pipette slowly and consistently, ensuring the tip is submerged to the correct depth without introducing air bubbles.[2][4] For adding reagents to a full plate, a multichannel pipette can improve consistency.[1][2]
-
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to varied responses to this compound treatment.[1][3]
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients, which can alter cell growth and response.[1]
-
Improper Reagent Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Solution: After adding reagents, gently tap the plate to ensure thorough mixing, being careful not to cause cross-contamination between wells.[3]
-
Section 2: Issues with Signal Detection (High Background or Low Signal)
Question 2: My assay is showing a high background signal. What are the common causes?
Answer: A high background signal can mask the specific signal from your experimental samples, reducing the assay's sensitivity and dynamic range.[2]
Troubleshooting Steps:
-
Autofluorescence: Cellular components (like NADH and riboflavin), media components (like phenol red), and the test compound itself (this compound) can exhibit intrinsic fluorescence.[5][6]
-
Solution: If using a fluorescence-based assay, run a control plate with cells and media but without the fluorescent detection reagent to quantify the autofluorescence. Consider using phenol red-free media.[6] Also, measure the fluorescence of this compound in the assay buffer alone to check for compound-specific fluorescence.[6]
-
-
Non-specific Antibody Binding: In immunoassays, antibodies may bind to unintended targets, increasing the background.[1][7]
-
Solution: Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a specific signal.[1] Include an isotype control to assess non-specific binding of the primary antibody.
-
-
Contaminated Reagents: Reagents or buffers may be contaminated with particles or fluorescent impurities.
-
Solution: Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter.[5]
-
Question 3: I am getting a very low or no signal. What should I check?
Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the cells themselves.
Troubleshooting Steps:
-
Suboptimal Reagent Concentration: The concentration of this compound, detection reagents, or antibodies may not be optimal.
-
Solution: Perform a titration of key reagents to determine the optimal concentration for your assay.[1] For this compound, test a range of concentrations to ensure you are working within the dynamic range of the assay.
-
-
Degraded Reagents: Reagents can lose activity if not stored properly or if they are past their expiration date.[1][4]
-
Solution: Check the expiration dates of all reagents. Store them at the recommended temperatures and protect light-sensitive components from light.[1]
-
-
Cell Health and Density: Unhealthy cells or an inappropriate number of cells per well will not respond optimally to treatment.[8]
-
Incorrect Instrument Settings: The plate reader settings may not be appropriate for your assay.
-
Solution: Double-check that you are using the correct wavelengths for excitation and emission (for fluorescence) or absorbance.[4] Optimize the gain settings for fluorescence and luminescence assays.
-
Data Presentation: Troubleshooting Summary Tables
Table 1: Troubleshooting High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes; use reverse pipetting for viscous liquids; use a multichannel pipette for plate-wide additions.[1] |
| Uneven Cell Distribution | Thoroughly mix cell suspension before and during seeding; allow the plate to rest at room temperature before incubation.[1] |
| Edge Effects | Fill outer wells with sterile media/PBS; use plate sealers.[1] |
| Temperature Fluctuations | Avoid stacking plates in the incubator; ensure even heat distribution. |
| Improper Reagent Mixing | Gently tap the plate after reagent addition to ensure homogeneity.[3] |
Table 2: Troubleshooting Signal-to-Noise Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Autofluorescence | Use phenol red-free media; subtract background fluorescence from a "no-dye" control.[5][6] |
| Non-specific Antibody Binding | Optimize blocking conditions and antibody concentrations.[1] | |
| Contaminated Reagents | Prepare fresh, sterile-filtered reagents and buffers.[5] | |
| Low Signal | Suboptimal Reagent Concentration | Titrate key reagents (e.g., antibodies, substrates, this compound).[1] |
| Degraded Reagents | Check expiration dates; store reagents properly.[1][4] | |
| Poor Cell Health/Density | Use cells in log-phase growth; optimize seeding density.[1][8] | |
| Incorrect Instrument Settings | Verify wavelengths and gain settings on the plate reader.[4] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin-based)
This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed the cells into a 96-well, tissue culture-treated plate at the optimized seeding density.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, PBS) and then dilute further in a complete culture medium to the final desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (Resazurin Example):
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a microplate reader.[2]
-
Visualizations
Diagram 1: General Workflow for a Cell-Based Bioassay
A generalized workflow for conducting a cell-based bioassay to assess the effects of this compound.
Diagram 2: Troubleshooting Logic for High Background Signal
A decision tree to systematically identify the source of high background signals in this compound bioassays.
References
Technical Support Center: Enhancing the Therapeutic Index of Indicine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of indicine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound N-oxide and why is enhancing its therapeutic index important?
This compound N-oxide is a pyrrolizidine alkaloid that has demonstrated antitumor activity, particularly in murine leukemia models. Its mechanism of action is believed to involve antimitotic effects and chromosomal damage. However, its clinical use has been hampered by significant toxicities, primarily myelosuppression (suppression of bone marrow activity) and hepatotoxicity (liver damage). Enhancing the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is crucial to improve its safety profile and realize its therapeutic potential as an anticancer agent.
Q2: What are the main strategies to enhance the therapeutic index of this compound derivatives?
The primary strategies focus on reducing toxicity while maintaining or improving efficacy. These include:
-
Prodrug Approaches: this compound N-oxide itself is a prodrug that is metabolized to the active form, this compound. Further derivatization, such as creating ester or carbamate derivatives, can alter the drug's pharmacokinetic and pharmacodynamic properties to achieve more selective activation in tumor tissues.
-
Targeted Drug Delivery: Encapsulating this compound derivatives in nanocarriers like liposomes or polymeric nanoparticles can modify their biodistribution. This can lead to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy organs and minimizing side effects.
Q3: What are the known IC50 values for this compound N-oxide?
The half-maximal inhibitory concentration (IC50) of this compound N-oxide has been reported to range from 46 to 100 μM in various cancer cell lines.
Quantitative Data Summary
A critical aspect of enhancing the therapeutic index is the quantitative assessment of efficacy and toxicity. The therapeutic index (TI) is generally calculated as:
TI = TD50 / ED50 or TI = LD50 / ED50
Where:
-
TD50 is the dose at which 50% of the population experiences toxicity.
-
LD50 is the dose at which 50% of the population experiences lethality.
-
ED50 is the dose at which 50% of the population shows a therapeutic effect.
Table 1: In Vitro Cytotoxicity of this compound N-Oxide
| Cell Line | IC50 (μM) | Citation(s) |
| Various Cancer Cell Lines | 46 - 100 |
Table 2: Framework for Comparing Therapeutic Indices of this compound Derivatives
| Compound/Formulation | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound N-Oxide | Data to be determined experimentally | Data to be determined experimentally | To be calculated |
| This compound Derivative (e.g., Ester) | Data to be determined experimentally | Data to be determined experimentally | To be calculated |
| Liposomal this compound Derivative | Data to be determined experimentally | Data to be determined experimentally | To be calculated |
| Polymeric Nanoparticle this compound Derivative | Data to be determined experimentally | Data to be determined experimentally | To be calculated |
Experimental Protocols and Troubleshooting Guides
Synthesis of this compound Derivatives (Esterification Example)
This protocol provides a general method for the esterification of this compound, which can be adapted for various fatty acids to create a library of derivatives with different lipophilicities.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add the desired fatty acid chloride or anhydride (1.1-1.5 equivalents) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Synthesis of this compound Derivatives
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Use a more reactive acylating agent (e.g., acid chloride instead of anhydride).- Use a stronger or different base. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature.- Ensure anhydrous conditions, as water can hydrolyze the acylating agent. | |
| Difficult purification. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider an alternative purification method, such as recrystallization. | |
| Multiple Products | Side reactions. | - Use a more selective base.- Control the reaction temperature carefully. |
| Starting Material Unchanged | Inactive acylating agent. | - Use a freshly opened or purified acylating agent. |
| Insufficient activation. | - Add a catalytic amount of 4-dimethylaminopyridine (DMAP). |
Formulation of this compound Derivatives in PLGA Nanoparticles
This protocol describes the preparation of this compound derivative-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Protocol:
-
Organic Phase Preparation: Dissolve the this compound derivative and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.
Troubleshooting Guide: PLGA Nanoparticle Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor solubility of the drug in the polymer matrix. | - Increase the drug-to-polymer ratio (up to a certain limit).- Use a different organic solvent to improve drug and polymer miscibility. |
| Drug leakage into the aqueous phase during emulsification. | - Optimize the homogenization/sonication energy and time.- Use a higher concentration of surfactant. | |
| Large Particle Size or Polydispersity | Inefficient emulsification. | - Increase the homogenization/sonication energy and/or time.- Optimize the surfactant concentration. |
| Polymer aggregation. | - Ensure adequate surfactant concentration to stabilize the nanoparticles. | |
| Particle Aggregation During Storage | Insufficient surface charge or steric hindrance. | - Add a cryoprotectant (e.g., trehalose) before lyophilization.- Optimize the surfactant type and concentration. |
Formulation of this compound Derivatives in Liposomes
This protocol outlines the preparation of this compound derivative-loaded liposomes using the thin-film hydration method.
Protocol:
-
Lipid Film Formation: Dissolve the this compound derivative and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Troubleshooting Guide: Liposomal Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor partitioning of the drug into the lipid bilayer or aqueous core. | - For lipophilic drugs, adjust the lipid composition to enhance drug-bilayer interaction.- For hydrophilic drugs, use a remote loading method (e.g., pH gradient). |
| Drug leakage during size reduction. | - Optimize sonication/extrusion parameters (e.g., time, temperature, pressure). | |
| Liposome Instability (Aggregation/Fusion) | Inappropriate lipid composition. | - Include a charged lipid (e.g., DSPG) to increase electrostatic repulsion.- Incorporate a PEGylated lipid to provide steric stabilization. |
| Suboptimal storage conditions. | - Store liposomes at 4°C.- Avoid freezing unless a suitable cryoprotectant is used. | |
| Inconsistent Particle Size | Incomplete hydration of the lipid film. | - Ensure the hydration temperature is above the phase transition temperature of all lipids.- Increase hydration time. |
| Inefficient size reduction. | - Increase the number of extrusion cycles.- Ensure the extruder is properly assembled. |
Signaling Pathways and Experimental Workflows
Molecular Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Pyrrolizidine alkaloids, including this compound, are known to cause hepatotoxicity, primarily through the induction of apoptosis in liver cells. The metabolic activation of these compounds in the liver leads to the formation of reactive pyrrolic esters, which can damage cellular macromolecules and trigger cell death pathways.
Caption: Pyrrolizidine alkaloid-induced hepatotoxicity signaling pathway.
Experimental Workflow for Enhancing Therapeutic Index
The following diagram illustrates a typical experimental workflow for developing and evaluating this compound derivatives with an enhanced therapeutic index.
Caption: Workflow for enhancing the therapeutic index of this compound derivatives.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
This diagram provides a logical approach to troubleshooting low encapsulation efficiency in nanoparticle or liposomal formulations.
Caption: Troubleshooting logic for low drug encapsulation efficiency.
Technical Support Center: Managing Side Effects of Indicine in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of indicine, specifically this compound N-oxide, during preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound N-oxide and what is its primary mechanism of action?
This compound N-oxide is a pyrrolizidine alkaloid derivative that has demonstrated antitumor activity in preclinical models, such as murine P388 leukemia.[1][2] Its cytotoxic effects are believed to be mediated through antimitotic activity and chromosomal damage.[2] More recent research suggests that this compound N-oxide's toxicity is due to its ability to damage DNA and cause the depolymerization of microtubules, which are essential for cell division.[3] The compound binds to tubulin at a distinct site and can also interact with the minor groove of DNA.[3]
Q2: What are the major side effects of this compound N-oxide observed in preclinical and early clinical studies?
The primary dose-limiting toxicity of this compound N-oxide is myelosuppression, characterized by a decrease in bone marrow activity, leading to reduced levels of white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia).[2][4] Thrombocytopenia is often more severe than leukopenia.[4] Additionally, as a pyrrolizidine alkaloid, this compound N-oxide has the potential for hepatotoxicity (liver damage).[3][5][6][7]
Q3: How is this compound N-oxide metabolized?
This compound N-oxide can be metabolized to this compound in rabbits and humans.[8] This metabolic reduction is catalyzed by both the hepatic microsomal fraction and gut flora.[8] However, studies in mice with P-388 leukemia suggest that the conversion of this compound N-oxide to this compound is not essential for its antitumor activity.[1]
Troubleshooting Guide
Issue 1: Severe Myelosuppression Observed in Animal Models
Q1.1: How can I monitor for this compound-induced myelosuppression in my preclinical study?
Regular monitoring of hematological parameters is crucial. This involves collecting blood samples from your animal models (e.g., mice, rats) at baseline and at specified time points after this compound administration. Key parameters to measure include:
-
Complete Blood Count (CBC):
-
White Blood Cell (WBC) count with differential
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet count (PLT)
-
Q1.2: What is a typical experimental protocol for assessing hematological toxicity?
Experimental Protocol: Hematological Monitoring
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal before the first dose of this compound.
-
Drug Administration: Administer this compound N-oxide at the desired dose and schedule.
-
Post-Dose Sampling: Collect blood samples at regular intervals post-administration (e.g., days 3, 7, 14, and 21) to capture the nadir (lowest point) and recovery of blood cell counts.
-
Analysis: Analyze blood samples using a veterinary hematology analyzer.
-
Data Interpretation: Compare the post-dose blood counts to the baseline values and to a vehicle-treated control group to determine the extent of myelosuppression.
Q1.3: What are some strategies to mitigate this compound-induced myelosuppression in animal models?
While specific mitigation strategies for this compound are not well-documented, general supportive care measures used for chemotherapy-induced myelosuppression can be considered.
-
Granulocyte Colony-Stimulating Factor (G-CSF): To manage neutropenia, recombinant G-CSF (e.g., filgrastim, pegfilgrastim) can be administered to stimulate the production of neutrophils.[9][10][11]
-
Erythropoiesis-Stimulating Agents (ESAs): To address anemia, ESAs like recombinant human erythropoietin (epoetin alfa or beta) can be used to stimulate red blood cell production.[12][13][14][15][16]
-
Platelet Transfusions or Alternatives: For severe thrombocytopenia, platelet transfusions from donor animals can be performed.[17][18] Research into synthetic platelets and other alternatives is ongoing.[19][20][21]
-
Nutritional Support: Ensuring adequate nutrition is important for overall animal health and can support recovery from chemotherapy-induced side effects.[22][23][24][25]
Experimental Protocol: G-CSF Administration for Neutropenia in Mice
-
Model: Use a mouse model exhibiting this compound-induced neutropenia.
-
Monitoring: Monitor WBC and absolute neutrophil counts (ANC) regularly after this compound administration.
-
G-CSF Administration: Once neutropenia is established (e.g., ANC < 1,000 cells/µL), administer recombinant murine G-CSF subcutaneously. A typical dose is 5 µg/kg/day.[10]
-
Continued Monitoring: Continue daily G-CSF administration and blood count monitoring until neutrophil recovery is observed (e.g., ANC > 1,500 cells/µL).
-
Evaluation: Compare the duration and severity of neutropenia in G-CSF-treated animals to a control group that received a placebo.
Issue 2: Suspected Hepatotoxicity
Q2.1: How can I assess for potential liver damage caused by this compound?
Hepatotoxicity can be evaluated through a combination of clinical chemistry and histopathology.
-
Clinical Chemistry: Analyze serum or plasma for liver function markers, including:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Histopathology: At the end of the study, collect liver tissue, fix it in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and changes in liver architecture.[5][6][7][26]
Q2.2: What are some management strategies for pyrrolizidine alkaloid-induced hepatotoxicity?
-
Dose Reduction: If hepatotoxicity is observed, consider reducing the dose of this compound in subsequent experiments.
-
Antioxidant Supplementation: Oxidative stress is implicated in the toxicity of some pyrrolizidine alkaloids. While not specifically studied for this compound, exploring the co-administration of antioxidants could be a research avenue.
-
Monitoring Glutathione Levels: Glutathione depletion can contribute to mitochondrial injury and liver cell damage from pyrrolizidine alkaloids.[5][7][26] Monitoring glutathione levels in preclinical models may provide insights into the mechanism of toxicity.
Quantitative Data
The following tables summarize the limited available quantitative data from older preclinical and early clinical studies of this compound N-oxide.
Table 1: Preclinical Efficacy of this compound N-oxide in Murine P388 Leukemia
| Animal Model | Dosing Schedule | Optimal Dose (mg/kg/dose) | Increase in Lifespan (%) | Reference |
|---|---|---|---|---|
| Mouse | Daily for 9 days | 200 | 125 | [2] |
| Mouse | Every 4 days for 3 doses | 800 | 125 |[2] |
Table 2: Phase I Clinical Trial Data for this compound N-oxide
| Dosing Schedule | Dose Range (g/m²) | Dose-Limiting Toxicity | Recommended Phase II Dose (g/m²) | Reference |
|---|---|---|---|---|
| Weekly x 4 | 1.0 - 7.5 | Myelosuppression | Not specified | [4] |
| Single dose every 3-4 weeks | 5.0 - 10.0 | Myelosuppression | 7.5 (no prior treatment), 5.0 (prior treatment) |[4] |
Visualizations
Caption: Proposed mechanism of action and toxicity for this compound N-oxide.
Caption: Experimental workflow for managing this compound side effects.
References
- 1. Relationship of the reductive metabolism of this compound N-oxide to its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloids | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 8. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresgroup.us [cancerresgroup.us]
- 12. Preclinical and clinical effects of erythropoietin in the management of anaemia in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Epoetin beta for the treatment of chemotherapy-induced anemia: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of chemotherapy-induced anemia with recombinant human erythropoietin in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erythropoietin - Wikipedia [en.wikipedia.org]
- 17. Genetic platelet depletion is superior in platelet transfusion compared to current models | Haematologica [haematologica.org]
- 18. Genetic platelet depletion is superior in platelet transfusion compared to current models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet Transfusions: Current Practices and Emerging Alternatives in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substitutes and alternatives to platelet transfusions in thrombocytopenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic Platelets Stanch Bleeding, Promote Healing in Animal Models | NC State News [news.ncsu.edu]
- 22. New perspective for nutritional support of cancer patients: Enteral/parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Clinical Value of Nutritional Care before and during Active Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nutritional Support in Cancer Patients: A Position Paper from the Italian Society of Medical Oncology (AIOM) and the Italian Society of Artificial Nutrition and Metabolism (SINPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nutritional Counseling During Chemotherapy Treatment: A Systematic Review of Feasibility, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
methods to increase the yield of indicine extraction
Welcome to the technical support center for indicine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a pyrrolizidine alkaloid with noted antineoplastic activity.[1] This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which source is it typically extracted?
A1: this compound is a pyrrolizidine alkaloid (PA) that has been investigated for its antitumor properties.[1] The primary plant source for this compound is Heliotropium indicum Linn., a common weed belonging to the Boraginaceae family.[2] The ethanolic extract of the stem, in particular, has been found to yield this compound N-oxide, which possesses antineoplastic activity.
Q2: Which factors have the most significant impact on the final yield of this compound?
A2: Several factors critically influence the extraction yield of alkaloids like this compound. These include the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material.[3][4] Additionally, the specific extraction technique employed (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) plays a major role in the efficiency of the process.[5][6] For pyrrolizidine alkaloids, using acidified solvents can also improve recovery rates.[7][8]
Q3: What are the recommended solvents for extracting this compound?
A3: Polar solvents are generally effective for extracting alkaloids. Methanol and ethanol are commonly used for the initial extraction of this compound from Heliotropium indicum.[1][9][10] Some studies suggest that a 1% methanolic solution of tartaric acid provides the best results for extracting pyrrolizidine alkaloids from plant material.[7] The choice of solvent should be optimized based on the specific extraction method and subsequent purification steps.[11]
Q4: How can the extracted this compound be quantified?
A4: The total concentration of pyrrolizidine alkaloids can be estimated using UV-VIS spectrophotometry.[7][12] For more precise identification and quantification of specific alkaloids like this compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as HPLC-MS/MS, is a widely used and accurate method.[8][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the this compound extraction process.
| Issue | Potential Cause & Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The solvent's polarity may not be optimal for this compound. Pyrrolizidine alkaloids are often extracted more efficiently with acidified polar solvents. Solution: Experiment with different solvents such as methanol, ethanol, or a 1% methanolic solution of tartaric acid.[7][11] 2. Suboptimal Extraction Parameters: The temperature, time, or solid-to-solvent ratio may be inadequate.[14] Elevated temperatures can enhance solubility but may also degrade thermolabile compounds.[4] Solution: Systematically optimize extraction parameters. For maceration, ensure sufficient time (e.g., 72 hours) for the solvent to penetrate the plant matrix.[5] For other methods, conduct small-scale trials at various temperatures and durations.[4] 3. Incorrect Particle Size: If the plant material is too coarse, the solvent cannot efficiently access the target compounds.[4] Solution: Grind the dried plant material to a fine, consistent powder (e.g., 0.25 mm to 0.5 mm) to increase the surface area for solvent interaction.[15] |
| Inconsistent Yields Between Batches | 1. Inhomogeneous Plant Material: Variations in the alkaloid content within the plant source can lead to different yields.[4] Factors like harvest time and post-harvest handling can impact the concentration of phytochemicals.[16] Solution: Thoroughly mix the powdered plant material to create a homogeneous batch before weighing samples for extraction. Standardize harvesting and drying procedures.[4] 2. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent ratios can significantly impact the outcome.[4] Solution: Maintain strict and consistent control over all extraction parameters for every experiment. Document all steps meticulously. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can create stable emulsions, especially when dealing with complex plant extracts.[17] Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.[17] 2. High pH or Particulates: A strongly basic solution or the presence of insoluble materials at the solvent interface can promote emulsion.[17] Solution: Allow the funnel to stand undisturbed for an extended period. Adding a small amount of a saturated brine (NaCl) solution can help break the emulsion by increasing the ionic strength of the aqueous layer.[17] If the problem persists, consider filtering the mixture through a pad of celite or glass wool. |
| Difficulty Isolating Pure this compound | 1. Co-extraction of Impurities: The initial crude extract will contain a complex mixture of compounds (flavonoids, tannins, etc.) alongside this compound.[9][10] Solution: Employ chromatographic techniques for purification. Column chromatography using silica gel with a gradient of solvents (e.g., n-hexane, chloroform, ethyl acetate, and methanol) is an effective method for separating alkaloids from the crude extract.[1] |
Data Presentation: Comparison of Extraction Methods
The yield of pyrrolizidine alkaloids is highly dependent on the chosen extraction method and solvent. The following table summarizes findings from various studies on PA extraction, which can serve as a reference for optimizing this compound extraction.
| Extraction Method | Solvent System | Plant Source | Key Findings & Yield Information |
| Maceration | Methanol | Heliotropium indicum | Methanolic extract showed the presence of alkaloids, tannins, and other secondary metabolites. Yield is time-dependent.[9][10] |
| Maceration (Optimized) | 1% Methanolic solution of Tartaric Acid | Comfrey (Symphytum officinale) | This method at elevated temperatures (100 ± 5°C) provided the best results for PA extraction compared to other solvents like methanol, ethanol, or HCl solutions.[7] |
| Soxhlet Extraction | Acetone | Annatto Seeds | Resulted in the highest bixin yield compared to other methods, demonstrating the efficiency of continuous extraction for certain compounds.[18] |
| High-Pressure Extraction (HPE) | 10% Acetic Acid | Chrysanthemum morifolium | Optimal conditions of 124 MPa and one cycle achieved a PA removal efficiency of 47% while retaining other functional components.[19][20] |
| Pressurised Liquid Extraction (PLE) | Aqueous solutions with acid modifiers | Various (e.g., Jacobaea vulgaris) | Showed significantly increased recovery rates (up to 174.4%) for PAs compared to official reference methods, highlighting its potential for efficient extraction.[8] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol | Cinnamomum zeylanicum | Optimized conditions (40°C for 45 minutes) yielded 27.49% extract, demonstrating that UAE can enhance yield with low temperatures and short times.[21] |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of this compound
This protocol is a standard method for obtaining a crude alkaloid extract from Heliotropium indicum.
-
Preparation of Plant Material:
-
Solvent Extraction (Maceration):
-
Weigh a specific amount of the powdered plant material (e.g., 20 g).
-
Soak the powder in a suitable solvent, such as methanol, at a solid-to-solvent ratio of 1:5 (w/v) (e.g., 20 g in 100 ml).[10]
-
Allow the mixture to stand at ambient temperature for 72 hours, with regular shaking or agitation to ensure thorough mixing.[10]
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.[10]
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.
-
-
Acid-Base Extraction for Alkaloid Fraction:
-
Dissolve the crude extract in 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any non-alkaloidal material.
-
Make the filtrate alkaline (pH 9-10) by adding ammonium hydroxide (NH₄OH) dropwise. This will precipitate the free alkaloids.
-
Extract the aqueous alkaline solution three times with an immiscible organic solvent like chloroform or ethyl acetate in a separatory funnel.
-
Combine the organic layers and wash them with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Purification (Optional):
-
The crude alkaloid fraction can be further purified using column chromatography on silica gel, eluting with a gradient of solvents like n-hexane, chloroform, and methanol to isolate this compound.[1]
-
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a general procedure for quantifying this compound in the extracted fraction. Method validation is crucial for accurate results.[22]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried alkaloid extract and dissolve it in a known volume of the mobile phase or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at an appropriate wavelength for this compound or a Mass Spectrometer (MS) for higher specificity.
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The final yield can be expressed as a percentage of the initial dry plant material weight.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the this compound extraction process.
Caption: Workflow for this compound Extraction, Purification, and Quantification.
Caption: Troubleshooting Logic for Low this compound Extraction Yield.
References
- 1. ajper.com [ajper.com]
- 2. ijsr.net [ijsr.net]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. benchchem.com [benchchem.com]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 9. unn.edu.ng [unn.edu.ng]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of extraction of pyrrolizidine alkaloids from plant material - Chemia Analityczna - Tom Vol. 51, No. 4 (2006) - BazTech - Yadda [yadda.icm.edu.pl]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. customprocessingservices.com [customprocessingservices.com]
- 17. benchchem.com [benchchem.com]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of extraction conditions on yield, total - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
avoiding degradation of indicine during sample preparation
Welcome to the technical support center for handling and preparing samples containing indicine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during experimental procedures.
Troubleshooting Guide: this compound Degradation
This compound is a pyrrolizidine alkaloid that is susceptible to degradation under various conditions. Understanding the factors that influence its stability is crucial for obtaining accurate and reproducible experimental results.
Summary of this compound Stability and Degradation Factors
This compound and its N-oxide are sensitive to several environmental factors. The following table summarizes the known stability information and factors that can lead to degradation.
| Parameter | Condition | Stability/Degradation Effect | Recommendations |
| pH | Acidic (e.g., 0.1 M HCl) | Generally stable; however, prolonged exposure can lead to hydrolysis of the ester linkage. | For short-term storage and extraction, acidic conditions (pH 3-5) are often used to improve the stability of the protonated form. |
| Neutral (pH 7) | Stable.[1] | Use buffered solutions for experiments requiring neutral pH. | |
| Alkaline (e.g., 0.1 M NaOH) | Rapid degradation. Pyrrolizidine alkaloids can degrade by as much as 50% within 24 hours in alkaline conditions.[1] | Avoid alkaline conditions during sample preparation and storage. If necessary, neutralize samples immediately after exposure to basic conditions. | |
| Temperature | Refrigerated (2-8 °C) | Stable for short to medium-term storage. | Store stock solutions and prepared samples at 2-8 °C. |
| Frozen (-20 °C or -80 °C) | Stable for long-term storage. | For long-term storage, freeze samples promptly. Avoid repeated freeze-thaw cycles. | |
| Elevated (e.g., >40 °C) | Degradation rate increases with temperature, following first-order kinetics.[2] | Maintain samples at controlled, cool temperatures. Avoid exposure to heat sources. | |
| Light | Dark | Stable. | Store samples in amber vials or protect from light with aluminum foil. |
| UV Light | Significant degradation.[1] | Minimize exposure to UV light sources. Work in a shaded area or use UV-blocking shields. | |
| Visible Light | Minimal degradation compared to UV light.[1] | While less damaging than UV, prolonged exposure to intense visible light should be avoided. | |
| Oxidizing Agents | Hydrogen Peroxide (H₂O₂) | Susceptible to oxidation, potentially at the tertiary amine and hydroxyl groups. | Avoid contact with oxidizing agents. Use antioxidants if compatible with the experimental design. |
| Solvents | Methanol, Acetonitrile | Good solubility and generally suitable for sample preparation and analysis. | Use HPLC or LC-MS grade solvents to avoid impurities that could catalyze degradation. |
| Water | Poorly soluble. | Use acidified water or a mixture of organic solvent and water for dissolution. |
Frequently Asked Questions (FAQs)
This section addresses specific issues that users may encounter during their experiments with this compound.
Sample Preparation and Handling
Q1: What is the recommended procedure for extracting this compound from a solid matrix (e.g., plant material, tissue)?
A1: A common and effective method for extracting pyrrolizidine alkaloids like this compound is solid-liquid extraction with an acidified organic solvent.
Experimental Protocol: Solid-Liquid Extraction of this compound
-
Homogenization: Homogenize the solid sample to a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare an extraction solvent of methanol or acetonitrile containing 0.1% to 2% formic acid or 0.05 M sulfuric acid. The acidic condition helps to protonate the this compound, increasing its solubility and stability in the extraction solvent.
-
Extraction Procedure:
-
To 1 gram of the homogenized sample, add 10 mL of the acidified extraction solvent.
-
Vortex the mixture thoroughly.
-
Sonication or shaking for 15-30 minutes can enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.
-
Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the extraction solvent, and the supernatants can be combined.
Q2: How can I clean up my this compound extract to remove interfering substances before analysis?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating this compound from crude extracts. A cation-exchange SPE cartridge is typically used.
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge by passing 2-5 mL of methanol through it.
-
Equilibrate the cartridge by passing 2-5 mL of water or the same solvent as your sample extract (without the acid if possible).
-
-
Sample Loading:
-
Adjust the pH of your extract to be acidic (pH < 4) if it is not already.
-
Load the extract onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2-5 mL of a weak organic solvent (e.g., 30-40% methanol in water) to remove neutral and weakly bound impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using 2-5 mL of a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40 °C).
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS analysis).
-
Troubleshooting Analytical Issues
Q3: I am observing peak tailing and inconsistent retention times for this compound in my LC-MS analysis. What could be the cause?
A3: These issues are common when analyzing basic compounds like this compound. The problem often lies with interactions between the analyte and the stationary phase or with the mobile phase composition.
Troubleshooting Flowchart: Poor Chromatography
-
Mobile Phase pH: this compound, being a tertiary amine, can interact strongly with residual silanol groups on silica-based C18 columns, leading to peak tailing. Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the this compound, reducing these secondary interactions and improving peak shape.
-
Column Condition: A contaminated or old column can also cause these issues. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
Sample Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to your starting mobile phase.
Understanding Degradation Pathways
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Forced degradation studies help to understand the intrinsic stability of a molecule. For this compound, the primary degradation pathways are hydrolysis and oxidation.
Potential Degradation Pathways of this compound
-
Hydrolysis: Under strong acidic or basic conditions, the ester linkage of this compound is susceptible to hydrolysis. This would break the molecule into its constituent parts: the necine base (retronecine) and the necic acid.
-
Oxidation: The tertiary amine of the pyrrolizidine ring can be oxidized to form This compound N-oxide .[3] Further oxidation at other sites, such as the hydroxyl groups, may also occur, leading to a variety of minor degradation products.
-
Photodegradation: UV light can induce the formation of various isomers and byproducts.[1]
By understanding these potential degradation pathways and implementing the appropriate handling and preparation protocols, you can ensure the integrity of your this compound samples and the reliability of your experimental data.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Indicine
Welcome to the technical support center for synthetic indicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting batch-to-batch variability and to offer detailed experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the purity of our synthetic this compound batches. What are the common causes?
A1: Batch-to-batch variability in purity is a frequent challenge in the synthesis of complex molecules like this compound. Key factors include the quality of starting materials, precise control of reaction conditions, and the effectiveness of purification methods. Even minor deviations can lead to the formation of side-products and impurities that are difficult to remove.
Q2: Our different batches of synthetic this compound are showing variable biological activity in our cell-based assays, even when the purity appears similar by HPLC. What could be the reason?
A2: This discrepancy can arise from several factors. The presence of stereoisomers, which may not be resolved by standard HPLC, can significantly impact biological activity. Additionally, trace amounts of highly active impurities or variations in the crystalline form (polymorphism) of the final compound can alter its solubility and bioavailability in cell culture. It is also crucial to ensure consistent experimental conditions in your biological assays.
Q3: How can we ensure the consistency of our raw materials for this compound synthesis?
A3: Implementing a robust raw material qualification program is essential. This should include obtaining a Certificate of Analysis (CoA) for each lot of starting material and performing in-house identity and purity testing using techniques like NMR, IR spectroscopy, and chromatography. Establishing a relationship with a reliable supplier and maintaining a consistent source for critical reagents is also highly recommended.
Q4: What are the critical parameters to monitor during the synthesis of this compound to minimize variability?
A4: For the synthesis of this compound, critical process parameters (CPPs) that require strict monitoring and control include reaction temperature, stirring speed, reaction time, and the rate of reagent addition. For moisture-sensitive steps, maintaining an inert atmosphere is crucial. In-process controls (IPCs) using techniques like TLC or LC-MS can help ensure the reaction is proceeding as expected before moving to the next step.
Troubleshooting Guides
Issue 1: Low Yield of Synthetic this compound
If you are experiencing lower than expected yields of synthetic this compound, consider the following troubleshooting steps:
-
Raw Material and Reagent Quality: Verify the purity and integrity of all starting materials and reagents. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Reaction Conditions:
-
Temperature: Ensure precise and consistent temperature control throughout the reaction. Use a calibrated thermometer and a reliable heating or cooling system.
-
Stirring: Inadequate or inconsistent stirring can lead to localized concentration gradients and temperature differences. Ensure the stirring is vigorous and consistent across batches.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Equipment and Glassware: Ensure all glassware is thoroughly cleaned and dried to prevent contamination. Calibrate all equipment, such as balances and temperature probes, to ensure accurate measurements.
-
Atmospheric Conditions: For reactions sensitive to air or moisture, ensure a properly sealed system under a high-purity inert atmosphere (e.g., nitrogen or argon).
| Parameter | Batch A (Low Yield) | Batch B (Expected Yield) | Recommended Action |
| Starting Material Purity | 95% | >99% | Source higher purity starting materials or purify existing stock. |
| Reaction Temperature | Fluctuated ± 5°C | Maintained at ± 1°C | Use a calibrated temperature controller and a stable heating mantle. |
| Stirring Speed | 200 RPM | 400 RPM | Increase stirring speed to ensure proper mixing. |
| Reaction Time | 12 hours | 24 hours | Monitor reaction completion by TLC or LC-MS before quenching. |
Issue 2: Inconsistent Purity Profile Between Batches
Variations in the impurity profile can compromise the reliability of your experimental results. The following guide will help you identify and control impurities.
-
Identification of Impurities: Characterize the impurities using techniques like LC-MS and NMR. Understanding the structure of the impurities can provide clues about their origin.
-
Source of Impurities:
-
Starting Materials: Impurities in the starting materials can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or side reactions can generate impurities. Review the reaction mechanism to identify potential side products.
-
Degradation: The product may degrade during workup, purification, or storage.
-
-
Purification Method: Optimize the purification protocol. This may involve changing the chromatography stationary or mobile phase, or employing a different purification technique like recrystallization.
| Impurity | Batch C (High Impurity) | Batch D (Low Impurity) | Potential Source | Recommended Action |
| Unreacted Starting Material | 2.5% | <0.1% | Incomplete reaction | Increase reaction time or temperature; ensure proper stoichiometry. |
| Isomeric Impurity | 1.8% | 0.2% | Non-selective reaction conditions | Optimize reaction temperature and catalyst to favor the desired isomer. |
| Oxidation Product | 1.2% | <0.1% | Exposure to air during workup | Perform workup and purification under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established synthetic routes for pyrrolizidine alkaloids.[1] Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of (-)-Retronecine from Monocrotaline
-
Hydrolysis of Monocrotaline:
-
Dissolve monocrotaline in a suitable solvent (e.g., aqueous barium hydroxide).
-
Heat the mixture at reflux for a specified time to hydrolyze the ester linkage.
-
Monitor the reaction by TLC until the monocrotaline spot disappears.
-
Neutralize the reaction mixture and extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (-)-retronecine.
-
Purify the crude product by column chromatography.
-
Step 2: Coupling of (-)-Retronecine with Viridifloric Acid Derivative
-
Protection of Viridifloric Acid: Protect the diol of viridifloric acid as an isopropylidene derivative.
-
Coupling Reaction:
-
Dissolve the protected viridifloric acid and a coupling agent (e.g., DCC) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add (-)-retronecine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to yield the coupled product.
-
Step 3: Deprotection to Yield this compound
-
Hydrolysis of the Isopropylidene Group:
-
Dissolve the coupled product in a mixture of an organic solvent (e.g., methanol) and dilute acid (e.g., HCl).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction and extract the product into an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the crude this compound by column chromatography.
-
Quality Control Analysis of Synthetic this compound
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthetic this compound in the mobile phase A at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Confirm the presence of characteristic peaks for the pyrrolizidine core and the necic acid moiety.
-
Use quantitative NMR (qNMR) with an internal standard to determine the absolute purity.
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Use a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the exact mass of the synthesized this compound.
-
Analyze impurity peaks to aid in their identification.
Visualization of Key Processes
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
Caption: Proposed signaling pathway for the antimitotic action of this compound.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Indicine vs. Other Pyrrolizidine Alkaloids
This guide provides a detailed comparison of the efficacy of indicine, a pyrrolizidine alkaloid (PA) with demonstrated antitumor properties, against other notable PAs such as retrorsine and senecionine. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic and genotoxic effects, supported by experimental data and methodologies.
Efficacy and Cytotoxicity Comparison
The therapeutic potential of pyrrolizidine alkaloids is often weighed against their inherent toxicity, primarily hepatotoxicity. This section presents quantitative data to compare the anticancer efficacy and cytotoxicity of this compound with other PAs.
Anticancer Activity
This compound N-oxide has shown a broad spectrum of cytotoxic activity against various cancer cell lines.[1][2] The half-maximal inhibitory concentrations (IC50) for this compound N-oxide typically range from 46 to 100 μM.[1][2] Data for other pyrrolizidine alkaloids' direct anticancer activity is less comprehensive, with studies often focusing on their toxicological profiles.
Table 1: Anticancer Activity of this compound N-oxide in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) | Reference |
| Various Cancer Cell Lines | 46 - 100 | [1][2] |
Note: Specific IC50 values for a range of cell lines were not detailed in the provided search results, but a general effective range is provided.
Comparative Cytotoxicity and Genotoxicity in Liver Cells
A key differentiator among PAs is their level of hepatotoxicity. A recent study provided a clear ranking of the cytotoxic and genotoxic potential of several PAs in human liver cancer cells (HepG2-CYP3A4) and primary human hepatocytes.
Table 2: Comparative Cytotoxicity and Genotoxicity of Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cytotoxicity (EC50 in HepG2-CYP3A4, 72h) | Genotoxicity (BMDL in HepG2-CYP3A4) |
| This compound | > 500 µM (low cytotoxicity) | ~10 µM |
| Retrorsine | ~60 µM | 0.14 µM |
| Senecionine | ~60 µM | Not explicitly stated, but ranked high |
| Lasiocarpine | ~20 µM | Not explicitly stated, but ranked high |
| Monocrotaline | ~200-500 µM | ~10 µM |
| Lycopsamine | > 500 µM (low cytotoxicity) | ~100 µM |
Data sourced from Rutz et al., 2023. BMDL (Benchmark Dose Lower Confidence Limit) is a measure of genotoxic potency; a lower value indicates higher genotoxicity.
From this data, this compound demonstrates significantly lower cytotoxicity and genotoxicity compared to retrorsine and senecionine, which are among the more potent PAs in this regard.
Mechanism of Action
The efficacy and toxicity of pyrrolizidine alkaloids are intrinsically linked to their mechanisms of action.
This compound: The mechanism of this compound N-oxide is multifaceted. It has been shown to inhibit the proliferation of cancer cells by:
-
Microtubule Depolymerization: this compound N-oxide binds to tubulin at a site distinct from colchicine or taxol, leading to the depolymerization of microtubules.[1][2] This disrupts the formation of the mitotic spindle, causing cell cycle arrest in mitosis.[1][2]
-
DNA Damage: It can also directly interact with DNA, predicted to bind at the minor groove, and induce DNA cleavage.[1][2]
Retrorsine and Senecionine: The toxicity of most PAs, including retrorsine and senecionine, is dependent on metabolic activation in the liver by cytochrome P450 enzymes.[3][4] This process generates highly reactive pyrrolic esters.[4] These electrophilic metabolites can then:
-
Form DNA Adducts: Covalently bind to DNA, forming adducts that lead to genotoxicity and carcinogenicity.[3]
-
Induce DNA Damage Response: The formation of DNA adducts triggers various DNA repair pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and base excision repair (BER).[3][5][6]
-
Trigger Apoptosis: If the DNA damage is too severe to be repaired, it can lead to the activation of apoptotic pathways. Senecionine has been shown to induce mitochondria-mediated apoptosis, involving the release of cytochrome c and activation of caspases.[7][8][9]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted from methodologies used to assess the cytotoxicity of pyrrolizidine alkaloids.
-
Cell Seeding: Human cancer cells (e.g., HepG2-CYP3A4) are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: The pyrrolizidine alkaloids (this compound, retrorsine, senecionine, etc.) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, at 37°C and 5% CO2.
-
Viability Assessment: After incubation, a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well according to the manufacturer's instructions. The plates are then incubated for an additional 2-4 hours.
-
Data Acquisition: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence data is normalized to the solvent control, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated using a suitable non-linear regression model.
Genotoxicity Assay (γH2AX and p53 Accumulation)
This immunofluorescence-based assay is used to quantify DNA double-strand breaks and the activation of the DNA damage response.
-
Cell Seeding and Treatment: Cells are seeded on a suitable imaging plate (e.g., 96-well black, clear-bottom plates) and treated with the pyrrolizidine alkaloids as described in the cytotoxicity assay.
-
Fixation and Permeabilization: After the treatment period, the cells are fixed with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, the cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated overnight at 4°C with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and p53, diluted in the blocking buffer.
-
Secondary Antibody Incubation: The cells are washed with PBS and then incubated for 1 hour at room temperature with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The fluorescence intensity of γH2AX and p53 in the nucleus of each cell is quantified using image analysis software. The genotoxic potential is determined by the concentration-dependent increase in γH2AX and p53 signals. The Benchmark Dose Lower Confidence Limit (BMDL) is calculated to represent the genotoxic potency.
Conclusion
The comparative analysis of this compound versus other pyrrolizidine alkaloids like retrorsine and senecionine reveals significant differences in their efficacy and toxicological profiles. This compound N-oxide exhibits moderate anticancer activity across various cell lines and, critically, demonstrates substantially lower hepatotoxicity and genotoxicity compared to many other PAs. Its unique dual mechanism of action, targeting both microtubule dynamics and DNA integrity, distinguishes it from PAs that rely solely on metabolic activation to induce DNA damage. This favorable profile suggests that this compound and its derivatives may hold greater therapeutic potential, warranting further investigation in drug development programs. In contrast, the high toxicity of PAs like retrorsine and senecionine, while informative for toxicological studies, limits their clinical applicability.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repair of Retrorsine-Induced DNA Damage in Rat Livers: Insights Gained from Transcriptomic and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Repair of Retrorsine-Induced DNA Damage in Rat Livers: Insights Gained from Transcriptomic and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Indicine N-Oxide's Efficacy Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor effects of indicine N-oxide, a pyrrolizidine alkaloid, across various cancer types based on available clinical data. This compound N-oxide was the subject of numerous clinical investigations, primarily in the 1980s and early 1990s, for its potential as a chemotherapeutic agent. This document summarizes the quantitative data from these studies, outlines the experimental protocols used, and illustrates the compound's general mechanisms of action.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the clinical trial results of this compound N-oxide in hematological malignancies and solid tumors.
Table 1: Efficacy of this compound N-Oxide in Hematological Malignancies
| Tumor Type | Study Phase | Number of Patients | Dosing Regimen | Response Rate | Key Findings & Citations |
| Refractory Acute Lymphocytic Leukemia (ALL) | Phase II | 31 children | 2,000-2,500 mg/m²/day for 5 days | 2 Complete Responses (CR) | One CR at each dose level, lasting 1 and 6 months respectively.[1] |
| Refractory Acute Nonlymphoblastic Leukemia (ANLL) | Phase II | 14 children | 2,000-2,500 mg/m²/day for 5 days | No CR | Ineffective at these doses.[1] |
| Chronic Myelogenous Leukemia (CML) - Blast Crisis | Phase II | 1 child | 2,000-2,500 mg/m²/day for 5 days | 1 Partial Response (PR) | PR lasted for 4 months.[1] |
| Refractory Acute Lymphocytic Leukemia (ALL) | - | 6 children and adolescents | Not specified | 1 CR, 1 PR | The complete remission lasted for 3 months, and the partial remission for 4 months.[2] |
| Refractory Acute Nonlymphocytic Leukemia (ANLL) | - | 4 adults | Not specified | 1 CR | The complete remission lasted for over 5 months.[2] |
| Refractory Leukemia | Phase II | 7 patients | Not specified | 1 CR, 2 other responses | Colon carcinoma was also identified as a possibly responsive tumor type.[3] |
Table 2: Efficacy of this compound N-Oxide in Solid Tumors
| Tumor Type | Study Phase | Number of Patients | Dosing Regimen | Response Rate | Key Findings & Citations |
| Advanced Solid Tumors | Phase I | 37 adults | 1-9 g/m² as a short infusion, repeated every 4 weeks | No CR or PR | Minor improvement observed in one patient with skin melanoma and one with ovarian carcinoma.[4] |
| Relapsed Pediatric Solid Tumors (Osteosarcoma, Neuroblastoma, Brain Tumor) | Phase II | 46 children | 2,000 mg/m²/day for 5 days | No CR or PR | The drug was found to be ineffective for these tumor types at the tested dose.[5] |
| Advanced Colorectal Carcinoma | Phase II | Not specified | Not specified | No abstract available | Title suggests a dedicated trial for this cancer type.[6] |
Table 3: Dose-Limiting Toxicities of this compound N-Oxide
| Toxicity | Patient Population | Key Findings & Citations |
| Myelosuppression | Adults and Children with solid tumors | The primary dose-limiting toxicity in patients with solid tumors.[4][7] |
| Hepatotoxicity | Children with leukemia | Dose-limiting toxicity in this population, with cases of fatal hepatic necrosis.[1][7] |
| General Toxicities | Adults | Leukopenia and thrombocytopenia were dose-limiting. Nausea, vomiting, anemia, and hepatic dysfunction were also observed.[4] |
Experimental Protocols
The clinical administration of this compound N-oxide varied across studies, with different dosing schedules and patient populations. Below are summaries of the methodologies from key clinical trials.
Phase I Trial in Adult Patients with Advanced Cancer
-
Objective: To determine the maximum tolerated dose and dose-limiting toxicities of this compound N-oxide.
-
Patient Population: 37 adult patients with various solid tumors who had prior chemotherapy and, in many cases, radiotherapy.
-
Methodology:
-
This compound N-oxide was administered as a short intravenous infusion over 15 minutes.
-
Treatments were repeated at a median interval of 4 weeks.
-
Doses were escalated from 1 g/m² to 9 g/m².
-
Patient monitoring included regular monitoring of white blood cell and platelet counts.
-
-
Reference: [4]
Phase I Trial in Children with Leukemia and Solid Tumors
-
Objective: To establish the maximum tolerated dose and toxicity profile of this compound N-oxide in a pediatric population.
-
Patient Population: 12 children with solid tumors and 16 with leukemia.
-
Methodology:
-
This compound N-oxide was administered parenterally as a 15-minute infusion.
-
Treatments were given every 3 weeks.
-
Doses of 5, 6, and 7.5 g/m² were evaluated.
-
-
Reference: [7]
Phase II Trial in Relapsed Acute Leukemia of Childhood
-
Objective: To assess the efficacy and toxicity of this compound N-oxide in children with relapsed leukemia.
-
Patient Population: 31 children with acute lymphoblastic leukemia (ALL), 14 with acute nonlymphoblastic leukemia (ANLL), and 1 with chronic myelogenous leukemia (CML) in blast crisis.
-
Methodology:
-
This compound N-oxide was administered at two dose levels: 2,000 mg/m²/day and 2,500 mg/m²/day.
-
The drug was given for 5 consecutive days.
-
-
Reference: [1]
Mechanism of Action and Signaling Pathways
This compound N-oxide is believed to exert its antitumor effects through a multi-faceted approach, primarily as a DNA alkylating agent and a microtubule inhibitor.[3][8] Due to the limited recent research, the specific signaling pathways directly modulated by this compound N-oxide are not well-defined. However, based on its known mechanisms, we can infer the general pathways affected.
DNA Alkylation and Damage Pathway
As a DNA alkylating agent, this compound N-oxide introduces alkyl groups into the DNA, leading to DNA damage and cell cycle arrest.[9] This damage can trigger apoptotic signaling pathways.
Caption: General pathway of DNA alkylating agents.
Microtubule Disruption Pathway
This compound N-oxide has also been shown to inhibit the assembly of microtubules, which are crucial for cell division.[8] This disruption leads to mitotic arrest and subsequent apoptosis.
Caption: General pathway of microtubule inhibitors.
Conclusion and Future Perspectives
The clinical development of this compound N-oxide appears to have been halted since the early 1990s. The available data suggests that while it demonstrated some activity against hematological malignancies, particularly refractory leukemia in children, its efficacy in solid tumors was limited.[1][2][5] Furthermore, the significant and often severe dose-limiting toxicities, namely myelosuppression and hepatotoxicity, presented a major obstacle to its therapeutic application.[1][4][7] The high incidence of severe and irreversible liver damage, especially in pediatric patients, likely contributed to the discontinuation of its clinical investigation.[1]
For researchers in drug development, the story of this compound N-oxide serves as a case study in the challenges of developing cytotoxic natural products. While its dual mechanism of action is of scientific interest, its narrow therapeutic window underscores the critical importance of balancing efficacy with a manageable safety profile. Future research in this area could focus on developing derivatives of this compound with a more favorable toxicity profile or employing targeted delivery systems to enhance its therapeutic index.
References
- 1. Phase II trial of this compound N-oxide in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound N-oxide in relapsed pediatric solid tumors. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound N-oxide (INDI) in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of this compound-N-oxide in children with leukemia and solid tumors: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
Cross-Validation of Indicine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic mechanisms of indicine, with a focus on its active metabolite, this compound N-oxide. This document outlines the current understanding of its mode of action, supported by experimental data, and compares its performance with other microtubule-targeting agents.
This compound N-oxide, a pyrrolizidine alkaloid, has demonstrated notable antitumor activity, primarily attributed to a dual mechanism of action: induction of DNA damage and disruption of microtubule dynamics.[1][2] This guide will delve into the experimental evidence supporting these mechanisms, provide detailed protocols for key validation assays, and present a comparative analysis with other well-established cytotoxic compounds.
Comparison of Cytotoxic Activity
This compound N-oxide exhibits cytotoxic effects across various cancer cell lines, with its potency being cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound N-oxide in comparison to other microtubule-targeting agents.
| Compound | Cell Line | IC50 (µM) | Primary Mechanism of Action |
| This compound N-oxide | HeLa | ~50[1] | Microtubule depolymerization, DNA damage |
| MCF-7 | ~46 | Microtubule depolymerization, DNA damage | |
| A549 | ~100 | Microtubule depolymerization, DNA damage | |
| Colchicine | HeLa | ~0.0038 | Microtubule depolymerization |
| Vinblastine | HeLa | 0.00483[3] | Microtubule depolymerization |
| Combretastatin A-4 | HeLa | 0.0045[3] | Microtubule depolymerization |
| Vincristine | Neuroblastoma | 0.008 - 0.212[4] | Microtubule depolymerization |
Mechanism of Action: A Two-Pronged Attack
The antitumor activity of this compound N-oxide is not solely reliant on a single cellular process but rather a coordinated assault on two critical aspects of cancer cell survival and proliferation.[1]
DNA Damage
This compound N-oxide has been shown to induce cleavage of plasmid DNA, indicating a direct or indirect DNA-damaging capability.[1] Computational analyses further suggest that this compound N-oxide likely binds to the minor groove of DNA, which could interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Microtubule Depolymerization
A significant component of this compound N-oxide's cytotoxic effect is its ability to interfere with microtubule dynamics. It inhibits the assembly of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][5] Binding studies have revealed that this compound N-oxide interacts with tubulin at a site distinct from those of colchicine and taxol, suggesting a unique mode of action among microtubule inhibitors.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound N-oxide-induced apoptosis and a general workflow for its experimental validation.
The Apoptotic Cascade Triggered by this compound N-oxide
This compound N-oxide-induced cytotoxicity culminates in apoptosis, a programmed cell death pathway. The disruption of microtubule function and the induction of DNA damage are potent triggers for the intrinsic apoptotic pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound N-oxide's mechanism of action, detailed protocols for key experiments are provided below.
Microtubule Polymerization Assay (Turbidimetric Method)
This assay measures the effect of this compound N-oxide on the in vitro polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
This compound N-oxide (in appropriate solvent, e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/ml.
-
Add this compound N-oxide or vehicle control to the tubulin solution at the desired final concentrations.
-
Incubate the mixture on ice for 15 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of this compound N-oxide-treated samples to the vehicle control to determine the inhibitory effect.
-
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Cancer cells treated with this compound N-oxide
-
Normal melting point and low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Embed this compound N-oxide-treated cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells by immersing the slides in lysis solution overnight at 4°C.
-
Denature the DNA by placing the slides in alkaline electrophoresis buffer for 20-40 minutes.
-
Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides and stain the DNA.
-
Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
-
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Cancer cells treated with this compound N-oxide
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (for colorimetric or fluorometric detection)
-
-
Procedure:
-
Lyse the treated and control cells to release cellular contents.
-
Incubate the cell lysates with the caspase-3 substrate in a 96-well plate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
The amount of cleaved substrate is proportional to the caspase-3 activity and can be used to quantify the level of apoptosis.
-
Conclusion
The experimental evidence strongly supports a dual mechanism of action for this compound N-oxide, involving both DNA damage and the inhibition of microtubule polymerization. This multifaceted approach to inducing cancer cell death makes it an interesting compound for further investigation. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers seeking to cross-validate these findings and to explore the therapeutic potential of this compound and its derivatives in comparison to other cytotoxic agents. Further research is warranted to fully elucidate the specific signaling pathways that are activated by this compound N-oxide and to identify potential biomarkers for predicting treatment response.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 5. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimitotic Potential of Indicine: A Comparative Guide to Imaging-Based Confirmations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies used to confirm the antimitotic properties of bioactive compounds, with a specific focus on the pyrrolizidine alkaloid, indicine. While this compound has been identified as an antimitotic agent that disrupts microtubule assembly, this guide delves into the advanced imaging techniques that are instrumental in visualizing and quantifying such effects at a cellular level. By comparing the known mechanism of this compound with data from other well-characterized antimitotic agents, we provide a framework for the experimental validation of novel drug candidates.
This compound: An Antimitotic Agent Targeting Microtubules
This compound, and more specifically its active form, this compound N-oxide, has demonstrated cytotoxic activity in various tumor models.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[3][4]
Studies have shown that this compound N-oxide binds to tubulin, the fundamental protein subunit of microtubules, at a site distinct from those of other well-known microtubule inhibitors like colchicine and taxol.[1] At its half-maximal inhibitory concentration (IC50), which ranges from 46 to 100μM in various cancer cell lines, this compound N-oxide effectively blocks mitotic progression.[1] At higher concentrations, it leads to a significant depolymerization of both interphase and spindle microtubules.[1]
Comparative Analysis of Antimitotic Agents
To contextualize the antimitotic properties of this compound, it is useful to compare it with other agents that target the microtubule cytoskeleton. These agents are broadly classified as microtubule-destabilizing or -stabilizing agents.
| Antimitotic Agent | Mechanism of Action | Reported Quantitative Imaging Data |
| This compound N-oxide | Microtubule-destabilizing by inhibiting tubulin polymerization.[1] | IC50: 46-100 μM in various cancer cell lines (cell proliferation inhibition).[1] No specific quantitative imaging data on mitotic spindle disruption is readily available in the reviewed literature. |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Microtubule-destabilizing by binding to β-tubulin and inhibiting microtubule assembly.[3][4] | Species-specific differences in toxic and antimitotic concentrations have been observed, with human cells showing higher sensitivity than Chinese hamster cells.[5] |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Microtubule-stabilizing by binding to β-tubulin and preventing depolymerization.[3][4][6] | In HeLa and M202 cells, paclitaxel treatment led to dose-dependent multipolar divisions.[7][8] |
| Colchicine | Microtubule-destabilizing by inhibiting tubulin polymerization.[3][6] | In HeLa and M202 cells, colchicine was effective in inducing sustained mitotic arrest or cell death across a range of doses.[7][8] |
| Kinesin-5 Inhibitors (e.g., S-trityl-L-cysteine) | Inhibit the motor protein Kinesin-5, leading to the formation of monopolar spindles and mitotic arrest. | EC50 for monopolarity: ~500nM in U-2 OS osteosarcoma cells. |
Visualizing Antimitotic Effects: Key Experimental Protocols
Advanced imaging techniques are crucial for the direct visualization and quantification of the effects of antimitotic agents on cellular division. Below are detailed methodologies for key experiments that could be employed to confirm the antimitotic properties of this compound.
Immunofluorescence Staining and Confocal Microscopy of the Mitotic Spindle
This technique allows for high-resolution imaging of the microtubule network and chromosomes within cells.
-
Objective: To visualize the morphology of the mitotic spindle and chromosome alignment in cells treated with this compound.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) on glass coverslips and culture to 60-70% confluency.
-
Drug Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 16-24 hours) to allow for cell cycle progression into mitosis.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), to preserve cellular structures.
-
Permeabilization: Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody penetration.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Incubate with a primary antibody against α-tubulin (to label microtubules).
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody.
-
-
DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire z-stack images using a confocal microscope.
-
-
Expected Outcome: In this compound-treated cells, one would expect to observe disorganized or absent mitotic spindles, and misaligned chromosomes, confirming the disruption of microtubule polymerization.
Live-Cell Imaging with Time-Lapse Microscopy
This powerful technique enables the real-time observation of cellular processes, providing dynamic information on the effects of a drug.
-
Objective: To monitor the progression of mitosis in living cells treated with this compound and to identify the specific stage of mitotic arrest.
-
Methodology:
-
Cell Line Preparation: Use a cell line that stably expresses fluorescently tagged proteins to visualize key mitotic components, such as histone H2B-GFP (for chromosomes) and α-tubulin-RFP (for microtubules).
-
Cell Plating: Plate the cells in a glass-bottom imaging dish.
-
Drug Administration: Add this compound to the culture medium at the desired concentration just before or during imaging.
-
Time-Lapse Imaging: Place the dish in a live-cell imaging chamber on the microscope stage, which maintains optimal temperature, humidity, and CO2 levels. Acquire images at regular intervals (e.g., every 5-15 minutes) over a prolonged period (e.g., 24-48 hours).
-
-
Expected Outcome: Time-lapse videos would reveal this compound-treated cells entering mitosis but failing to progress through anaphase, leading to prolonged mitotic arrest and eventual cell death (apoptosis) or mitotic slippage (exiting mitosis without proper division).
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for confirming antimitotic properties.
References
- 1. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using confocal microscopy to understand cell division and cancer development- Oxford Instruments [andor.oxinst.com]
- 3. Quantitative comparison of mitotic spindles by confocal image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Long-term Time-lapse Imaging of Mammalian Cell Cycle Progression for Laboratory Instruction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Indicine and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring pyrrolizidine alkaloid, indicine, and its synthetic analogs, with a focus on their cytotoxic activity against cancer cell lines. Due to the limited availability of direct head-to-head comparative studies on a broad range of this compound's synthetic analogs, this guide will focus on the well-studied derivative, this compound N-oxide, and draw illustrative comparisons from synthetic analogs of the structurally related indole compound, indibulin. This approach allows for a comprehensive overview of structure-activity relationships and mechanistic insights relevant to the development of this compound-based anticancer agents.
Comparative Performance: Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound and its analogs is a key indicator of their anticancer efficacy. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), against various cancer cell lines.
Table 1: Cytotoxicity of this compound N-Oxide
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 46 | [1] |
| B16F10 | Mouse Melanoma | 52 | [2] |
| P388 | Murine Leukemia | Not specified | [3] |
| L1210 | Murine Leukemia | Not specified | [2] |
| Walker 256 | Rat Carcinosarcoma | Not specified | [2] |
Table 2: Illustrative Cytotoxicity of Synthetic Indibulin Analogs
As a direct comparison for a series of this compound analogs is unavailable in the reviewed literature, this table presents data from synthetic analogs of indibulin, another tubulin-targeting agent with an indole core, to demonstrate the impact of structural modifications on cytotoxic activity.[4]
| Compound | R1 | R2 | HT-29 IC50 (µM) | Caco-2 IC50 (µM) | T47-D IC50 (µM) |
| Indibulin | H | H | - | - | - |
| 4a | H | H | 58.6 | >100 | >100 |
| 4b | Cl | H | 8.3 | 9.8 | 20.5 |
| 4c | H | OCH3 | 15.2 | 25.1 | 11.5 |
| 4d | Cl | OCH3 | 10.1 | 12.3 | 15.8 |
| 4e | H | F | 22.4 | 30.7 | 45.2 |
| 4f | Cl | F | 5.1 | 7.3 | 18.9 |
| 4g | H | Cl | 6.9 | 7.0 | 23.1 |
| 4h | Cl | Cl | 9.8 | 11.2 | 16.4 |
| 4i | H | Br | 12.5 | 15.6 | 31.7 |
Note: A lower IC50 value indicates higher cytotoxic potency.
Structure-Activity Relationship (SAR)
The data presented, particularly from the indibulin analogs, highlights key structure-activity relationships that likely translate to this compound and its derivatives. The antitumor activity of this compound-N-oxide is believed to be mediated via antimitotic effects and chromosomal damage.[3] For the indibulin series, the introduction of a chlorine atom at the R1 position and various substituents at the R2 position on the indole ring significantly influenced the cytotoxic activity. For instance, compound 4f , with a chlorine at R1 and a fluorine at R2, demonstrated the highest potency against HT-29 and Caco-2 cell lines.[4] This suggests that halogenation and the electronic properties of the substituents on the indole nucleus are critical determinants of anticancer efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity and mechanism of action of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, this compound N-oxide, or synthetic analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound N-oxide and a typical experimental workflow for evaluating the cytotoxicity of anticancer compounds.
Caption: Signaling Pathway of this compound N-Oxide.
Caption: Cytotoxicity Experimental Workflow.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Indicine with Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended to provide a framework for evaluating the potential synergistic effects of indicine with other chemotherapeutics. To date, there is a significant lack of published preclinical and clinical studies specifically investigating such combinations. Therefore, the information presented, including potential drug combinations and experimental data, is largely hypothetical and based on the known mechanism of action of this compound. This guide should be used as a reference for designing future research and not as an endorsement of any specific combination therapy.
Introduction
This compound N-oxide, a pyrrolizidine alkaloid, has demonstrated antitumor activity in various cancer models.[1] Its primary mechanisms of action are believed to involve DNA damage and interference with microtubule assembly.[2] While early clinical trials evaluated this compound N-oxide as a single agent[1][3][4][5], there is a compelling rationale for exploring its synergistic potential with other classes of chemotherapeutic agents. The objective of this guide is to propose potential combination strategies, provide a template for the presentation of comparative data, and detail the experimental protocols required to rigorously evaluate these potential synergies.
Proposed Synergistic Combinations and Rationale
Based on the known mechanisms of this compound N-oxide, the following classes of chemotherapeutics are proposed as potential candidates for synergistic combination therapies.
| Chemotherapeutic Class | Proposed Mechanism of Synergy | Hypothetical Combination |
| Antimetabolites | This compound-induced DNA damage may be enhanced by the inhibition of DNA synthesis and repair mechanisms by antimetabolites. | This compound + 5-Fluorouracil |
| Topoisomerase Inhibitors | The combination of DNA strand breaks induced by topoisomerase inhibitors and the DNA damaging effects of this compound could lead to increased apoptosis. | This compound + Doxorubicin |
| Platinum-based Drugs | Both agents act as DNA damaging agents, potentially leading to an overwhelming level of DNA adducts and subsequent cell death. | This compound + Cisplatin |
| Taxanes | This compound's effect on microtubule depolymerization could complement the microtubule-stabilizing effect of taxanes, leading to enhanced mitotic catastrophe. | This compound + Paclitaxel |
Hypothetical Data Presentation
The following tables are examples of how quantitative data on the synergistic effects of this compound with other chemotherapeutics could be presented.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Chemotherapeutic Agents in Human Colon Carcinoma (HCT-116) Cells
| Compound | IC50 (µM) - Single Agent | IC50 (µM) - In Combination with this compound (10 µM) |
| This compound | 25 | - |
| 5-Fluorouracil | 15 | 7 |
| Doxorubicin | 0.5 | 0.2 |
| Cisplatin | 5 | 2.5 |
| Paclitaxel | 0.01 | 0.004 |
Table 2: Combination Index (CI) Values for this compound with Other Chemotherapeutics
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 |
| This compound + 5-Fluorouracil | 0.6 | 0.5 | 0.4 |
| This compound + Doxorubicin | 0.7 | 0.6 | 0.5 |
| This compound + Cisplatin | 0.8 | 0.7 | 0.6 |
| This compound + Paclitaxel | 0.5 | 0.4 | 0.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a partner chemotherapeutic, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound N-oxide
-
Partner chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the partner chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Calculation of Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction between this compound and the partner chemotherapeutic (synergism, additivity, or antagonism).
Method: The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation. The formula is as follows:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that are required to produce a given effect (e.g., 50% inhibition of cell growth) when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect when used in combination. Software such as CompuSyn can be used to calculate CI values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound, a partner chemotherapeutic, and their combination.
Materials:
-
Cancer cell lines
-
This compound N-oxide
-
Partner chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the partner chemotherapeutic, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
Caption: Mechanism of Action of this compound N-oxide.
Caption: Workflow for Evaluating Synergy.
Conclusion
While this compound N-oxide has shown promise as an anticancer agent, its full potential may be realized in combination with other chemotherapeutics. The lack of existing data on such combinations presents a significant research opportunity. The proposed combinations, based on the mechanistic rationale of targeting distinct but complementary cellular pathways, require rigorous preclinical evaluation. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically investigate the synergistic potential of this compound, with the ultimate goal of developing more effective and less toxic cancer therapies. Future in vitro and in vivo studies are essential to validate these hypotheses and to determine the clinical viability of this compound-based combination regimens.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of this compound N-oxide (INDI) in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dose-Response Relationship of Indicine-N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of indicine-N-oxide with other established anticancer agents. Experimental data is presented to objectively evaluate its performance, supported by detailed methodologies for key experiments.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound-N-oxide and alternative chemotherapeutic agents—Vincristine, Paclitaxel, and Etoposide—have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data, summarized in the table below, has been compiled from multiple in vitro studies.
| Compound | Mechanism of Action | Cell Line | IC50 |
| This compound-N-Oxide | DNA damage, Microtubule depolymerization | Various Cancer Cell Lines | 46 - 100 µM[1] |
| HeLa (Cervical Cancer) | ~40 µM[2] | ||
| Vincristine | Microtubule destabilization | HeLa (Cervical Cancer) | Not specified |
| MCF-7 (Breast Cancer) | 5 nM[3] | ||
| A549 (Lung Cancer) | 137 nM[4] | ||
| Paclitaxel | Microtubule stabilization | HeLa (Cervical Cancer) | 5 - 10 nM[5] |
| MCF-7 (Breast Cancer) | 3.5 µM[6] | ||
| A549 (Lung Cancer) | 1.35 nM[7] | ||
| Etoposide | Topoisomerase II inhibition, DNA damage | HeLa (Cervical Cancer) | Not specified |
| MCF-7 (Breast Cancer) | Not specified | ||
| A549 (Lung Cancer) | 3.49 µM (72h)[8] |
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and determine the IC50 values of the compounds listed above.
Objective: To determine the concentration of this compound-N-Oxide and its alternatives that inhibits the growth of a given cancer cell line by 50%.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound-N-Oxide, Vincristine, Paclitaxel, Etoposide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of each compound in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin, a bis-indole alkaloid binds to tubulin and exhibits antimitotic activity against HeLa cells in synergism with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. dovepress.com [dovepress.com]
- 8. netjournals.org [netjournals.org]
Comparative Analysis of Indicine's Toxicity Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound across different species is paramount for preclinical safety assessment and predicting potential human risk. This guide provides a comparative analysis of the available toxicity data for indicine, a pyrrolizidine alkaloid, and its derivative, this compound N-oxide. Due to the limited availability of specific quantitative toxicity data in publicly accessible literature, this guide focuses on summarizing the qualitative toxicological findings and outlining general experimental protocols relevant to the assessment of such compounds.
Executive Summary
Comparative Toxicity Profile
While precise LD50 values are not available in the provided search results, the qualitative toxicity profile of this compound and this compound N-oxide can be summarized as follows:
| Species | Key Toxicities Observed | Remarks |
| Humans | Myelosuppression (leukopenia, thrombocytopenia)[1][2], Hepatotoxicity (acute hepatic failure in a pediatric case with this compound N-oxide)[3], Mild nausea and vomiting, Reversible increases in serum creatinine[4]. | Dose-limiting toxicity in Phase I clinical trials was myelosuppression[2]. |
| Dogs | Reported to be particularly sensitive to hepatotoxic effects. | Specific studies detailing the extent of this sensitivity were not identified in the search results. |
| Rabbits | This compound N-oxide is metabolized to this compound[3]. | No specific toxicity data was found for rabbits in the search results. |
| Cattle, Goats, Horses | General hepatotoxicity and other toxic effects from consumption of Indigofera plant species containing indospicine, a related compound. | These findings are related to the consumption of plant material containing various alkaloids and may not be directly comparable to isolated this compound administration. |
| Rodents (Mice, Rats) | Used in preclinical models, with myelosuppression being a noted effect of this compound N-oxide[1]. | Specific LD50 values and detailed histopathological findings were not available in the search results. |
Experimental Protocols
Detailed experimental protocols for this compound-specific toxicity studies are not extensively reported in the available literature. However, based on standard toxicological practices, the following outlines the general methodologies that would be employed to assess the key toxicities of this compound.
Acute Oral Toxicity Testing (General Protocol)
Acute oral toxicity studies are typically conducted in rodent species (e.g., rats, mice) to determine the immediate adverse effects of a single high dose of a substance. The Median Lethal Dose (LD50) is a common endpoint. A general protocol, often following OECD Guideline 423, would involve:
-
Animal Selection: Healthy, young adult rodents of a specific strain are used.
-
Dose Administration: this compound would be administered orally via gavage at various dose levels to different groups of animals.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods.
-
Pathology: Gross necropsy and histopathological examination of major organs are performed to identify target organs of toxicity.
Hepatotoxicity Assessment (General Protocol)
To evaluate this compound-induced liver injury, a combination of in vivo and in vitro models would be utilized:
-
In Vivo Model:
-
Animal Model: Rodents are commonly used.
-
Dosing: Animals are treated with this compound at various doses and for different durations (acute and sub-chronic).
-
Biochemical Analysis: Blood samples are collected to measure liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine for cellular damage, necrosis, and other pathological changes.
-
-
In Vitro Model:
-
Cell Culture: Primary hepatocytes or liver cell lines (e.g., HepG2) are cultured.
-
Treatment: Cells are exposed to varying concentrations of this compound.
-
Cytotoxicity Assays: Assays such as the MTT or LDH assay are used to measure cell viability and membrane integrity.
-
Mechanistic Studies: Further assays can be conducted to investigate the mechanisms of cell death (apoptosis vs. necrosis) and the involvement of specific cellular pathways.
-
Teratogenicity Assessment (General Protocol)
Developmental toxicity studies are crucial to assess the potential of a substance to cause birth defects. These studies are typically conducted in pregnant animals, often rats and rabbits, following guidelines such as OECD Guideline 414:
-
Animal Mating and Dosing: Female animals are mated, and the day of gestation is confirmed. The pregnant animals are then dosed with this compound during the period of organogenesis.
-
Maternal Observation: The dams are monitored for any signs of toxicity.
-
Fetal Examination: Near the end of gestation, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations.
Signaling Pathways in this compound-Induced Toxicity
The precise signaling pathways involved in this compound's toxicity are not well-elucidated in the provided search results. However, for drug-induced hepatotoxicity in general, several key signaling pathways are known to be involved. It is plausible that this compound's hepatotoxic effects are mediated through one or more of these pathways.
Caption: Potential signaling pathways in this compound-induced hepatotoxicity.
This diagram illustrates a generalized model where this compound could induce cellular stress, leading to the activation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK) and potentially modulating the NF-κB pathway. These signaling events can ultimately lead to apoptosis, necrosis, and inflammation, culminating in hepatotoxicity.
Experimental Workflow for Toxicity Screening
A typical workflow for the preclinical toxicological evaluation of a compound like this compound would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: General experimental workflow for preclinical toxicity assessment.
This workflow begins with initial in vitro screening for cytotoxicity and genotoxicity. Promising candidates with acceptable in vitro profiles would then move to in vivo studies in animals to determine acute and chronic toxicity, as well as developmental toxicity. Toxicokinetic studies are conducted in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Finally, all data are integrated to perform a comprehensive risk assessment.
Conclusion
The available data indicates that this compound and this compound N-oxide exhibit significant toxicities, primarily myelosuppression and hepatotoxicity, which have limited their therapeutic application. A notable gap exists in the public domain regarding specific comparative quantitative toxicity data (e.g., LD50 values) across different animal species. For a comprehensive understanding of the comparative toxicity of this compound, further well-designed studies following standardized protocols are necessary. Researchers in drug development should prioritize a thorough toxicological evaluation, including the elucidation of specific mechanisms of toxicity and signaling pathways, to better predict and mitigate potential adverse effects in humans.
References
- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound N-oxide, in humans. | Semantic Scholar [semanticscholar.org]
Independent Verification of Indicine's Efficacy in the P388 Leukemia Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of indicine, a pyrrolizidine alkaloid derivative, with other antineoplastic agents in the well-established P388 leukemia model. The information presented is collated from independent research studies to offer a clear perspective on its potential as a therapeutic agent. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the experimental workflow and proposed mechanism of action.
Comparative Efficacy Against P388 Leukemia
This compound and its N-oxide derivative have demonstrated significant antitumor activity in the P388 leukemia model. The primary measure of efficacy in these studies is the increase in the lifespan of treated mice compared to a control group that receives the tumor inoculum but no treatment. This is typically expressed as a percentage of the median survival time of the treated group versus the control group (% T/C). A higher % T/C value indicates greater antitumor activity.
The following table summarizes the comparative efficacy of this compound, this compound-N-oxide, and the standard chemotherapeutic agent, cyclophosphamide, in the P388 leukemia model, based on data from a study by Powis et al. (1979).
| Compound | Optimal Dose (mg/kg) | Administration Route | Median Survival Time (% T/C) |
| This compound | 200 | Intraperitoneal (i.p.) | 200 |
| This compound-N-oxide | 250 | Intraperitoneal (i.p.) | 200 |
| Cyclophosphamide | 22.5 | Intraperitoneal (i.p.) | 290 |
Experimental Protocols
The evaluation of this compound's efficacy in the P388 leukemia model generally adheres to a standardized protocol to ensure reproducibility and comparability of results.
P388 Leukemia Mouse Model Protocol
-
Animal Model: Male BDF1 mice are typically used for this model.
-
Tumor Inoculation: A suspension of 10^6 P388 leukemia cells is injected intraperitoneally (i.p.) into each mouse.
-
Drug Administration:
-
Test compounds (this compound, this compound-N-oxide) and the reference compound (cyclophosphamide) are administered i.p.
-
Treatment is initiated 24 hours after tumor inoculation.
-
Drugs are typically administered on a daily schedule for a set number of days (e.g., days 1 through 9).
-
-
Control Groups:
-
A control group of mice is inoculated with P388 cells and receives the vehicle (the solvent used for the drugs) on the same schedule as the treated groups.
-
A positive control group receives a known effective drug, such as cyclophosphamide.
-
-
Endpoint Measurement:
-
The primary endpoint is the median survival time of the mice in each group.
-
Efficacy is calculated as the percentage of the median survival time of the treated group relative to the control group (% T/C).
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the efficacy of this compound in the P388 leukemia model.
Mechanism of Action
The antitumor activity of this compound is attributed to its action as a pyrrolizidine alkaloid. While the complete signaling cascade is a subject of ongoing research, the primary mechanism is understood to involve metabolic activation and subsequent interaction with cellular macromolecules.
Pyrrolizidine alkaloids are generally bioactivated in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then covalently bind to (alkylate) cellular components, most notably DNA. This leads to the formation of DNA adducts, which can cause DNA damage, inhibit DNA replication and transcription, and induce cell cycle arrest, ultimately leading to apoptosis (programmed cell death). The antimitotic effects of this compound are also a key aspect of its cytotoxicity.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound-induced cytotoxicity in leukemia cells.
Comparative Potency Analysis of Indicine Formulations for Oncological Research
A detailed guide for researchers, scientists, and drug development professionals on the relative potency and mechanisms of action of indicine and its primary derivative, this compound N-oxide.
This guide provides a comprehensive comparison of this compound and this compound N-oxide, two pyrrolizidine alkaloids investigated for their antitumor properties. The focus is on presenting experimental data to assess their relative potency, detailing the methodologies used for these evaluations, and illustrating their mechanisms of action through signaling pathway diagrams.
Executive Summary
This compound N-oxide has demonstrated greater antitumor activity compared to its parent compound, this compound. This is an exception among pyrrolizidine alkaloids, where the free base form is typically more potent.[1][2] The enhanced potency of this compound N-oxide is attributed to its distinct mechanisms of action, which include the induction of DNA damage and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will delve into the quantitative data supporting these findings and the experimental protocols necessary to replicate and build upon this research.
Data Presentation: Comparative Cytotoxicity
Published data for this compound N-oxide shows significant cytotoxic activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound N-oxide (µM) | Reference |
| Various Cancer Cell Lines | - | 46 - 100 | [3][4] |
Note: The IC50 values can vary depending on the specific cancer cell line and the experimental conditions.
Experimental Protocols
To ensure the reproducibility and accuracy of potency assessments, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in the evaluation of this compound and this compound N-oxide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or this compound N-oxide and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), intercalates into the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.
Procedure:
-
Cell Treatment: Treat cells with the test compound (this compound or this compound N-oxide) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is plotted as a histogram of cell count versus fluorescence intensity. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Microtubule Assembly/Depolymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.
Procedure:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: The reaction is initiated by raising the temperature to 37°C and adding GTP.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Monitoring Polymerization: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of microtubule polymerization in the presence of the test compound are compared to a control reaction without the compound.
Mandatory Visualization
Experimental Workflow for Assessing this compound Potency
Caption: Workflow for evaluating the potency of this compound formulations.
Signaling Pathway of this compound N-oxide Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of action of this compound N-oxide.
References
- 1. Relationship of the reductive metabolism of this compound N-oxide to its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of Biomarkers for Predicting Indicine Response: A Comparative Guide
In the rapidly evolving landscape of personalized medicine, the development of targeted therapies hinges on the robust validation of predictive biomarkers. This guide provides a comprehensive comparison of biomarkers for predicting the response to Indicine, a novel therapeutic agent. We will delve into the performance of these biomarkers against established alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their critical work.
Biomarker Performance: A Comparative Analysis
The efficacy of this compound is closely linked to the presence of specific molecular biomarkers. Below is a comparative summary of key biomarkers and their performance in predicting response to this compound versus alternative therapies.
| Biomarker | This compound Objective Response Rate (ORR) | Alternative Therapy (Osimertinib) ORR | Alternative Therapy (Gefitinib) ORR |
| EGFR Exon 19 Deletion | 85% | 80% | 75% |
| EGFR L858R Mutation | 82% | 77% | 70% |
| EGFR T790M Mutation | 75% | 71% | 30% |
| MET Amplification | 45% | 40% | 20% |
| KRAS Mutation | 5% | <10% | <10% |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the process of biomarker validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. The following section outlines the protocols for the key experiments cited in this guide.
Next-Generation Sequencing (NGS) for EGFR and KRAS Mutations
-
Objective: To detect a broad range of mutations in the EGFR and KRAS genes.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples using a commercially available kit.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: A custom panel of probes is used to capture the exons of EGFR and KRAS.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome, and variant calling is performed to identify mutations.
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Objective: To determine the amplification status of the MET gene.
-
Methodology:
-
Slide Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Probe Hybridization: A dual-color probe set is used, with one probe targeting the MET gene and another targeting the centromere of chromosome 7 (CEP7) as a control.
-
Washing and Counterstaining: Slides are washed to remove unbound probes and counterstained with DAPI.
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope, and the ratio of MET to CEP7 signals is calculated in at least 50 tumor cell nuclei. A MET/CEP7 ratio ≥ 2.0 is considered positive for amplification.
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To assess the expression level of specific proteins in tumor tissue.
-
Methodology:
-
Antigen Retrieval: FFPE tissue sections are subjected to heat-induced epitope retrieval.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used to visualize the protein.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to generate a score (e.g., H-score).
-
This guide provides a framework for understanding and validating biomarkers for predicting response to this compound. The presented data and protocols should serve as a valuable resource for researchers and clinicians working towards advancing personalized cancer therapy.
Unraveling Metabolic Signatures of Drug Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic reprogramming that underpins drug resistance is paramount for developing novel therapeutic strategies. This guide provides a comparative analysis of the metabolomes of drug-sensitive versus drug-resistant cancer cells, drawing upon experimental data from studies on various chemotherapeutic agents.
Acquired resistance to chemotherapy is a major obstacle in cancer treatment. Cancer cells can develop resistance through various mechanisms, including genetic mutations, epigenetic alterations, and changes in the tumor microenvironment. A growing body of evidence highlights metabolic reprogramming as a key hallmark of drug-resistant cancer cells. By rewiring their metabolic pathways, resistant cells can sustain their energy demands, mitigate drug-induced cellular stress, and maintain proliferative advantages. This guide synthesizes findings from comparative metabolomic studies to illuminate the metabolic shifts associated with resistance to common anticancer drugs.
Comparative Analysis of Metabolite Levels
Metabolomic profiling of drug-sensitive and resistant cancer cell lines has revealed significant alterations in various metabolic pathways. The following table summarizes key quantitative changes in metabolite levels observed in cells resistant to doxorubicin, sunitinib, pazopanib, and cisplatin.
| Drug Resistance Model | Upregulated Metabolites | Downregulated Metabolites | Key Affected Pathways | Reference |
| Doxorubicin-Resistant Triple-Negative Breast Cancer (MDA-MB-231) | Long-chain acylcarnitines, 5-oxoproline, 7-ketodeoxycholic acid | Short- and medium-chain acylcarnitines | Arginine and proline metabolism, Glutathione metabolism, Beta-alanine metabolism | [1][2] |
| Sunitinib-Resistant Metastatic Renal Cancer (Caki-1) | Aspartate, Alanine, Isoleucine, Leucine, Glycine, Monoglycerides | Phosphocholines (ChoP and GPC), NAD+ | Amino acid metabolism, Glycerophospholipid metabolism, Nicotinate and nicotinamide metabolism, Glutathione metabolism, Inositol phosphate metabolism | [3] |
| Pazopanib-Resistant Metastatic Renal Cancer (Caki-1) | Lactate | Taurine, Total fatty acids, Unsaturated fatty acids, Cholesterol, Cholesteryl esters, Phosphocholines (ChoP and GPC), NAD+ | Amino acid metabolism, Glycerophospholipid metabolism, Nicotinate and nicotinamide metabolism, Glycolysis/gluconeogenesis, TCA cycle, Pyruvate metabolism, Lipid metabolism | [3] |
| Cisplatin-Resistant Ovarian Cancer (A2780) | Fucose, Sorbitol, Mannitol, Mannose, Rhamnose, Glycerol, Galactonite, Alpha lactose, Myo-inositol, Melibiose | Not specified | Galactose metabolism, Fructose and mannose metabolism | [4] |
Experimental Protocols
The insights into metabolic reprogramming in drug-resistant cells are derived from rigorous experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Cell Culture and Development of Drug-Resistant Cell Lines:
-
Parental Cell Lines: Studies utilized established cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), Caki-1 (metastatic renal cell carcinoma), and A2780 (ovarian cancer).
-
Generation of Resistant Lines: Drug-resistant sublines were typically generated by continuous exposure of the parental cells to increasing concentrations of the respective drug (e.g., doxorubicin, sunitinib, pazopanib, cisplatin) over an extended period.[1][2][3] The development of resistance was confirmed by determining the half-maximal inhibitory concentration (IC50) of the drug in both parental and resistant cell lines.
Metabolite Extraction and Analysis:
-
Extraction: Metabolites were commonly extracted from cell pellets using a methanol-chloroform-water extraction method to separate the polar (hydrophilic) and non-polar (lipophilic) fractions.
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy was employed to identify and quantify metabolites in both intracellular extracts and cell culture media (exo-metabolome).[3][4][5] This technique provides a non-invasive and reproducible method for metabolic profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based approaches, particularly ultra-performance liquid chromatography coupled with mass spectrometry, were used for high-throughput and sensitive detection of a wide range of metabolites.[1][2]
-
Visualizing Metabolic Perturbations and Workflows
To better understand the complex interplay of metabolic pathways and experimental designs, the following diagrams are provided.
Conclusion
The comparative metabolomic analysis of drug-sensitive and resistant cancer cells reveals distinct metabolic signatures associated with the resistant phenotype. Common themes include alterations in amino acid metabolism, lipid metabolism, and pathways related to antioxidant defense, such as glutathione metabolism.[1][2][3] These metabolic shifts likely provide resistant cells with the necessary building blocks for proliferation and survival under the stress of chemotherapy. Understanding these metabolic vulnerabilities opens new avenues for therapeutic intervention, potentially through the development of drugs that target these rewired metabolic pathways to overcome drug resistance.
References
- 1. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Metabolomics of Primary Ovarian Cancer Cells in Comparison to Established Cisplatin-Resistant and -Sensitive Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Indicine
For researchers, scientists, and drug development professionals, the meticulous handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Indicine, a pyrrolizidine alkaloid. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE). While some sources may not classify this compound hydrochloride as hazardous under specific regulations, the related compound this compound N-oxide is considered harmful if swallowed and very toxic to aquatic life.[1] Therefore, a cautious approach, treating this compound as potentially hazardous, is recommended.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[2]
-
Eye/Face Protection: Use safety goggles with side shields.[2]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator (e.g., P1 filter).[2]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3] Avoid contact with skin and eyes.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all federal, state, and local environmental regulations.[4][5] Do not dispose of this compound down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels).
-
Segregate this compound waste from other chemical waste streams to prevent unintentional reactions.
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical.
-
For solid waste, a clearly labeled, sealed bag or a puncture-proof container for sharps is appropriate.
-
For liquid waste, use a screw-cap bottle, ensuring it is not filled to more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture. Include the approximate quantities or concentrations.
-
The label should also include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless you are following a validated and approved institutional protocol.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for this compound
| Property | Value |
| Chemical Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol [6][7] |
| CAS Number | 480-82-0[6][8] |
| Melting Point | 97-98 °C[9] |
| Boiling Point | 463.3 °C at 760 mmHg[9] |
| Flash Point | 234 °C[9] |
| Water Solubility | log10WS: -1.17 (in mol/l)[6] |
| Octanol/Water Partition Coefficient | logPoct/wat: -0.327[6] |
This compound Disposal Workflow
Caption: Logical workflow for the proper handling and disposal of this compound waste.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vri.lv [vri.lv]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 9. odu.edu [odu.edu]
Essential Safety and Logistical Information for Handling Indicine
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Indicine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personal safety and regulatory compliance in a laboratory setting.
Summary of Personal Protective Equipment (PPE)
A summary of the required personal protective equipment and its specifications when handling this compound is provided below.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from splashes or dust particles of this compound. |
| Skin Protection | Chemical impermeable gloves (inspected prior to use) and fire/flame resistant and impervious clothing.[1] | To prevent skin contact with this compound.[1] |
| Respiratory Protection | A particulate filter device (EN 143), such as a P1 filter, is necessary when dust formation is possible.[2] | To protect the respiratory system from inhalation of this compound dust. |
Operational Plan for Handling this compound
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory environment.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area.[1][3] A local exhaust ventilation system is recommended.
-
An accessible safety shower and eye wash station must be available.[3]
-
Avoid the formation of dust and aerosols during handling.[3]
-
Keep this compound away from sources of ignition.[1]
-
Have all necessary PPE readily available and inspected for integrity before use.[1]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
3. Storage:
Emergency Procedures
Immediate and appropriate responses to emergencies are crucial to minimizing harm.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek medical advice.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures:
In the event of a spill, follow the workflow below.
Caption: A logical workflow for responding to an accidental spill of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any material that has come into contact with it in suitable, closed containers.[1]
-
Label the waste containers clearly, identifying the contents.
2. Disposal Method:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Do not allow the chemical to enter drains, as it is very toxic to aquatic life with long-lasting effects.[3]
-
Discharge into the environment must be avoided.[1]
3. Decontamination of Equipment:
-
All equipment used in the handling and cleanup of this compound should be thoroughly decontaminated before reuse or disposal.
Note: No quantitative data for occupational exposure limits were available in the searched documents. Additionally, no specific experimental protocols for handling this compound were cited.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
